4,7,10,13-Tetraoxahexadeca-1,15-diyne
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-5-13-7-9-15-11-12-16-10-8-14-6-4-2/h1-2H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRQSGRBGBTBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474603 | |
| Record name | 4,7,10,13-Tetraoxahexadeca-1,15-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126422-58-0 | |
| Record name | 4,7,10,13-Tetraoxahexadeca-1,15-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,7,10,13-Tetraoxahexadeca-1,15-diyne: Properties and Applications
Introduction
4,7,10,13-Tetraoxahexadeca-1,15-diyne, a bifunctional alkyne linker, is a molecule of significant interest in the fields of chemical biology and drug discovery. Its unique structure, featuring a hydrophilic tetraethylene glycol (PEG) spacer flanked by two terminal alkyne groups, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Identity
The foundational step in understanding the utility of any chemical compound lies in a thorough characterization of its structure and identity.
Chemical Structure Diagram:
Caption: 2D structure of this compound.
This linear molecule is characterized by a flexible polyether backbone, which imparts hydrophilicity, and reactive terminal alkyne functionalities. These alkynes are key to its utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Physicochemical Properties
A quantitative understanding of the physical properties of this compound is crucial for its handling, storage, and application in experimental design. The following table summarizes the available data, distinguishing between experimentally determined and computationally predicted values.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₄ | [1][2][3] |
| Molecular Weight | 226.27 g/mol | [1][2][3] |
| CAS Number | 126422-58-0 | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Density | 1.030 ± 0.06 g/cm³ | [1][5] |
| Boiling Point | No data available | [6] |
| Melting Point | No data available | [6] |
| Flash Point | No data available | [6] |
| Solubility | Good in most organic solvents and water | [7] |
| XLogP3 (Computed) | -0.1 | [1] |
| Topological Polar Surface Area (Computed) | 36.9 Ų | [1] |
| Hydrogen Bond Donor Count (Computed) | 0 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 4 | [1] |
| Rotatable Bond Count (Computed) | 11 | [1] |
Discussion of Properties:
The liquid state at room temperature and its reported density are consistent with a molecule of its size and composition. The lack of experimental data for boiling and melting points is not uncommon for specialized reagents that are not produced on a large industrial scale. Researchers should exercise caution and handle the substance in a well-ventilated fume hood, avoiding high temperatures due to the potential for decomposition or unforeseen reactions, especially given the presence of high-energy triple bonds.
The computed XLogP3 value of -0.1 suggests a balanced hydrophilic-lipophilic character, supporting its observed solubility in both aqueous and organic media.[1] This amphiphilicity is a key attribute, allowing it to bridge different chemical environments, a valuable feature in biological applications. The four ether oxygens act as hydrogen bond acceptors, contributing to its water solubility.[1]
Applications in Research and Development
The primary utility of this compound stems from its role as a bifunctional linker.
Workflow: Application as a PROTAC Linker
Caption: Synthesis of a PROTAC using a bifunctional alkyne linker.
1. PROTAC Synthesis: This compound is a valuable PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to bind simultaneously to their respective protein targets.
2. Click Chemistry: As a click chemistry reagent, the terminal alkyne groups can undergo highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide groups.[1][5] This allows for the straightforward conjugation of this linker to various substrates, including peptides, proteins, and small molecules, to introduce a PEG spacer or to create more complex architectures.
Handling and Storage
Safety Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
-
Avoid strong oxidizing agents, heat, flames, and sparks.[6]
Storage:
-
Store in a tightly closed container in a cool, dry place.[6]
-
For long-term storage, refrigeration at -20°C is recommended to maintain purity and prevent degradation.[1]
Conclusion
This compound is a specialized chemical reagent with a valuable set of properties for applications in bioconjugation and drug discovery. Its well-defined structure, featuring a hydrophilic PEG spacer and reactive terminal alkynes, makes it an ideal component for the synthesis of PROTACs and other complex molecular constructs via click chemistry. While a complete experimental dataset for all its physical properties is not currently available, the existing information provides a solid foundation for its effective use in a research setting. As with any chemical, adherence to proper safety and handling protocols is paramount.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. 126422-58-0|4,7,10,13-四氧杂十六碳-1,15-二炔|this compound|MFCD22683298-范德生物科技公司 [bio-fount.com]
- 4. Alkyne-PEG4-OTs - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
4,7,10,13-Tetraoxahexadeca-1,15-diyne chemical structure and IUPAC name
An In-Depth Technical Guide to 4,7,10,13-Tetraoxahexadeca-1,15-diyne: A Homobifunctional PEG Linker for Advanced Applications
Executive Summary
This compound is a highly versatile homobifunctional crosslinker that has become an indispensable tool in modern chemical biology, drug development, and materials science. Its structure is elegantly simple and functional: a hydrophilic tetraethylene glycol (PEG4) spacer is flanked by two terminal alkyne groups. This unique architecture allows for the covalent linkage of two azide-modified molecules through the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The PEG spacer not only enhances aqueous solubility but also provides flexibility and optimal spatial separation between the conjugated moieties. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its key applications for researchers and development professionals.
Chemical Identity and Structure
A precise understanding of the molecule's nomenclature and structure is fundamental to its effective application.
Nomenclature
-
Systematic Name: this compound.
-
IUPAC Name: 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]prop-1-yne.[1]
-
Common Synonyms: Alkyne-PEG4-Alkyne, Bis-propargyl-PEG3.[1][2]
Chemical Structure
The functionality of this compound is a direct result of its three key structural components:
-
Terminal Alkyne Groups: These are the reactive handles for the CuAAC reaction, enabling highly specific conjugation to azide-containing molecules.
-
Ether Linkages: The oxygen atoms within the backbone are stable and maintain the integrity of the linker under a wide range of biological and chemical conditions.
-
Ethylene Glycol Repeats: The four ethylene glycol units form a flexible, hydrophilic PEG4 spacer that improves the solubility of the entire conjugate and can reduce the immunogenicity of attached biomolecules.
Physicochemical Properties
The following table summarizes the key quantitative properties of the molecule, which are critical for experimental design and execution.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₄ | [1][3] |
| Molecular Weight | 226.27 g/mol | [1][3] |
| CAS Number | 126422-58-0 | [1][2][3] |
| XLogP3-AA (LogP) | -0.1 | [1] |
| Purity (Typical) | >95% | [3] |
| Recommended Storage | Sealed in a dry environment at 2-8°C | [2] |
Core Utility: A Homobifunctional Click Chemistry Linker
The primary utility of this molecule lies in its role as a linker in click chemistry. The terminal alkynes are poised for the CuAAC reaction, which forms a stable triazole ring upon reaction with an azide. Because the molecule has two such alkyne groups, it can be used to "click" together two separate azide-functionalized substrates, or to crosslink multiple azide-functionalized molecules into a larger assembly.
The choice of this linker is driven by several factors:
-
Reaction Specificity: The CuAAC reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, allowing for precise conjugation even in complex biological mixtures.
-
Efficiency and Kinetics: The reaction proceeds rapidly to high yields under mild, often aqueous, conditions.
-
Spacer Benefits: The PEG4 spacer is not merely a passive linker. It enhances the aqueous solubility of potentially hydrophobic substrates and provides a flexible, long-chain separation that can be critical for maintaining the biological activity of conjugated proteins or antibodies.
Caption: Conceptual workflow of this compound in CuAAC.
Synthesis and Handling
While commercially available, an in-house synthesis may be required for specific research applications or large-scale needs.
Representative Synthesis Protocol
The most direct and reliable method for synthesizing this molecule is a Williamson ether synthesis. This protocol is chosen for its high efficiency, use of readily available starting materials, and scalability. The causality is straightforward: a strong base deprotonates the hydroxyl groups of tetraethylene glycol, creating nucleophilic alkoxides that then attack the electrophilic carbon of propargyl bromide, forming the desired ether linkages.
Reagents & Equipment:
-
Tetraethylene glycol
-
Propargyl bromide (handle with care, lachrymator)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel, rotary evaporator, column chromatography setup (silica gel)
Detailed Methodology:
-
Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF to a three-neck round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Carefully add sodium hydride (2.2 equivalents) to the THF and cool the suspension to 0°C using an ice bath.
-
Nucleophile Formation: Dissolve tetraethylene glycol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via an addition funnel over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1 hour to ensure complete formation of the dialkoxide.
-
Electrophile Addition: Cool the reaction mixture back to 0°C. Add propargyl bromide (2.5 equivalents) dropwise. Caution: This reaction is exothermic. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C to neutralize excess NaH.
-
Work-up: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product as a clear oil.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Spectral data for 4,7,10,13-Tetraoxahexadeca-1,15-diyne (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of 4,7,10,13-Tetraoxahexadeca-1,15-diyne
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for this compound, a molecule incorporating both ether and terminal alkyne functionalities. Designed for researchers and drug development professionals, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this compound. The narrative emphasizes the "why" behind the data, offering insights grounded in established chemical principles.
Structural Overview and Spectroscopic Implications
This compound (Molecular Formula: C₁₂H₁₈O₄, Molecular Weight: 226.27 g/mol ) possesses a symmetrical structure characterized by a central triethylene glycol core flanked by two propargyl ether groups.[1][2] This unique arrangement of functional groups gives rise to a distinct and predictable spectroscopic fingerprint.
Key Structural Features for Analysis:
-
Terminal Alkynes (C≡C-H): Two chemically equivalent, terminal alkyne groups are present. These are the most diagnostic features, providing characteristic signals in all three analytical techniques.
-
Ether Linkages (C-O-C): The molecule contains four ether oxygen atoms, creating several distinct methylene (CH₂) environments within the flexible polyether chain.
-
Symmetry: The molecule's C₂ symmetry simplifies the NMR spectra by reducing the number of unique signals. Protons and carbons on one half of the molecule are chemically equivalent to those on the other.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural determination, providing detailed information about the carbon-hydrogen framework. Due to the molecule's symmetry, we anticipate a simplified set of signals.
Theoretical Principles: Causality in Chemical Shifts
The position of a signal (chemical shift, δ) in an NMR spectrum is dictated by the local electronic environment of the nucleus.
-
¹H NMR: Protons adjacent to electronegative oxygen atoms are deshielded and appear at a higher chemical shift (downfield). Conversely, the protons of terminal alkynes are unusually shielded due to the magnetic anisotropy of the triple bond.[3][4] When the alkyne is aligned with the external magnetic field, the circulation of π-electrons generates an induced magnetic field that opposes the external field at the location of the acetylenic proton, shifting its signal upfield compared to vinylic protons.[3][5]
-
¹³C NMR: Similar to proton NMR, carbons bonded to electronegative atoms are deshielded. The sp-hybridized carbons of the alkyne functional group have characteristic chemical shifts that distinguish them from sp³ (alkane) and sp² (alkene) carbons.[6][7]
Predicted ¹H NMR Spectrum
Based on the structure, four unique proton signals are expected.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H_a (≡C-H ) | ~2.5 - 3.1 | Triplet (t) | 2H | Acetylenic proton, shielded by π-electron anisotropy.[5][8] Split by the two adjacent H_b protons (⁴J coupling). |
| H_b (-C≡C-CH ₂-O-) | ~4.2 | Doublet (d) | 4H | Methylene protons adjacent to both an alkyne and an ether oxygen, significantly deshielded. Split by the single H_a proton. |
| H_c (-O-CH ₂-CH ₂-O-) | ~3.7 | Singlet-like/Multiplet | 8H | Methylene protons of the central ethylene glycol units. Deshielded by adjacent oxygens. May appear as a complex multiplet or a near-singlet due to similar coupling environments. |
| H_d (-O-CH ₂-CH ₂-O-) | ~3.6 | Singlet-like/Multiplet | 4H | Methylene protons adjacent to Hc and linked to the propargyl ether unit. Deshielded by oxygen. |
Note: The exact chemical shifts and multiplicities for Hc and Hd can be complex due to the flexibility of the ether chain and potential for overlapping signals.
Predicted ¹³C NMR Spectrum
Six unique carbon signals are anticipated due to the molecule's symmetry.
| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |
| C_a (C ≡C-H) | ~80 | sp-hybridized alkyne carbon (quaternary). |
| C_b (C≡C -H) | ~75 | sp-hybridized alkyne carbon bonded to hydrogen.[9] |
| C_c (-C≡C-C H₂-O-) | ~59 | Methylene carbon adjacent to both the alkyne and an ether oxygen. |
| C_d (-O-C H₂-CH₂-O-) | ~71 | Methylene carbon in the central ethylene glycol units.[10][11] |
| C_e (-O-CH₂-C H₂-O-) | ~70 | Methylene carbon in the central ethylene glycol units.[10][11] |
| C_f (-O-C H₂-CH₂-O-) | ~69 | Methylene carbon adjacent to the propargyl ether unit. |
Experimental Protocol: NMR Acquisition
A self-validating protocol ensures data integrity and reproducibility.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying specific functional groups by measuring the vibrations of molecular bonds.
Theoretical Principles: Bond Vibrations as Diagnostic Tools
Molecules absorb infrared radiation at specific frequencies that correspond to the energy required to excite their bonds to a higher vibrational state. The frequency depends on the bond strength and the masses of the atoms involved. Triple bonds like C≡C are stronger and vibrate at higher frequencies than double or single bonds. Similarly, bonds to light atoms like hydrogen (e.g., ≡C-H) vibrate at very high frequencies.
Predicted IR Spectrum
The IR spectrum will be dominated by absorptions from the alkyne and ether groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| ~3300 | ≡C-H Stretch | Strong, Sharp | Diagnostic for a terminal alkyne. The presence of this sharp peak is a key confirmation of the terminal alkyne structure.[5][12][13] |
| 2850 - 3000 | C(sp³)-H Stretch | Medium-Strong | Corresponds to the methylene groups in the polyether chain.[14] |
| ~2120 | C≡C Stretch | Weak-Medium | Confirms the presence of the alkyne triple bond. This peak is often weak for symmetrical or near-symmetrical internal alkynes, but is more reliably observed for terminal alkynes.[5][12][13] |
| 1050 - 1150 | C-O-C Stretch | Strong | Diagnostic for the ether linkages. This will likely be a broad and intense absorption band, characteristic of polyether compounds.[10][11][15] |
Experimental Protocol: IR Acquisition
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.
Theoretical Principles: Ionization and Fragmentation Pathways
In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, ejecting one of its own electrons to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and fragments into smaller, more stable charged ions and neutral radicals. The mass-to-charge ratio (m/z) of these ions is detected. The fragmentation of ethers is dominated by α-cleavage (cleavage of a C-C bond adjacent to the oxygen), while alkynes often fragment to form resonance-stabilized propargyl cations.[16][17][18]
Predicted Mass Spectrum
| m/z Value | Ion Identity | Fragmentation Pathway |
| 226 | [M]⁺• | Molecular Ion (C₁₂H₁₈O₄)⁺• |
| 225 | [M-H]⁺ | Loss of a terminal acetylenic hydrogen, a characteristic fragmentation for terminal alkynes.[17] |
| 127 | [C₇H₁₁O₂]⁺ | α-cleavage at the ether linkage, loss of a propargyl group and subsequent fragmentation. |
| 97 | [C₅H₅O₂]⁺ | Cleavage of the C-O bond and subsequent rearrangements within the polyether chain. |
| 39 | [C₃H₃]⁺ | Propargyl cation, a characteristic fragment for alkynes.[17] |
Note: Due to the polyether chain, complex rearrangements and multiple fragmentation pathways are possible, leading to a rich mass spectrum.
Experimental Protocol: MS Acquisition
A typical protocol for GC-MS analysis ensures separation and robust ionization.
Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS).
Integrated Spectroscopic Analysis: A Validating System
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all three methods. Each technique validates the others, leading to an unambiguous structural assignment.
Caption: Integrated workflow showing how NMR, IR, and MS data converge to confirm the molecular structure.
This synergistic approach ensures the highest level of scientific integrity. The predicted molecular weight from MS is confirmed by the proton and carbon count in NMR. The functional groups identified by IR (terminal alkyne, ether) are validated by the specific chemical shifts and fragmentation patterns observed in NMR and MS, respectively. Together, they provide a self-validating system for the complete and confident characterization of this compound.
References
- 1. This compound | C12H18O4 | CID 11953714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Chemical Shifts: Proton [orgchemboulder.com]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. brainly.com [brainly.com]
- 9. Alkynes | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. fiveable.me [fiveable.me]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 17. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
- 18. GCMS Section 6.13 [people.whitman.edu]
An In-Depth Technical Guide to Bis-propargyl-PEG4 (CAS 126422-58-0): Properties, Applications, and Suppliers for Advanced Drug Development
This guide provides a comprehensive technical overview of Bis-propargyl-PEG4, a versatile bifunctional linker increasingly utilized in advanced drug development and bioconjugation. Intended for researchers, chemists, and drug development professionals, this document delves into the core properties of this compound, its critical role in the synthesis of innovative therapeutics like Proteolysis Targeting Chimeras (PROTACs), detailed experimental protocols, and a curated list of reliable suppliers.
Introduction: The Strategic Importance of Linkers in Modern Drug Discovery
The paradigm of drug discovery is continually evolving, with a significant shift towards modalities that offer higher specificity and novel mechanisms of action. In this landscape, the role of chemical linkers has become paramount. These are not mere spacers but are integral components that dictate the pharmacokinetic and pharmacodynamic properties of complex therapeutic molecules. Bis-propargyl-PEG4 (CAS 126422-58-0) has emerged as a linker of choice for many applications due to its defined length, hydrophilicity, and the presence of two terminal alkyne groups, which are amenable to highly efficient and specific "click chemistry" reactions.
Physicochemical Properties of Bis-propargyl-PEG4
Bis-propargyl-PEG4, systematically named 4,7,10,13-Tetraoxahexadeca-1,15-diyne, is a polyethylene glycol (PEG)-based linker. The PEG component enhances the aqueous solubility of the molecule, a crucial attribute for biological applications.[1] The terminal propargyl groups are the key functional handles for bioconjugation.
| Property | Value | Source |
| CAS Number | 126422-58-0 | [2] |
| Chemical Formula | C₁₂H₁₈O₄ | [2] |
| Molecular Weight | 226.3 g/mol | [2] |
| Appearance | Liquid | Pharmaffiliates |
| Purity | Typically ≥95% | BroadPharm, AxisPharm |
| Storage | -20°C for long-term storage | [2][3] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [3] |
Mechanism of Action and Key Applications
The primary utility of Bis-propargyl-PEG4 lies in its ability to connect two different molecular entities through a stable and defined linkage. This is most prominently exploited in the field of targeted protein degradation through the synthesis of PROTACs.
Role in PROTAC Synthesis
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC mediates the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5] PEG linkers, such as Bis-propargyl-PEG4, are favored for their ability to improve the solubility and cell permeability of the resulting PROTAC.[6]
The two propargyl groups on Bis-propargyl-PEG4 allow for the sequential or simultaneous attachment of azide-functionalized ligands via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for use with complex biological molecules.[7]
PROTAC-Mediated Protein Degradation Pathway
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Bis-propargyl-PEG4, 126422-58-0 | BroadPharm [broadpharm.com]
- 3. NH-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Alkyne-PEG4-Alkyne linker solubility and stability
An In-depth Technical Guide to the Solubility and Stability of Alkyne-PEG4-Alkyne Linkers
Executive Summary
This technical guide provides a comprehensive analysis of the Alkyne-PEG4-Alkyne linker, a homobifunctional crosslinking reagent central to modern bioconjugation strategies. As a Senior Application Scientist, this document synthesizes field-proven insights with foundational chemical principles to offer researchers and drug development professionals a definitive resource. We delve into the critical aspects of solubility across various solvent systems and elucidate the linker's stability profile under diverse chemical and biological conditions. The guide further provides validated, step-by-step protocols for handling, storage, and application in copper-catalyzed click chemistry, ensuring reliable and reproducible results in the laboratory.
Introduction: The Role of PEG Linkers in Advanced Bioconjugation
Polyethylene glycol (PEG) linkers have become indispensable tools in drug delivery, bioconjugation, and materials science.[1] Their fundamental properties—including high water solubility, biocompatibility, and low immunogenicity—make them ideal for connecting sensitive biomolecules, drugs, and other functional moieties.[1][2] The process of attaching PEG chains, known as PEGylation, can significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by improving their solubility, stability, and circulation half-life while reducing immunogenic responses.[2][3][4][5]
The Alkyne-PEG4-Alkyne linker is a specific, monodisperse homobifunctional reagent. It features a short, discrete chain of four ethylene glycol units, flanked on both ends by terminal alkyne groups. This symmetrical architecture makes it an excellent spacer for crosslinking two azide-containing molecules through the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction's high specificity and reliability in complex biological media have established Alkyne-PEG4-Alkyne as a critical component in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other complex macromolecular structures.[4]
Chemical and Physical Properties
A thorough understanding of the linker's fundamental properties is paramount for its effective application.
Chemical Structure:
Caption: Chemical Structure of Alkyne-PEG4-Alkyne.
Core Properties Summary:
| Property | Value |
| Chemical Formula | C₁₄H₂₂O₄ |
| Molecular Weight | 254.32 g/mol |
| Appearance | Colorless to light yellow oil or solid |
| Functional Groups | 2 x Terminal Alkyne (-C≡CH) |
| Spacer Arm | ~14.9 Å (PEG4) |
Solubility Profile: A Guide to Solvent Selection
The solubility of the Alkyne-PEG4-Alkyne linker is governed by the hydrophilic nature of its polyethylene glycol backbone. This property is crucial for its application in both aqueous biological systems and organic reaction media.
Aqueous Solubility: The four repeating ethylene oxide units form hydrogen bonds with water, rendering the linker highly soluble in aqueous environments such as phosphate-buffered saline (PBS) and other biological buffers.[1][4] This intrinsic hydrophilicity is a key advantage, as it helps to impart water solubility to otherwise hydrophobic molecules after conjugation, which is particularly beneficial in ADC and PROTAC development to prevent aggregation.[3][4][8]
Organic Solvent Solubility: For stock solution preparation and use in organic synthesis, the linker exhibits excellent solubility in a range of polar organic solvents. This allows for flexibility in experimental design, particularly when conjugating to molecules that are not water-soluble.
Solubility Data Table:
| Solvent | Solubility | Application Notes |
| Water & Aqueous Buffers (e.g., PBS) | Good | Ideal for bioconjugation reactions with proteins, antibodies, and other biomolecules. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended solvent for preparing high-concentration stock solutions.[6][9] Ensure use of anhydrous grade to prevent hydrolysis of other reagents. |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solutions.[9][10] Ensure use of anhydrous grade. |
| Acetonitrile (ACN) | Soluble | Useful in purification steps, such as HPLC. |
| Dichloromethane (DCM), Chloroform | Soluble | Commonly used in organic synthesis and workup procedures.[11][12][13] |
| Tetrahydrofuran (THF) | Soluble | Suitable for various organic reactions.[11][12][13][14] |
Stability, Storage, and Handling
Maintaining the chemical integrity of the Alkyne-PEG4-Alkyne linker is essential for achieving successful and reproducible conjugation outcomes.
Chemical Stability:
-
pH Stability: The ether backbone of the PEG linker is generally stable and resistant to hydrolysis under neutral and mildly acidic or basic conditions (pH 4-9) typical for bioconjugation.[15] However, prolonged exposure to strong acids or bases can lead to degradation. The terminal alkyne groups are stable across a wide pH range.
-
Temperature Stability: While stable at ambient temperatures for short periods, PEG linkers can undergo thermal degradation at elevated temperatures, which may involve chain scission via C-O or C-C bond cleavage.[16] For experimental reactions, temperatures are typically kept between 4°C and 37°C.
-
Oxidative Stability: The polyether structure of PEG is susceptible to oxidative degradation, which is a primary degradation pathway.[15][17] This process can be initiated by reactive oxygen species (ROS), transition metal ions, or exposure to atmospheric oxygen and light.[17] It is advisable to avoid unnecessary exposure to strong oxidizing agents and to degas reaction mixtures when possible.
Stability in Biological Environments: PEG is generally considered biocompatible and non-immunogenic.[2] The hydration shell created by the PEG chain provides a "stealth" effect, reducing adsorption of proteins and recognition by the immune system.[1] While PEG can be metabolized by certain enzymes like alcohol dehydrogenase, short PEG chains like PEG4 are less susceptible to significant enzymatic degradation compared to high-molecular-weight polymers.[15][18]
Recommended Storage and Handling: To ensure long-term stability and prevent degradation, proper storage and handling are critical.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes thermal and oxidative degradation, ensuring maximum shelf-life.[13][19] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Reduces the risk of oxidative degradation over time. |
| Moisture | Store in a desiccated environment | Prevents moisture condensation, which can affect linker integrity and interfere with reactions.[9][20] |
| Light Exposure | Protect from light | Light can contribute to the generation of radicals that initiate oxidative degradation.[21] |
| Stock Solutions | Prepare in anhydrous DMSO or DMF; store at -20°C in small aliquots. | Anhydrous solvent is key.[9][10] Aliquoting minimizes freeze-thaw cycles which can introduce moisture and lead to degradation. |
Experimental Protocols
The following protocols provide a validated framework for the use of Alkyne-PEG4-Alkyne.
Protocol 1: Preparation of a 100 mM Stock Solution
This protocol describes the preparation of a concentrated stock solution, which is a crucial first step for most conjugation experiments.
Materials:
-
Alkyne-PEG4-Alkyne
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of Alkyne-PEG4-Alkyne to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Briefly centrifuge the vial to ensure all material is at the bottom.
-
Under an inert gas stream, add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 100 mM.
-
Example: To 5 mg of Alkyne-PEG4-Alkyne (MW = 254.32 g/mol ), add 196.6 µL of anhydrous DMSO.
-
-
Vortex thoroughly until the linker is completely dissolved.
-
Dispense into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the Alkyne-PEG4-Alkyne linker to two azide-functionalized protein molecules.
Caption: Experimental workflow for a standard CuAAC reaction.
Materials:
-
Azide-modified protein (e.g., 5 mg/mL in PBS)
-
Alkyne-PEG4-Alkyne stock solution (100 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)[21]
-
Sodium Ascorbate stock solution (300 mM in water, must be prepared fresh )[21][22]
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 100 mM EDTA)
-
Purification tools (e.g., desalting column, dialysis cassette)[9][10]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Azide-modified protein to a final concentration of 1-5 mg/mL.
-
Alkyne-PEG4-Alkyne stock solution to achieve a 5- to 20-fold molar excess relative to the azide groups. Note: Ensure the final DMSO concentration remains below 10% to avoid protein denaturation.[6]
-
THPTA stock solution to a final concentration of 1-2 mM.[21]
-
-
Add Catalyst: Add the CuSO₄ stock solution to the reaction mixture to a final concentration of 0.2-0.5 mM.[21] Vortex gently to mix. Expert Tip: Premixing the CuSO₄ and THPTA solutions for a few minutes before adding them to the reaction can improve catalytic efficiency.[6][23]
-
Initiate Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 3-5 mM.[21]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle shaking. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA) to a final concentration of 10 mM to chelate the copper catalyst.[24]
-
Purification: Remove excess reagents and purify the final protein conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis.[9][24]
-
Validation: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the precise mass of the final product.
References
- 1. chempep.com [chempep.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 8. adcreview.com [adcreview.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. PEG Liners- Alkyne-PEG-acid and Alkyne-PEG NHS ester Reagents-Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 11. Alkyne-PEG4-SS-PEG4-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. Alkyne-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Alkyne-PEG4-OTs - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. zora.uzh.ch [zora.uzh.ch]
- 19. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. benchchem.com [benchchem.com]
- 22. confluore.com [confluore.com]
- 23. broadpharm.com [broadpharm.com]
- 24. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Tetraoxaalkane Diyne Compounds
Introduction: Bridging Functionality and Flexibility
Tetraoxaalkane diyne compounds represent a class of molecules characterized by a flexible, hydrophilic tetraoxaalkane (oligoethylene glycol) chain flanked by two terminal alkyne groups. This unique architecture imparts a duality of properties: the ether linkages provide solubility in aqueous and organic media and biocompatibility, while the terminal diyne moieties serve as highly reactive handles for a vast array of chemical transformations. This guide provides a comprehensive overview of the synthesis, core characteristics, and strategic applications of these versatile molecular building blocks, with a focus on their utility in materials science, macrocycle synthesis, and drug development.
The significance of these compounds lies in their ability to act as sophisticated linkers and precursors. The defined length and hydrophilic nature of the tetraoxaalkane chain are critical for controlling spacing and solubility in biological systems, while the diyne functionality opens doors to powerful coupling chemistries.[1][2]
Synthetic Strategies: Crafting the Diyne Backbone
The primary route to tetraoxaalkane diynes involves the Williamson ether synthesis. This method is robust, scalable, and allows for precise control over the length of the oligoethylene glycol chain.
Core Synthesis Protocol: Williamson Ether Synthesis
The fundamental principle involves the deprotonation of a commercially available oligoethylene glycol, such as triethylene glycol or tetraethylene glycol, to form a bis-alkoxide, which then undergoes a nucleophilic substitution reaction with a propargyl halide (e.g., propargyl bromide).
Step-by-Step Methodology:
-
Deprotonation: The oligoethylene glycol is dissolved in a suitable aprotic solvent like tetrahydrofuran (THF). A strong base, typically sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate both terminal hydroxyl groups, generating the reactive bis-alkoxide.
-
Alkylation: Propargyl bromide is then added to the reaction mixture. The alkoxide attacks the electrophilic carbon of the propargyl bromide, displacing the bromide and forming the new ether linkage. The reaction is typically allowed to warm to room temperature and stirred for several hours to ensure complete dialkylation.[1]
-
Workup and Purification: The reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. Final purification is achieved via column chromatography on silica gel to yield the pure tetraoxaalkane diyne.
The causality for this two-step approach is clear: the highly basic conditions required for deprotonation are incompatible with the electrophilic nature of the propargyl halide, necessitating a sequential addition. The choice of THF as a solvent is crucial as it readily dissolves both the polar glycol and the less polar intermediates.
Below is a generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of tetraoxaalkane diynes.
Structural and Spectroscopic Characterization
The verification of a successful synthesis relies on a combination of standard spectroscopic techniques. Each method provides a unique signature confirming the presence of the key functional groups.
| Technique | Key Feature | Typical Chemical Shift / Frequency | Interpretation |
| ¹H NMR | Alkyne-CH | δ ≈ 2.4 - 2.8 ppm (triplet) | Confirms the presence of the terminal alkyne proton. |
| Propargyl-CH₂ | δ ≈ 4.1 - 4.2 ppm (doublet) | Methylene protons adjacent to the alkyne group. | |
| Ethylene Glycol-CH₂ | δ ≈ 3.6 - 3.7 ppm (multiplets) | Characteristic signals of the repeating ether units. | |
| ¹³C NMR | Alkyne-C (quaternary) | δ ≈ 79 - 81 ppm | The sp-hybridized carbon of the C≡C bond. |
| Alkyne-CH | δ ≈ 74 - 76 ppm | The sp-hybridized carbon bonded to the proton. | |
| Ethylene Glycol-CH₂ | δ ≈ 69 - 71 ppm | Carbon atoms within the flexible ether backbone. | |
| FT-IR | C≡C-H Stretch | ν ≈ 3300 - 3250 cm⁻¹ (sharp, strong) | Unambiguous evidence of the terminal alkyne. |
| C≡C Stretch | ν ≈ 2120 - 2100 cm⁻¹ (weak) | The carbon-carbon triple bond stretch. | |
| C-O-C Stretch | ν ≈ 1100 cm⁻¹ (strong, broad) | Characteristic ether linkage absorption. |
The disappearance of the broad O-H stretch (around 3400 cm⁻¹) from the starting glycol and the appearance of the sharp alkyne C-H stretch (around 3300 cm⁻¹) in the IR spectrum provide a quick and reliable confirmation of the reaction's success.
Core Reactivity: The Power of the Diyne
The terminal alkyne groups are the epicenter of reactivity in these molecules, making them ideal substrates for a range of powerful chemical transformations.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent reaction involving tetraoxaalkane diynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction provides a highly efficient and bio-orthogonal method for covalently linking the diyne to molecules bearing azide functionalities.[4] The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[5]
The CuAAC reaction proceeds via a stepwise mechanism where a copper(I) catalyst activates the terminal alkyne, facilitating its reaction with an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[4][6] This robust linkage is central to applications in bioconjugation, drug delivery, and materials science.[3][] For instance, these diynes can be used to link targeting ligands (like peptides) to therapeutic payloads.[1][2]
Caption: Key steps in the CuAAC "Click" reaction mechanism.
Homocoupling and Macrocyclization
The terminal alkynes can undergo oxidative homocoupling reactions, such as the Glaser or Eglinton-Hay couplings, to form conjugated 1,3-diyne linkages.[8] When performed under high-dilution conditions, this intramolecular reaction becomes a powerful tool for the synthesis of macrocycles. These macrocycles, which incorporate the hydrophilic tetraoxaalkane chain, are structurally related to crown ethers and are investigated for their ion-hosting capabilities and potential as anticancer agents.[9][10][11]
Other Important Reactions
-
Alkyne Metathesis: Diyne compounds can participate in acyclic diyne metathesis (ADIMET) polymerization to create novel polymers with repeating alkyne units in the backbone.[12]
-
Ring-Closing Metathesis (RCM): When tethered to another alkene, the alkyne can participate in ring-closing metathesis to form complex fused bicyclic systems containing a macrocycle.[13]
-
Bioconjugation: Strained macrocyclic diynes derived from these linkers can be used in copper-free click chemistry (SPAAC) for bioconjugation processes.[14]
Applications in Research and Development
The unique combination of a flexible, hydrophilic spacer and reactive terminal groups makes tetraoxaalkane diynes invaluable in several advanced scientific fields.
Drug Development and Bioconjugation
In drug delivery, these molecules serve as heterobifunctional linkers.[1] One alkyne can be used to attach a targeting moiety (e.g., a peptide that binds to cancer cells), while the other can be conjugated to a therapeutic agent or an imaging probe.[2] The oligoethylene glycol chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing immunogenicity.[1][15] This "click" approach is fundamental to creating antibody-drug conjugates (ADCs) and other targeted therapies.
Materials Science and Polymer Chemistry
Tetraoxaalkane diynes are used as monomers or cross-linkers in polymer synthesis. Polymerization via CuAAC with diazide monomers leads to the formation of triazole-containing polymers, which can exhibit interesting properties like self-healing capabilities or be used in surface modification.[16] Their use in ADIMET provides a route to conjugated polymers with potential applications in organic electronics.[12]
Supramolecular Chemistry
The ability to form macrocycles makes these compounds key precursors in supramolecular chemistry.[17] The resulting crown-ether-like structures can selectively bind cations, acting as ionophores or sensors.[9][11] The size of the macrocyclic cavity can be precisely tuned by choosing a starting glycol of a specific length, allowing for the rational design of host-guest systems.
Conclusion and Future Outlook
Tetraoxaalkane diyne compounds are far more than simple molecules; they are enabling tools for chemical innovation. Their straightforward synthesis, well-defined structure, and exceptional reactivity through click chemistry have cemented their role in diverse fields. Future research will likely focus on creating more complex architectures, such as branched or multi-functionalized linkers, to build sophisticated drug delivery platforms and smart materials.[18] As the demand for precision and modularity in molecular design grows, the utility and importance of these versatile building blocks will undoubtedly continue to expand.
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioclone.net [bioclone.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Reactivity of Oligo(ethylene glycol)-Tethered Morita-Baylis-Hillman Dimers in the Formation of Macrocyclic Structures Showing Remarkable Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Reactivity of Oligo(ethylene glycol)-Tethered Morita–Baylis–Hillman Dimers in the Formation of Macrocyclic Structures Showing Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of alkyne metathesis in polymer synthesis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of fused multicyclic compounds containing macrocycles by dienyne ring-closing metathesis and Diels–Alder reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. TPDYs: strained macrocyclic diynes for bioconjugation processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Bioconjugation Spotlights 2025 [insights.bio]
- 16. Research Portal [researchdiscovery.drexel.edu]
- 17. iris.unisa.it [iris.unisa.it]
- 18. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Theoretical Conformational Analysis of 4,7,10,13-Tetraoxahexadeca-1,15-diyne
Abstract
4,7,10,13-Tetraoxahexadeca-1,15-diyne, an acyclic polyether, or podand, terminated by alkyne groups, presents a significant conformational landscape due to its inherent flexibility.[1][2] Understanding the three-dimensional arrangement of this molecule is paramount for predicting its chemical reactivity, its potential in host-guest chemistry, and its utility as a molecular building block in drug development and materials science. This technical guide provides a comprehensive framework for elucidating the conformational preferences of this molecule using first-principles theoretical calculations. We will delve into the rationale behind method selection, focusing on Density Functional Theory (DFT), and present a detailed, step-by-step protocol for performing a robust conformational analysis. The objective is to equip researchers with a self-validating methodology to confidently identify low-energy conformers and understand the subtle energetic factors that govern the molecule's structure.
Introduction: The Significance of Molecular Conformation
The function of a molecule is intrinsically linked to its three-dimensional shape. For highly flexible molecules, this shape is not static but exists as an ensemble of interconverting structures known as conformers. The relative population of these conformers, dictated by their thermodynamic stability, determines the molecule's overall properties and behavior.
The Subject Molecule: this compound as a Flexible Podand
This compound is a linear analogue of a crown ether, a class of molecules known as podands.[3] Its structure consists of a central tetraethylene glycol chain, which provides flexibility and multiple lone-pair-donating oxygen atoms, flanked by two terminal propargyl groups.[2] This combination of a flexible, polar core and reactive alkyne end-groups makes it a versatile synthon. Unlike their cyclic crown ether counterparts, podands lack preorganization, meaning they must undergo significant conformational changes to engage in molecular recognition or binding events, for instance with metal cations.[1][4] This flexibility, while a key feature, also presents a significant challenge in characterizing its dominant structural forms.
Why Conformation Matters: Impact on Reactivity and Host-Guest Chemistry
The spatial arrangement of the terminal alkyne groups and the disposition of the ether oxygen atoms are critical. The conformation dictates:
-
Reactivity: The accessibility of the alkyne C-H bonds and π-systems for chemical reactions, such as click chemistry or polymerization, is conformation-dependent.[5]
-
Host-Guest Interactions: The ability of the polyether chain to coordinate with cations is entirely dependent on its ability to adopt a wrapping conformation that orients the oxygen lone pairs towards a central point.[6] The energetic penalty of adopting this "binding" conformation directly influences its affinity for guest species.
-
Drug Design: In medicinal chemistry, understanding the low-energy, or bioactive, conformation of a molecule is a cornerstone of rational drug design. Computational geometry optimization is a core component of this process.[7]
The Computational Approach: A Rationale for Using Theoretical Calculations
Experimentally determining the full conformational landscape of such a flexible molecule in solution is challenging. While techniques like NMR can provide information on average structures, computational chemistry offers a powerful avenue for mapping the entire potential energy surface.[8] Theoretical methods, particularly Density Functional Theory (DFT), allow us to calculate the structures and relative energies of all plausible conformers with a high degree of accuracy.[9][10]
Theoretical Foundations and Method Selection
The accuracy of any computational study hinges on the appropriate selection of theoretical methods. For conformational analysis of organic molecules, DFT provides an optimal balance of computational cost and accuracy.[10]
The Power of Density Functional Theory (DFT) for Conformational Analysis
DFT is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[11] This approach makes it computationally more tractable than traditional ab initio methods while retaining a high level of accuracy. For conformational studies, DFT is particularly well-suited for:
-
Geometry Optimization: Finding the precise 3D arrangement of atoms that corresponds to an energy minimum.[7]
-
Energy Calculation: Determining the relative stabilities of different conformers.
-
Spectroscopic Property Prediction: Calculating vibrational frequencies (IR/Raman) or NMR chemical shifts that can be used to validate the computational model against experimental data.[12]
Causality of Method Selection: Choosing the Right Functional and Basis Set
A DFT calculation is defined by two key components: the exchange-correlation (XC) functional and the basis set.
-
Exchange-Correlation Functional: The XC functional is an approximation of the complex quantum mechanical interactions between electrons. For conformational energies of organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often yield excellent results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice for such systems.[13]
-
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. The 6-31G(d,p) Pople-style basis set represents a good compromise for geometry optimizations. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the geometry and energetics of molecules with heteroatoms and non-covalent interactions. For more accurate final energy calculations, a larger basis set, such as 6-311+G(d,p) , can be employed.
Accounting for the Environment: The Role of Solvent Models
Conformational preferences can be highly dependent on the surrounding medium.[8] A polar solvent may stabilize conformers with larger dipole moments. To account for this, calculations can be performed using an implicit solvation model, such as the Polarizable Continuum Model (PCM) . This model treats the solvent as a continuous medium with a defined dielectric constant, providing a more realistic energetic landscape without the immense cost of explicitly modeling solvent molecules.
A Step-by-Step Protocol for Conformational Analysis
The following protocol outlines a robust workflow for the conformational analysis of this compound. This procedure is designed to be self-validating at key stages.
Workflow for Conformational Analysisdot
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. This compound | C12H18O4 | CID 11953714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alkyne - Wikipedia [en.wikipedia.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. A DFT study of energetic and structural properties of a full turn of A-form DNA under relaxed and stretching conditions. | Semantic Scholar [semanticscholar.org]
- 10. dft.uci.edu [dft.uci.edu]
- 11. mdpi.com [mdpi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. scispace.com [scispace.com]
An In-depth Technical Guide to the First Synthesis of 4,7,10,13-Tetraoxahexadeca-1,15-diyne
Foreword: The Emergence of a Versatile Linker
In the landscape of modern chemical synthesis, the development of bifunctional linker molecules is a cornerstone of innovation, particularly in fields such as drug discovery, materials science, and bioconjugation. Among these, 4,7,10,13-Tetraoxahexadeca-1,15-diyne, a molecule featuring a triethylene glycol core flanked by two terminal alkyne groups, has garnered significant attention. Its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), underscores the importance of a robust and well-understood synthetic protocol. This guide provides an in-depth exploration of the first synthesis of this compound, grounded in the principles of the Williamson ether synthesis, and offers practical insights for its laboratory preparation.
Introduction to this compound
This compound, also known by synonyms such as bis-propargyl-PEG3 and alkyne-PEG4-alkyne, is a symmetrical molecule with the chemical formula C₁₂H₁₈O₄.[1] Its structure, characterized by a hydrophilic tetraoxa core and reactive terminal alkynes, imparts a unique combination of properties that make it an invaluable tool for chemical biologists and medicinal chemists. The polyethylene glycol (PEG) linker enhances aqueous solubility and can improve the pharmacokinetic properties of conjugated molecules, while the terminal alkynes provide handles for efficient and specific covalent bond formation.
The Synthetic Pathway: A Williamson Ether Synthesis Approach
The inaugural synthesis of this compound is elegantly achieved through the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[2][3] In this specific application, the diol, triethylene glycol, is deprotonated to form a dialkoxide, which then undergoes a nucleophilic substitution reaction with a propargyl halide.
Causality Behind Experimental Choices
The selection of reagents and reaction conditions is critical for the successful synthesis of the target molecule.
-
Choice of Base: A strong base is required to deprotonate the hydroxyl groups of triethylene glycol to form the more nucleophilic alkoxide. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed due to their efficacy and cost-effectiveness. The formation of the alkoxide in situ is crucial for the reaction to proceed at a practical rate.
-
Propargylating Agent: Propargyl bromide is a frequently used electrophile due to the good leaving group ability of the bromide ion, which facilitates the Sₙ2 reaction.
-
Phase-Transfer Catalyst: To improve the reaction rate and yield, a phase-transfer catalyst such as tetrabutylammonium hydrogenosulfate (TBAHS) is often utilized.[4][5] This is particularly beneficial in a biphasic reaction mixture (e.g., aqueous NaOH and an organic solvent), as the catalyst helps to transport the alkoxide from the aqueous phase to the organic phase where the propargyl halide is more soluble.
-
Solvent System: The choice of solvent is dictated by the need to dissolve the reactants and facilitate the reaction. A variety of solvents can be used, often in combination with water to dissolve the base.
Experimental Protocol: First Synthesis
The following protocol is a synthesized representation of the likely first synthesis, based on established methodologies for preparing bis(propargyl) polyoxyethylene ethers.[4][5]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| Triethylene glycol | C₆H₁₄O₄ | 150.17 |
| Propargyl bromide | C₃H₃Br | 118.96 |
| Sodium hydroxide | NaOH | 40.00 |
| Tetrabutylammonium hydrogenosulfate (TBAHS) | C₁₆H₃₇NO₄S | 339.53 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Water | H₂O | 18.02 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethylene glycol (1.0 eq) and tetrabutylammonium hydrogenosulfate (0.1 eq) in a 50% aqueous solution of sodium hydroxide.
-
Addition of Propargyl Bromide: To the vigorously stirred solution, add propargyl bromide (2.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 40-50°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.
Mechanistic Insights and Self-Validating System
The synthesis proceeds via a classic Sₙ2 mechanism. The hydroxide ions deprotonate the terminal hydroxyl groups of triethylene glycol to form the dialkoxide. This potent nucleophile then attacks the electrophilic methylene carbon of propargyl bromide, displacing the bromide ion and forming the ether linkage. The use of a phase-transfer catalyst is crucial for shuttling the alkoxide across the phase boundary, thereby increasing the frequency of successful collisions between the reactants.
The protocol's integrity is self-validating through the monitoring of the reaction by TLC, which will show the consumption of the starting materials and the appearance of the product spot. The final product's identity and purity are confirmed through standard analytical techniques.
Characterization of this compound
The structure and purity of the synthesized compound are typically confirmed by a combination of spectroscopic methods.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetylenic protons (C≡C-H), the methylene protons adjacent to the alkynes (C≡C-CH₂), and the ethylene glycol backbone protons. |
| ¹³C NMR | Resonances for the alkyne carbons (C≡C), the propargylic carbons (C≡C-CH₂), and the carbons of the ethylene glycol unit. |
| FT-IR | Characteristic absorption bands for the C-H stretch of the terminal alkyne (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the C-O-C ether linkages (around 1100 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₈O₄, M.W. = 226.27 g/mol ). |
Conclusion and Future Perspectives
The synthesis of this compound via the Williamson ether synthesis is a robust and efficient method that laid the groundwork for its widespread application. The principles discussed in this guide not only provide a practical framework for its preparation but also highlight the elegance and enduring utility of classic organic reactions in the advancement of modern science. As the demand for sophisticated molecular tools continues to grow, a deep understanding of the synthesis and properties of such fundamental building blocks remains paramount for researchers and scientists in the field of drug development and beyond.
References
An In-depth Technical Guide on the Safe Handling of 4,7,10,13-Tetraoxahexadeca-1,15-diyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7,10,13-Tetraoxahexadeca-1,15-diyne is a bifunctional molecule of increasing interest in chemical synthesis, particularly in the fields of drug development and materials science. Its structure, featuring a tetraethylene glycol (PEG-4) core flanked by two terminal alkyne groups, offers a versatile platform for a variety of chemical transformations, including "click" chemistry and polymerization reactions. However, the unique combination of a polyether backbone and reactive terminal alkynes necessitates a nuanced and thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in the principles of chemical reactivity and toxicology.
Hazard Identification and Risk Assessment
Reactivity of Terminal Alkynes
The terminal alkyne moieties are the primary source of chemical reactivity hazards. The sp-hybridized C-H bond is weakly acidic (pKa ≈ 25), making it susceptible to deprotonation by strong bases to form highly reactive acetylide anions.[1] These acetylides are potent nucleophiles used in carbon-carbon bond formation but also pose significant risks.[2][3]
-
Formation of Explosive Acetylides: A critical and severe hazard is the reaction of terminal alkynes with certain metals, particularly heavy metals like silver, copper, and mercury, to form shock-sensitive and explosive acetylides.[4] This necessitates the scrupulous avoidance of contact with these metals and their salts.
-
Flammability: As a low molecular weight organic compound, this compound should be considered a flammable liquid.[5] Its vapors can form flammable mixtures with air, which can be ignited by open flames, sparks, or hot surfaces.
-
Exothermic Reactions: Alkynes can undergo vigorous or exothermic reactions, particularly with strong oxidizing agents.
Toxicological Profile of the Polyether Backbone
The 4,7,10,13-tetraoxa (polyethylene glycol) backbone influences the toxicological properties of the molecule. While polyethylene glycols themselves are generally considered to have low toxicity, certain glycol ethers are known reproductive toxins.[6][7][8]
-
Reproductive Toxicity: Some glycol ethers have been shown to cause birth defects and damage to male reproductive organs in laboratory animals.[6] Given the structural similarity, it is prudent to handle this compound as a potential reproductive toxin.[7]
-
Routes of Exposure: The primary routes of exposure are inhalation of vapors, skin absorption, and eye contact.[9] Prolonged or repeated exposure may lead to systemic effects.
Physical and Chemical Properties
A summary of the known and predicted properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 126422-58-0 | [10] |
| Molecular Formula | C₁₂H₁₈O₄ | [10] |
| Molecular Weight | 226.27 g/mol | [10] |
| Appearance | Not specified, likely a liquid | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Flash Point | Not specified, assumed to be flammable | - |
| Solubility | Predicted to be soluble in common organic solvents | [5] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[11][12]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.
-
Designated Area: For work with potential reproductive toxins, it is best practice to establish a designated area within the lab.[11][13]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Type | Specification and Rationale |
| Eye Protection | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing or energetic reactions.[14] |
| Hand Protection | Double gloving is recommended.[11] Butyl or neoprene gloves are suitable for protection against ethers and a range of organic chemicals.[15][16] Nitrile gloves may offer sufficient protection for incidental contact but should be checked for compatibility.[15] Always inspect gloves for tears or holes before use and change them immediately upon contamination. |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned.[12] For larger quantities or tasks with a high splash potential, a chemically resistant apron over the lab coat is advised. |
| Footwear | Fully enclosed, non-perforated shoes made of a chemically resistant material are required. |
| Respiratory Protection | If work cannot be conducted within a fume hood, a risk assessment must be performed to determine the appropriate respiratory protection. This may include an air-purifying respirator with organic vapor cartridges.[10][17] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to mitigating the risks associated with this compound.
Handling
-
Avoid Ignition Sources: Keep the chemical away from open flames, sparks, hot surfaces, and other potential ignition sources.
-
Inert Atmosphere: For reactions involving the formation of acetylides, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen and moisture.
-
Grounding and Bonding: When transferring large quantities, ensure that containers are properly grounded and bonded to prevent static discharge.
-
Material Compatibility: Avoid contact with incompatible materials, especially strong oxidizing agents and heavy metal salts (e.g., copper, silver, mercury). Use glass, stainless steel, or Teflon equipment.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[6]
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.
-
Segregation: Store away from incompatible materials, particularly oxidizing agents and sources of ignition.
-
Light and Air: Protect from direct sunlight and air to minimize potential peroxide formation, a known hazard for ethers.[5]
Emergency Procedures
Spill Response
A tiered response is necessary depending on the size and nature of the spill.
Small Spill (manageable by trained laboratory personnel):
-
Alert personnel in the immediate area.
-
Don appropriate PPE (double gloves, goggles, lab coat).
-
Contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Large Spill (beyond the capabilities of laboratory personnel):
-
Immediately alert everyone in the laboratory and evacuate the area.
-
If the substance is flammable, turn off all ignition sources if it is safe to do so.
-
Close the laboratory door and post a warning sign.
-
Contact your institution's emergency response team.
-
Provide them with as much information as possible about the spilled substance.
Fire Extinguishing
-
Suitable Extinguishers: Use dry chemical, carbon dioxide, or foam extinguishers for fires involving flammable liquids.[18][19]
-
Unsuitable Extinguishers: Do not use water, as it may not be effective and could spread the flammable liquid.
-
Procedure: In the event of a fire, evacuate the area and contact emergency services. Only trained personnel should attempt to extinguish a fire, and only if it is small and they have a clear escape route.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[20] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[20] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20] |
Decontamination and Waste Disposal
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Decontamination
-
Glassware and Equipment: Rinse glassware and equipment that have come into contact with the compound three times with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.
-
Work Surfaces: Wipe down work surfaces with a solvent-dampened cloth, followed by a thorough cleaning with soap and water.
Waste Disposal
-
Classification: this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
-
Containers: Use separate, clearly labeled, and sealed containers for liquid and solid waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Collection: Follow your institution's guidelines for the collection and disposal of hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5]
Conclusion
This compound is a valuable tool for chemical innovation, but its bifunctional nature presents a unique combination of reactivity and toxicological hazards. A proactive and informed approach to safety is non-negotiable. By understanding the principles outlined in this guide—from the inherent risks of terminal alkynes and polyethers to the critical importance of engineering controls, appropriate PPE, and stringent handling protocols—researchers can mitigate these risks effectively. A culture of safety, grounded in scientific integrity and procedural diligence, is the cornerstone of responsible research and development.
References
- 1. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]
- 2. Acetylide - Wikipedia [en.wikipedia.org]
- 3. Acetylide: Structure, Synthesis, Reactions and Applications [allen.in]
- 4. flexiprep.com [flexiprep.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 9.8 Reproductive Toxins | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. CCOHS: Reproductive Health - Reproductive Hazards [ccohs.ca]
- 9. Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment [mdpi.com]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. youtube.com [youtube.com]
- 13. Preventing Reproductive Hazards in the Workplace [blink.ucsd.edu]
- 14. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. vdp.com [vdp.com]
- 17. ohse.ca [ohse.ca]
- 18. Fire Extinguishing Methods and Approach [fcfnational.com.au]
- 19. The Science of Fire Suppression - 13. Suppression Techniques: Choosing the Right Approach for Each Fire - Active Fire Suppression Ltd [activefire-uk.com]
- 20. glenresearch.com [glenresearch.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 4,7,10,13-Tetraoxahexadeca-1,15-diyne
For: Researchers, scientists, and drug development professionals.
Introduction
4,7,10,13-Tetraoxahexadeca-1,15-diyne is a versatile bifunctional linker molecule characterized by a hydrophilic tetraethylene glycol core and terminal alkyne groups. This structure makes it a valuable building block in various fields, including bioconjugation, materials science, and drug delivery. The terminal alkynes readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the efficient ligation of this linker to molecules bearing azide functionalities. The tetraethylene glycol spacer enhances aqueous solubility and can reduce non-specific binding of the resulting conjugates.
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via a Williamson ether synthesis. The methodology is robust and can be performed in a standard organic chemistry laboratory. We will delve into the mechanistic underpinnings of the reaction, offer practical insights for ensuring a successful synthesis, and provide detailed characterization data.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of this compound is achieved through a classic Williamson ether synthesis. This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide)[1]. In this specific application, the dialkoxide of triethylene glycol acts as the nucleophile, attacking two equivalents of the electrophilic propargyl bromide.
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism[1][2]. The key steps are:
-
Deprotonation: A strong base, in this case, sodium hydride (NaH), deprotonates the terminal hydroxyl groups of triethylene glycol to form a highly reactive sodium dialkoxide intermediate.
-
Nucleophilic Attack: The resulting alkoxide ions perform a backside attack on the carbon atom bearing the bromine in propargyl bromide.
-
Displacement: This concerted attack leads to the formation of a new carbon-oxygen bond and the simultaneous displacement of the bromide leaving group, yielding the desired diether product.
The choice of a primary alkyl halide (propargyl bromide) is crucial, as SN2 reactions are most efficient with unhindered substrates[2]. The use of a polar aprotic solvent like tetrahydrofuran (THF) is also advantageous as it solvates the cation (Na+) without deactivating the nucleophilic alkoxide, thus accelerating the reaction rate[3].
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Purity | Supplier |
| Triethylene glycol | C₆H₁₄O₄ | 150.17 | 5.00 g | 33.3 | ≥99% | Sigma-Aldrich |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 3.33 g | 83.25 | Sigma-Aldrich | |
| Propargyl bromide (80% in toluene) | C₃H₃Br | 118.96 | 11.15 g (8.9 mL) | 75.0 | Sigma-Aldrich | |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | ≥99.9% | Sigma-Aldrich |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | 100 mL | - | - | |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | ||
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | 50 mL | - | - | |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
Safety Precautions:
-
Sodium hydride (NaH) is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is explosive. Handle NaH under an inert atmosphere (nitrogen or argon) and away from any moisture.
-
Propargyl bromide is a lachrymator and a toxic alkylating agent[4]. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Tetrahydrofuran (THF) is flammable and can form explosive peroxides upon storage. Use peroxide-free THF.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Ensure all glassware is thoroughly dried in an oven before use to prevent quenching of the sodium hydride.
-
Under a positive pressure of inert gas, add the sodium hydride (3.33 g of 60% dispersion) to the flask.
-
Add 100 mL of anhydrous THF to the flask to suspend the sodium hydride.
-
-
Formation of the Dialkoxide:
-
Dissolve triethylene glycol (5.00 g) in 50 mL of anhydrous THF in the dropping funnel.
-
Cool the reaction flask containing the NaH suspension to 0 °C using an ice bath.
-
Add the triethylene glycol solution dropwise to the stirred NaH suspension over 30 minutes. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
-
Alkylation:
-
Dissolve propargyl bromide (11.15 g of 80% solution) in 50 mL of anhydrous THF in the dropping funnel.
-
Re-cool the reaction mixture to 0 °C.
-
Add the propargyl bromide solution dropwise to the reaction mixture over 30 minutes. A white precipitate of sodium bromide will form.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).
-
-
Reaction Quenching and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a solvent gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 50:50 hexane:ethyl acetate) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 4.20 (d, 4H), 3.75-3.65 (m, 12H), 2.45 (t, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 79.5, 75.0, 70.8, 70.6, 69.3, 58.5.
-
Expected Yield: 60-75%
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Key Considerations
-
Low Yield:
-
Moisture: The presence of water will consume the sodium hydride and prevent complete deprotonation. Ensure all glassware is dry and solvents are anhydrous.
-
Incomplete Deprotonation: Allow sufficient time for the reaction between triethylene glycol and sodium hydride.
-
Side Reactions: Propargyl bromide can undergo self-polymerization or elimination reactions, especially at higher temperatures. Maintain the recommended temperature profile.
-
-
Product Purity:
-
Mono-alkylation: If the reaction is incomplete, the mono-alkynated product may be present. Careful column chromatography should separate this from the desired di-alkynated product. Using a slight excess of NaH and propargyl bromide can help drive the reaction to completion.
-
Residual Mineral Oil: The mineral oil from the NaH dispersion will be carried through the work-up. It is typically removed during column chromatography.
-
Conclusion
The Williamson ether synthesis is a reliable and high-yielding method for the preparation of this compound. By following this detailed protocol and adhering to the safety precautions, researchers can confidently synthesize this valuable bifunctional linker for a wide range of applications in chemistry, biology, and materials science.
References
Application Notes and Protocols for Peptide Bioconjugation using 4,7,10,13-Tetraoxahexadeca-1,15-diyne
Introduction: The Strategic Advantage of PEGylated Dialkynes in Peptide Modification
The field of bioconjugation, the chemical linking of two biomolecules, is a cornerstone of modern drug development, diagnostics, and proteomics.[1][2] Among the diverse toolkit of chemical strategies, "click chemistry," particularly the azide-alkyne cycloaddition, has gained prominence for its high efficiency, specificity, and biocompatibility.[3][4][] This application note focuses on a versatile homobifunctional linker, 4,7,10,13-Tetraoxahexadeca-1,15-diyne, for the bioconjugation of peptides.
This compound, also known as Alkyne-PEG4-Alkyne, is a polyethylene glycol (PEG) linker with terminal alkyne groups.[6] The incorporation of a PEG spacer offers several advantages in bioconjugation.[7][8][9] PEG linkers are known to enhance the solubility and stability of the resulting conjugate, reduce immunogenicity, and improve pharmacokinetic profiles by increasing the hydrodynamic size, which can prolong circulation half-life.[2] The terminal alkyne functionalities allow for efficient conjugation to azide-modified peptides via either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering researchers flexibility in their experimental design.[3][10][][12]
This guide provides a comprehensive overview of the principles, protocols, and characterization techniques for the successful bioconjugation of peptides using this compound.
Reaction Principle: Azide-Alkyne Cycloaddition
The core of this bioconjugation strategy lies in the formation of a stable triazole ring through the reaction of an alkyne (from the linker) and an azide (on the peptide). This can be achieved through two primary pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to promote the cycloaddition, typically yielding the 1,4-disubstituted triazole isomer.[3][] The reaction is robust and proceeds under mild, aqueous conditions, making it suitable for a wide range of biomolecules.[10][13] A reducing agent, such as sodium ascorbate, is often used to maintain copper in its active Cu(I) oxidation state.[10][13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern (e.g., in vivo studies), SPAAC offers a metal-free alternative.[][12][14] This reaction employs a strained cyclooctyne, which reacts readily with azides without the need for a catalyst.[] While the linker discussed here is a terminal alkyne, it's important for the user to be aware of this alternative chemistry which would require a different, strained alkyne reagent. The principles of SPAAC are relevant for broader context in bioorthogonal chemistry.
Below is a diagram illustrating the general workflow for peptide bioconjugation using a dialkyne linker.
Caption: General experimental workflow for peptide bioconjugation.
Materials and Reagents
-
Azide-modified peptide of interest
-
This compound (Alkyne-PEG4-Alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water (ddH₂O)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Purification columns (e.g., C18 reverse-phase HPLC column)
-
Analytical instruments: HPLC system, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an azide-modified peptide to this compound. Optimization of reactant concentrations and reaction time may be necessary depending on the specific peptide.
1. Reagent Preparation:
-
Azide-Modified Peptide Stock Solution: Prepare a 1-10 mM stock solution of the azide-modified peptide in ddH₂O or a compatible buffer.
-
Linker Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.
-
Copper(II) Sulfate Stock Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in ddH₂O.
-
Sodium Ascorbate Stock Solution: Prepare a 1 M stock solution of sodium ascorbate in ddH₂O. This solution should be made fresh.
-
THPTA Stock Solution (Optional): Prepare a 100 mM stock solution of THPTA in ddH₂O.
2. Conjugation Reaction:
-
In a microcentrifuge tube, add the azide-modified peptide to the desired final concentration (e.g., 100 µM) in PBS.
-
Add the this compound linker to the desired molar excess (e.g., 10-50 fold excess over the peptide).
-
Optional: If using a ligand, add THPTA to a final concentration that is 5-fold higher than the copper concentration.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
3. Reaction Quenching and Purification:
-
The reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Purify the peptide conjugate using reverse-phase HPLC (RP-HPLC).[15][16][17][18] A C18 column is typically suitable for peptides.[15] Use a gradient of water/acetonitrile with 0.1% TFA.
-
Monitor the elution profile at 220 nm and 280 nm (if the peptide contains Trp or Tyr residues).[19] The conjugate will elute at a different retention time than the starting peptide and linker.
-
Collect the fractions corresponding to the conjugated product and confirm its identity by mass spectrometry.
The chemical transformation occurring during the CuAAC reaction is depicted below.
Caption: CuAAC reaction for peptide dimerization.
Characterization of the Peptide Conjugate
Successful conjugation and the purity of the final product should be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| Reverse-Phase HPLC (RP-HPLC) | To assess purity and separate the conjugate from starting materials.[15][20] | A new peak with a distinct retention time compared to the unconjugated peptide and linker.[17] |
| Mass Spectrometry (MS) | To confirm the identity and molecular weight of the conjugate.[21][22][23][24] | The observed mass should correspond to the calculated mass of the peptide-linker-peptide conjugate. |
| SDS-PAGE (for larger peptides) | To visualize the increase in molecular weight upon conjugation. | A band shift to a higher molecular weight for the conjugated peptide compared to the unconjugated peptide. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low conjugation efficiency | - Inactive catalyst (oxidized copper)- Low reactivity of peptide or linker- Suboptimal pH or temperature | - Use freshly prepared sodium ascorbate.- Increase the molar excess of the linker.- Optimize reaction time and temperature.- Ensure the pH of the reaction buffer is between 7 and 8. |
| Peptide precipitation | - Low solubility of the peptide or conjugate in the reaction buffer. | - Add a co-solvent like DMSO or DMF (up to 10-20%).- Perform the reaction at a lower peptide concentration. |
| Multiple peaks in HPLC | - Incomplete reaction- Side reactions- Instability of the peptide or conjugate | - Increase reaction time or reactant concentrations.- Use a copper ligand like THPTA to minimize side reactions.- Ensure the purification conditions (e.g., pH) are appropriate for the peptide. |
Conclusion
This compound is a highly effective and versatile linker for peptide bioconjugation. Its PEG backbone can impart favorable physicochemical properties to the resulting conjugate, while the terminal alkyne groups allow for efficient and specific coupling to azide-modified peptides via click chemistry. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize and characterize well-defined peptide conjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound | C12H18O4 | CID 11953714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. purepeg.com [purepeg.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. chempep.com [chempep.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. Use of high-performance liquid chromatography for the purification of antibodies and antibody conjugates and the study of antibody-antigen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 18. RP-HPLC and RP Cartridge Purification [biosyn.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cellmosaic.com [cellmosaic.com]
- 21. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biovera.com.au [biovera.com.au]
Application Notes & Protocols: Hydrogel Formation Using 4,7,10,13-Tetraoxahexadeca-1,15-diyne
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of hydrogels using 4,7,10,13-Tetraoxahexadeca-1,15-diyne as a hydrophilic crosslinking agent. This di-terminal alkyne crosslinker, featuring a flexible tetraethylene glycol core, is ideally suited for forming biocompatible hydrogel networks through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. We present a robust methodology for reacting this linker with a multi-arm PEG-azide polymer to create hydrogels with tunable properties. This document is intended for researchers, scientists, and drug development professionals engaged in creating advanced biomaterials for applications such as 3D cell culture, tissue engineering, and controlled drug delivery.
Introduction: The Role of a Versatile Crosslinker
Hydrogels are three-dimensional polymeric networks that can absorb and retain significant volumes of water, making them excellent mimics of the native extracellular matrix (ECM).[1] The properties of these materials are critically defined by the chemical nature of their constituent polymers and, most importantly, the crosslinker that holds the network together.
This compound (also known as Alkyne-PEG4-Alkyne) is a bifunctional crosslinking agent distinguished by two key features:
-
A Hydrophilic Core: The tetraethylene glycol spacer is a well-established biocompatible and hydrophilic moiety. It imparts excellent water-solubility to the precursor and contributes to the high water content of the final hydrogel, which is crucial for encapsulating delicate biological cargo like cells or therapeutic proteins.
-
Terminal Alkyne Groups: The propargyl ether groups at each terminus serve as reactive handles for one of the most efficient and bioorthogonal reactions in chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]
This combination makes this compound a powerful tool for fabricating well-defined, biocompatible hydrogels with tunable mechanical and physical properties.
Mechanism of Crosslinking: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The formation of the hydrogel network is achieved via the CuAAC reaction, a cornerstone of "click chemistry."[4] This reaction forms a stable, covalent 1,2,3-triazole linkage between the terminal alkyne groups of the crosslinker and the azide functionalities on a complementary polymer backbone.
The key aspects of this mechanism are:
-
High Specificity: The reaction is highly specific between azides and terminal alkynes, preventing unwanted side reactions with biological molecules.[2]
-
Efficiency: The reaction proceeds rapidly under mild, aqueous conditions (physiological pH and temperature), making it suitable for in situ gelation and cell encapsulation.[5]
-
Copper(I) Catalyst: The reaction requires a copper(I) catalyst. Since Cu(I) is prone to oxidation, it is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[2] The use of a stabilizing ligand is also recommended to enhance reaction kinetics and protect sensitive biological components from oxidative damage.[2]
Below is a diagram illustrating the CuAAC crosslinking process between a 4-Arm PEG-Azide and the this compound crosslinker.
Figure 1: CuAAC reaction forming the hydrogel network.
Experimental Protocols
The following protocols provide a framework for hydrogel synthesis and characterization. Researchers should optimize parameters based on the specific polymer backbone used and the desired final properties of the hydrogel.
Materials and Reagents
This table summarizes the necessary materials for the synthesis and characterization protocols.
| Reagent/Material | Supplier Example | Purpose |
| This compound (MW: 226.27)[6] | Sigma-Aldrich, Broadpharm | Di-alkyne crosslinker |
| 4-Arm PEG-Azide (MW: 10 kDa)[7] | Creative PEGWorks, JenKem | Multi-azide functional polymer backbone |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | Catalyst precursor |
| Sodium L-Ascorbate | Sigma-Aldrich | Reducing agent to generate Cu(I) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher | Reaction buffer and swelling medium |
| Deionized (DI) Water | Lab Supply | Solvent for stock solutions |
| Rheometer with parallel plate geometry | TA Instruments, Anton Paar | To measure viscoelastic properties (G', G'') |
| Analytical Balance | Mettler Toledo | Accurate weighing of reagents |
| Lyophilizer (Freeze-dryer) | Labconco | For drying hydrogels for swelling ratio measurement |
Protocol 1: Hydrogel Synthesis
This protocol describes the formation of a hydrogel by mixing precursor solutions. The final properties can be tuned by adjusting the polymer concentration and the stoichiometric ratio of alkyne to azide groups. A 1:1 molar ratio of alkyne:azide is a common starting point.
Workflow Diagram
Figure 2: Experimental workflow for hydrogel synthesis.
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
Crosslinker Stock (22.6 mg/mL, 100 mM Alkyne): Dissolve 22.6 mg of this compound in 1.0 mL of PBS.
-
Polymer Stock (200 mg/mL, 20 mM Polymer, 80 mM Azide): Dissolve 200 mg of 4-Arm PEG-Azide (10 kDa) in 1.0 mL of PBS.
-
Catalyst Stock (100 mM CuSO₄): Dissolve 25 mg of CuSO₄·5H₂O in 1.0 mL of DI water.
-
Reducing Agent Stock (500 mM Sodium Ascorbate): Dissolve 99 mg of sodium ascorbate in 1.0 mL of DI water. Prepare this solution fresh.
-
-
Prepare Precursor Solutions (Example for a 5% w/v hydrogel):
-
Causality Note: Separating the catalyst (CuSO₄) and the reducing agent (ascorbate) into two precursor solutions prevents the reaction from starting prematurely. The reaction is initiated upon mixing.
-
Precursor A (Polymer + Ascorbate): In a microcentrifuge tube, combine:
-
250 µL of Polymer Stock (200 mg/mL)
-
20 µL of Reducing Agent Stock (500 mM)
-
207.4 µL of PBS
-
-
Precursor B (Crosslinker + Catalyst): In a separate tube, combine:
-
22.6 µL of Crosslinker Stock (100 mM)
-
10 µL of Catalyst Stock (100 mM)
-
490 µL of PBS
-
-
-
Initiate Gelation:
-
Quickly add the 522.6 µL of Precursor B to the 477.4 µL of Precursor A.
-
Immediately vortex for 3-5 seconds to ensure complete mixing.
-
Dispense the solution into the desired mold or onto the rheometer plate for analysis. Gelation should be observable within minutes. The gel point is typically defined as the time when the storage modulus (G') exceeds the loss modulus (G'').[4]
-
-
Washing and Equilibration:
-
Once fully formed, submerge the hydrogel in a large excess of PBS (e.g., 50 mL for a 1 mL gel).
-
Incubate at room temperature for 24-48 hours, replacing the PBS solution 3-4 times. This is a critical step to wash out unreacted precursors and, importantly, the potentially cytotoxic copper catalyst.[8][9]
-
Protocol 2: Rheological Characterization
Rheology is used to quantify the viscoelastic properties of the hydrogel, providing a measure of its stiffness (storage modulus, G') and liquid-like behavior (loss modulus, G''). A standardized protocol is crucial for obtaining comparable results.[10][11]
-
Instrument Setup: Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter). Set the temperature to 37°C to mimic physiological conditions.
-
Time Sweep (Gelation Kinetics): Immediately after mixing the precursor solutions (Step 3.2.3), place the required volume onto the rheometer's lower plate and lower the upper plate to the desired gap (e.g., 0.5 mm). Start a time sweep measurement at a fixed strain (e.g., 1%) and frequency (e.g., 1 Hz) to monitor the evolution of G' and G'' over time. The gel point is where G' crosses G''.
-
Strain Sweep (Determine Linear Viscoelastic Region - LVER): On a fully formed and equilibrated hydrogel, perform a strain sweep (e.g., from 0.1% to 100% strain) at a fixed frequency (1 Hz) to identify the range of strain where G' and G'' are constant. Subsequent tests must be performed within this linear range to avoid damaging the gel structure.
-
Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a fixed strain within the LVER. For a crosslinked hydrogel, G' should be significantly larger than G'' and relatively independent of frequency across the tested range.[12] The value of G' in the plateau region is often reported as the hydrogel's stiffness.[10]
Protocol 3: Swelling Ratio Measurement
The swelling ratio provides insight into the crosslinking density of the hydrogel network; a lower swelling ratio typically indicates a more tightly crosslinked network. The measurement is performed gravimetrically.[5][8][13]
-
Prepare hydrogel discs of a known volume and allow them to fully equilibrate in PBS as described in Step 3.2.4.
-
Remove a hydrogel from the PBS, gently blot the surface with a lint-free wipe to remove excess surface water, and immediately weigh it to obtain the swollen mass (Mₛ) .
-
Freeze the hydrogel sample (e.g., at -80°C) and then lyophilize (freeze-dry) it until a constant weight is achieved. This removes all water from the network.
-
Weigh the dried polymer network to obtain the dry mass (M𝒹) .
-
Calculate the mass swelling ratio (Qₘ) using the following equation:[13]
-
Qₘ = Mₛ / M𝒹
-
Data Interpretation & Troubleshooting
The modularity of this click chemistry system allows for fine-tuning of hydrogel properties.
Table of Expected Outcomes:
| Parameter Varied | Expected Effect on G' (Stiffness) | Expected Effect on Swelling Ratio (Qₘ) | Rationale |
| Increase total polymer concentration (w/v) | Increase | Decrease | More polymer chains per unit volume lead to a denser network with smaller pores. |
| Increase Crosslinker:Polymer Molar Ratio | Increase | Decrease | Higher crosslink density restricts polymer chain mobility and reduces the space available for water. |
| Decrease Crosslinker:Polymer Molar Ratio | Decrease | Increase | Lower crosslink density results in a looser network that can accommodate more water. |
Common Troubleshooting:
-
Problem: Gelation is too slow or does not occur.
-
Possible Causes: Inactive sodium ascorbate (it oxidizes in solution over time); incorrect pH; insufficient catalyst concentration; degradation of azide/alkyne groups.
-
Solutions: Always prepare sodium ascorbate solution fresh; ensure PBS is at pH 7.4; verify concentrations of all stock solutions; ensure polymers have been stored correctly.
-
-
Problem: Hydrogel is very brittle or heterogeneous.
-
Possible Causes: Poor mixing of precursors; reaction proceeding too quickly before homogeneous mixing is achieved.
-
Solutions: Ensure rapid and thorough vortexing immediately after combining precursors. If the reaction is too fast, consider lowering the catalyst concentration or performing the reaction at a lower temperature (e.g., on ice).
-
Conclusion
This compound is a highly effective and versatile crosslinker for the fabrication of biocompatible PEG-based hydrogels. The use of CuAAC click chemistry provides a reliable and efficient method for network formation under cytocompatible conditions. By systematically varying parameters such as polymer concentration and stoichiometric ratios, researchers can precisely control the mechanical properties and swelling behavior of the resulting hydrogels, enabling their application in a wide array of advanced biomedical fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Click-functionalized hydrogel design for mechanobiology investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C12H18O4 | CID 11953714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Hyaluronic acid-based hydrogels crosslinked by copper-catalyzed azide-alkyne cycloaddition with tailorable mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: A Guide to Surface Functionalization using 4,7,10,13-Tetraoxahexadeca-1,15-diyne
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the use of 4,7,10,13-Tetraoxahexadeca-1,15-diyne as a homobifunctional, hydrophilic linker for advanced surface functionalization. The unique structure of this molecule, featuring two terminal alkyne groups separated by a flexible tetraethylene glycol (PEG-like) spacer, makes it an ideal building block for creating tailored surfaces in biomedical, diagnostic, and materials science applications. We will explore the core principles of its immobilization via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," present step-by-step protocols for multi-stage surface modification, and detail the analytical techniques required to validate each step of the process. This document is intended for researchers, scientists, and drug development professionals seeking to create robust, functional, and biocompatible surfaces.
Introduction: The Need for Precision Surface Engineering
The ability to precisely control the chemical composition of a material's surface is paramount in modern science and technology. Functionalized surfaces are the cornerstone of innovations ranging from biocompatible medical implants and targeted drug delivery systems to high-sensitivity biosensors and advanced nanomaterials.[1][2] The ideal surface modification strategy employs linkers that are stable, specific in their reactivity, and capable of presenting desired molecules in a controlled orientation.
This compound emerges as a superior tool for this purpose. Its PEG-like core imparts hydrophilicity and biocompatibility, which can reduce non-specific protein adsorption—a critical feature for in-vivo applications and diagnostics.[3][4] Furthermore, its two terminal alkyne groups provide reactive handles for covalent attachment using one of the most reliable and efficient bioconjugation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction's high efficiency, selectivity, and compatibility with aqueous environments make it a powerful tool for attaching molecules to surfaces under mild conditions.[7][8]
Profile of the Linker: this compound
This molecule is a linear, symmetrical linker possessing two terminal alkyne functionalities. These alkynes are the key reactive groups for surface immobilization and subsequent conjugation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₄ | [9] |
| Molecular Weight | 226.27 g/mol | [9] |
| CAS Number | 126422-58-0 | [9] |
| Appearance | Typically a colorless to pale yellow liquid | |
| Key Features | Homobifunctional, PEG-like spacer, Terminal Alkynes |
Principle of Functionalization: The CuAAC Reaction
The functionalization process relies on the CuAAC reaction, a 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[10] This reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently and with high regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole linkage.[7] This triazole ring is exceptionally stable, forming a robust, covalent bond between the surface and the linker.
Causality Behind the Method:
-
Bioorthogonality: Azide and alkyne groups are virtually absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native biological molecules.[11][]
-
Efficiency: The reaction proceeds with high yields under mild conditions, often in aqueous solutions and at room temperature, which is crucial for preserving the function of sensitive biomolecules.[8][13]
-
Catalysis: Copper(I) is the active catalyst. However, it is prone to oxidation. Therefore, it is commonly generated in situ by reducing a stable Copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[7][10]
Experimental Application and Protocols
This section provides a generalized workflow for modifying a standard silica-based surface (e.g., glass slide, silicon wafer). The principles can be adapted for other materials, such as gold nanoparticles, by using an appropriate azide-terminated anchoring molecule (e.g., an azide-thiol).[14][15]
Protocol 1: Preparation of an Azide-Functionalized Surface
Objective: To introduce azide functional groups onto a silica-based surface, which will serve as the anchor points for the diyne linker.
Materials:
-
Glass slides or silicon wafers
-
Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION
-
(3-Azidopropyl)triethoxysilane (APTES-Azide)
-
Anhydrous Toluene
-
Deionized (DI) water, Ethanol
-
Nitrogen gas stream
Procedure:
-
Surface Cleaning & Activation:
-
Immerse the substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE)).
-
Rinse extensively with DI water and then with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous toluene.
-
Immerse the clean, dry substrates in the silane solution.
-
Incubate for 2-4 hours at room temperature or 1 hour at 60°C under a nitrogen atmosphere to prevent premature hydrolysis of the silane.
-
Rationale: The triethoxysilane group reacts with the surface hydroxyls to form a stable covalent self-assembled monolayer (SAM).
-
-
Washing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with toluene, followed by ethanol, to remove any physically adsorbed silane.
-
Dry under a nitrogen stream.
-
Cure the substrates in an oven at 110°C for 30 minutes to complete the cross-linking of the silane layer.
-
The surface is now azide-functionalized and ready for the first click reaction.
-
Protocol 2: Immobilization of this compound
Objective: To covalently attach the diyne linker to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrates (from Protocol 1)
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (Na-Ascorbate)
-
Solvent: e.g., a 1:1 mixture of DI water and tert-butanol or DMSO.
-
Nitrogen gas
Procedure:
-
Prepare Reaction Solutions (prepare fresh):
-
Diyne Solution: Prepare a 10 mM solution of this compound in the chosen solvent. A molar excess is used to ensure complete surface coverage.
-
Copper Sulfate Solution: Prepare a 50 mM aqueous solution of CuSO₄·5H₂O.
-
Sodium Ascorbate Solution: Prepare a 100 mM aqueous solution of Sodium Ascorbate.
-
-
Click Reaction Assembly:
-
Place the azide-functionalized substrates in a suitable reaction vessel (e.g., a petri dish).
-
Add the Diyne Solution to the vessel, ensuring the surfaces are fully submerged.
-
Add the Copper Sulfate Solution to a final concentration of 1 mM.
-
Add the Sodium Ascorbate Solution to a final concentration of 5 mM. (The solution may turn a faint yellow/orange, indicating the formation of Cu(I)).
-
Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state.[7] A slight excess ensures the copper remains in its reduced form.
-
-
Incubation:
-
Gently agitate the reaction vessel.
-
Incubate for 2-12 hours at room temperature. The reaction can be performed under a nitrogen atmosphere to further minimize Cu(I) oxidation, though the excess ascorbate often makes this optional for robust systems.[13]
-
-
Washing:
-
Remove the substrates and wash them sequentially with DI water, ethanol, and finally rinse with the reaction solvent to remove unreacted reagents and the copper catalyst.
-
Dry under a nitrogen stream. The surface is now functionalized with the diyne linker, presenting a terminal alkyne for the next step.
-
Protocol 3: Secondary Conjugation of an Azide-Modified Molecule
Objective: To attach a molecule of interest (e.g., azide-modified peptide, fluorescent dye, or drug) to the surface-bound alkyne groups.
Procedure:
-
The procedure is identical to Protocol 2, with the following substitutions:
-
Use the diyne-functionalized substrates from the previous step.
-
In step 1, instead of the diyne solution, prepare a solution of your azide-modified molecule of interest (e.g., Azide-PEG-Biotin, an azide-fluorophore, etc.). The concentration will depend on the molecule's solubility and reactivity but typically ranges from 1-10 mM.
-
-
Follow the same steps for catalyst addition, incubation, and washing. Upon completion, the surface will be functionalized with the desired molecule.
Validation and Characterization
It is critical to validate the success of each modification step. A multi-technique approach provides a self-validating system.
| Step | Technique | Expected Outcome | Rationale |
| 1. Azide Functionalization | Contact Angle | Decrease in hydrophilicity (increase in contact angle) compared to clean glass. | The alkyl chain of the silane makes the surface more hydrophobic. |
| XPS | Appearance of a Nitrogen 1s (N1s) peak around 400-405 eV. | Confirms the presence of the azide (-N₃) group on the surface. | |
| 2. Diyne Immobilization | Contact Angle | Increase in hydrophilicity (decrease in contact angle) compared to the azide surface. | The hydrophilic PEG-like chain of the linker is now exposed.[16] |
| XPS | Increase in the Carbon 1s (C1s) and Oxygen 1s (O1s) signals; the N1s peak shape may change due to triazole formation. | Indicates the addition of the carbon- and oxygen-rich linker. | |
| 3. Secondary Conjugation | Contact Angle | Change in contact angle will depend on the hydrophobicity of the attached molecule. | Reflects the chemical nature of the final surface layer. |
| XPS | Appearance of new elemental signals specific to the conjugated molecule (e.g., Sulfur for a methionine peptide). | Provides direct chemical evidence of the final molecule's presence. | |
| Fluorescence Microscopy | If a fluorescent dye was attached, the surface should exhibit strong fluorescence. | A direct and powerful confirmation of successful conjugation. | |
| AFM | Increase in surface roughness and layer thickness after each step. | Confirms the addition of molecular layers to the substrate. |
Safety and Handling
-
General: Always work in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Piranha Solution: Extremely dangerous. Handle with extreme caution. It is highly corrosive and reacts violently with organic materials.
-
Organic Azides: While the azidopropyl silane is generally stable, some low molecular weight organic azides can be energetic or explosive. Handle with care and avoid heat, shock, or friction.[17]
-
Copper Salts: Copper salts are toxic. Avoid inhalation of dust and contact with skin or eyes.[18]
-
Solvents: Toluene and DMSO are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a versatile and powerful linker for creating well-defined, functional surfaces. Its combination of a hydrophilic spacer and two terminal alkyne groups, coupled with the efficiency of CuAAC click chemistry, provides a robust platform for a wide array of applications. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently engineer custom surfaces for advanced materials, diagnostics, and therapeutics.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. iramis.cea.fr [iramis.cea.fr]
- 3. researchgate.net [researchgate.net]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. | Semantic Scholar [semanticscholar.org]
- 6. irjweb.com [irjweb.com]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C12H18O4 | CID 11953714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chempep.com [chempep.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Alkyne-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of Bioorthogonal Chemistry with a Homobifunctional Linker
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the precise and efficient covalent ligation of molecules in complex biological environments.[1][2] Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds without the need for cytotoxic metal catalysts, making it an invaluable tool for applications in living systems.[1][3][4] The reaction's driving force lies in the high ring strain of cyclooctynes, which significantly lowers the activation energy for the [3+2] cycloaddition with azides to form a stable triazole linkage.[1][2][]
This guide focuses on the experimental setup for SPAAC utilizing a specific and highly versatile tool: Alkyne-PEG4-Alkyne . This homobifunctional crosslinker possesses two terminal alkyne groups separated by a hydrophilic tetraethylene glycol (PEG4) spacer.[6][7][8] This unique architecture allows for the simultaneous or sequential conjugation of two azide-containing molecules, enabling the creation of well-defined molecular bridges, hydrogels, and other complex biomolecular architectures.[7][9][10] The PEG4 linker enhances aqueous solubility, improves the pharmacokinetic properties of the resulting conjugate, and provides a flexible spacer to minimize steric hindrance between the conjugated molecules.[9][11][12]
These application notes provide a detailed protocol for a general SPAAC reaction using Alkyne-PEG4-Alkyne, offering insights into reaction optimization, monitoring, and product purification.
Experimental Workflow Overview
The following diagram illustrates the general workflow for a SPAAC reaction using Alkyne-PEG4-Alkyne to crosslink two azide-containing molecules (Molecule A-N₃ and Molecule B-N₃).
Caption: General experimental workflow for SPAAC using Alkyne-PEG4-Alkyne.
Detailed Protocol: SPAAC with Alkyne-PEG4-Alkyne
This protocol provides a general framework for the SPAAC reaction between Alkyne-PEG4-Alkyne and two equivalents of an azide-containing molecule. The reaction conditions may require optimization depending on the specific properties of the azide-containing substrates.
Materials and Reagents
-
Alkyne-PEG4-Alkyne
-
Azide-containing molecule(s) of interest
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or aqueous buffers like Phosphate-Buffered Saline (PBS) or HEPES)
-
Reaction vials
-
Stir plate and stir bars (optional)
-
Inert gas (Argon or Nitrogen) for sensitive reactions
-
Analytical tools for reaction monitoring (e.g., TLC plates, LC-MS)
-
Purification system (e.g., HPLC, Size-Exclusion Chromatography (SEC))
Equipment
-
Standard laboratory glassware
-
Micropipettes
-
Vortex mixer
-
Centrifuge (for sample workup if needed)
-
Analytical and preparative HPLC system
-
Mass spectrometer
-
NMR spectrometer
Experimental Procedure
-
Reagent Preparation:
-
Prepare a stock solution of Alkyne-PEG4-Alkyne in a suitable anhydrous solvent (e.g., 10 mM in DMSO). Store under inert gas at -20°C for long-term storage.
-
Prepare a stock solution of your azide-containing molecule(s) in a compatible solvent. The concentration should be chosen to achieve the desired final reaction concentration.
-
-
Reaction Setup:
-
In a clean reaction vial, add the desired amount of the azide-containing molecule(s).
-
Add the appropriate volume of the Alkyne-PEG4-Alkyne stock solution. A slight excess of the azide-containing molecule (e.g., 1.1 to 1.5 equivalents per alkyne group) is often used to ensure complete consumption of the linker.
-
If using an organic solvent, ensure the final concentration of the reactants is appropriate to facilitate the reaction (typically in the low millimolar range). For aqueous reactions, ensure all components are soluble.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) or 37°C. Higher temperatures can increase the reaction rate, but the stability of the reactants should be considered.[13]
-
Reaction times can vary from a few hours to overnight, depending on the reactivity of the strained alkyne and the azide.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique.
-
Thin-Layer Chromatography (TLC): A simple method to observe the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of reactant consumption and product formation, confirming the mass of the desired conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to follow the disappearance of alkyne protons and the appearance of triazole protons.[14][15][16]
-
-
-
Purification of the Conjugate:
-
Once the reaction is complete, the desired product can be purified from unreacted starting materials and any side products.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often effective for purifying the final conjugate.[17]
-
Size-Exclusion Chromatography (SEC): Useful for separating the larger conjugate from smaller unreacted molecules.[17]
-
Desalting Columns: Can be used to remove excess small molecule reagents from bioconjugates.[1]
-
-
-
Product Characterization:
-
Confirm the identity and purity of the final product using:
-
Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight of the conjugate.
-
NMR Spectroscopy: To confirm the formation of the triazole ring and the overall structure of the product.
-
-
Quantitative Data and Reaction Parameters
The following table summarizes key parameters and recommended starting points for SPAAC reactions with Alkyne-PEG4-Alkyne.
| Parameter | Recommended Range/Value | Considerations |
| Reactant Ratio | 1.1 - 1.5 equivalents of azide per alkyne | A slight excess of the azide can drive the reaction to completion. |
| Concentration | 1 - 10 mM | Higher concentrations can increase the reaction rate.[13] |
| Solvent | DMSO, DMF, PBS, HEPES | The choice of solvent depends on the solubility of the reactants. For biological molecules, aqueous buffers are preferred.[18] |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate, but biomolecule stability is a key factor.[13][18] |
| pH | 6.0 - 8.5 | Optimal pH is often between 7 and 9.[13] |
| Reaction Time | 1 - 24 hours | Dependent on reactant concentration, temperature, and the specific strained alkyne and azide used. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Low reactant concentration, steric hindrance, or unfavorable reaction conditions. | Increase the concentration of the limiting reagent.[13] Optimize temperature and pH.[13] Ensure the PEG4 spacer is sufficient to overcome steric hindrance. |
| Formation of Side Products | Instability of reactants or side reactions with other functional groups. | Ensure the purity and integrity of the Alkyne-PEG4-Alkyne and azide reagents.[13] Confirm the bioorthogonality of the reaction conditions for your specific system. |
| Difficulty in Purification | Similar physicochemical properties of reactants and products. | Optimize the purification method (e.g., gradient in RP-HPLC, different column chemistry). Consider adding a purification tag to one of the reactants. |
Conclusion
The use of Alkyne-PEG4-Alkyne in SPAAC reactions provides a robust and versatile method for the creation of well-defined molecular conjugates. Its homobifunctional nature, coupled with the benefits of the PEG linker, makes it an ideal tool for a wide range of applications in drug development, materials science, and chemical biology. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively leverage this powerful technology to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. cyanagen.com [cyanagen.com]
- 7. scbt.com [scbt.com]
- 8. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. benchchem.com [benchchem.com]
- 14. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Purification of 4,7,10,13-Tetraoxahexadeca-1,15-diyne Reaction Products by Column Chromatography: An Application Note and Protocol
Introduction
4,7,10,13-Tetraoxahexadeca-1,15-diyne is a versatile bifunctional linker molecule increasingly utilized in drug development, materials science, and bioconjugation chemistry. Its structure, featuring a tetraethylene glycol (PEG) core flanked by two terminal alkyne groups, imparts a unique combination of hydrophilicity and reactive handles for click chemistry and other coupling reactions. The successful synthesis of this linker and its subsequent reaction products is critically dependent on a robust purification strategy to remove unreacted starting materials, catalysts, and side products. This application note provides a detailed guide to the purification of this compound and its derivatives using silica gel column chromatography, a cornerstone technique in synthetic chemistry for achieving high purity.
The principles of column chromatography rely on the differential partitioning of components in a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or solvent mixture).[1] Separation is achieved based on the varying polarities of the compounds; less polar compounds travel faster through the column with the mobile phase, while more polar compounds are retained longer by the polar silica gel stationary phase.[2]
Understanding Potential Impurities
A successful purification strategy begins with a thorough understanding of the potential impurities in the crude reaction mixture. The synthesis of this compound is commonly achieved through a Williamson ether synthesis, reacting a polyethylene glycol derivative with an alkyne-containing electrophile like propargyl bromide.[3][4]
Common Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: The corresponding polyethylene glycol and propargyl bromide may be present in the crude product.
-
Monosubstituted Product: The polyethylene glycol mono(propargyl) ether is a common byproduct.
-
Homocoupled Byproducts (Glaser Coupling): Terminal alkynes can undergo oxidative homocoupling in the presence of certain catalysts (like copper) or even air, leading to the formation of dimeric diyne impurities.[5][6] This is a significant consideration in subsequent reactions involving the purified diyne.
Impurities from Subsequent Reactions:
When this compound is used in further reactions, such as click chemistry, impurities can include:
-
Unreacted Diyne: The starting material may not be fully consumed.
-
Catalyst Residues: For example, copper catalysts used in copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Byproducts of the specific reaction.
Optimizing Separation: The Role of Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to optimize the solvent system using Thin-Layer Chromatography (TLC).[2] TLC is a rapid and inexpensive method to determine the ideal mobile phase composition for effective separation. The goal is to find a solvent system that provides a good separation between the target compound and its impurities, with the target compound having a retention factor (Rf) of approximately 0.25-0.35.[2]
An Rf value is a measure of how far a compound travels up the TLC plate relative to the solvent front and is calculated as:
Rf = (distance traveled by the compound) / (distance traveled by the solvent front)[7]
For compounds of "normal" polarity like this compound and its derivatives, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents. For more polar PEG-containing compounds that may streak on TLC, solvent systems such as chloroform/methanol or dichloromethane/methanol can be beneficial.
Detailed Protocol for Column Chromatography Purification
This protocol outlines the steps for purifying the reaction products of this compound using silica gel column chromatography.
Materials and Equipment:
-
Glass chromatography column with a stopcock
-
Silica gel (60 Å, 230-400 mesh)
-
Sand (sea sand, acid-washed)
-
Eluent (optimized solvent system from TLC)
-
Crude reaction mixture
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for column chromatography purification.
Step-by-Step Methodology:
1. Column Preparation:
-
Step 1.1: Column Selection: Choose a column with a diameter and length appropriate for the amount of crude material to be purified. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.
-
Step 1.2: Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand on top of the plug.
-
Step 1.3: Preparing the Silica Slurry (Wet Packing): In a separate beaker, add the required amount of silica gel and pour in the initial, low-polarity eluent. Stir gently to create a homogenous slurry. This method is generally preferred as it helps to prevent air bubbles and cracks in the packed column.
-
Step 1.4: Packing the Column: Carefully pour the silica slurry into the column. Use a funnel to avoid coating the sides of the column with silica. Open the stopcock to allow the solvent to drain slowly, and gently tap the side of the column to ensure even packing of the silica gel. Add more eluent as needed to keep the silica bed submerged at all times. Once the silica has settled, add a layer of sand on top to protect the surface of the stationary phase from being disturbed during sample loading.
2. Sample Loading:
-
Step 2.1: Dissolving the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a more volatile solvent.
-
Step 2.2: Loading the Sample: Carefully apply the dissolved sample to the top of the silica bed using a pipette. Try to create a narrow, concentrated band of the sample.
-
Step 2.3: Adsorbing the Sample: Open the stopcock and allow the solvent containing the sample to enter the silica bed. Wash the sides of the column with a small amount of eluent to ensure all the sample is on the silica.
3. Elution and Fraction Collection:
-
Step 3.1: Adding the Eluent: Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Step 3.2: Eluting the Column: Open the stopcock and begin collecting the eluent in fractions. The flow rate can be controlled by adjusting the stopcock or by applying gentle pressure with a pump or inert gas (flash chromatography).
-
Step 3.3: Gradient Elution (Optional): For complex mixtures, a gradient elution can be employed. This involves starting with a low-polarity eluent and gradually increasing the polarity by adding a higher proportion of the more polar solvent. This allows for the elution of compounds with a wider range of polarities.
4. Analysis and Product Isolation:
-
Step 4.1: Monitoring Fractions by TLC: Analyze the collected fractions by TLC to identify which ones contain the desired product. Spot each fraction on a TLC plate alongside a spot of the crude mixture and a reference spot of the pure compound (if available).
-
Step 4.2: Pooling and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation: Solvent Systems and Expected Rf Values
The choice of solvent system is critical for a successful separation. The following table provides a starting point for the purification of this compound and potential related compounds.
| Compound/Impurity Type | Polarity | Recommended Starting Solvent System (Hexanes:Ethyl Acetate) | Expected Rf Range |
| This compound | Moderate | 7:3 to 1:1 | 0.25 - 0.40 |
| Glaser Coupling Dimer | Less Polar | 9:1 to 8:2 | 0.45 - 0.60 |
| Polyethylene Glycol (starting material) | More Polar | 1:1 to 100% Ethyl Acetate | 0.00 - 0.15 |
| Monosubstituted Product | More Polar | 6:4 to 4:6 | 0.15 - 0.25 |
Note: These are estimated Rf values and should be confirmed by TLC for each specific reaction mixture.
Troubleshooting
| Problem | Possible Cause | Solution |
| Cracked or channeled silica bed | Improper packing; column ran dry. | Repack the column. Always keep the silica bed submerged in solvent. |
| Poor separation | Inappropriate solvent system. | Optimize the solvent system using TLC. Consider a slower gradient or a different solvent combination. |
| Streaking of spots on TLC | Sample is too concentrated or contains very polar compounds. | Dilute the sample for TLC. For column chromatography, consider using a more polar solvent system (e.g., with methanol) or a different stationary phase. |
| Compound is not eluting | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. |
| Co-elution of product and impurity | Similar polarities. | Use a shallower solvent gradient, a longer column, or consider a different stationary phase (e.g., alumina or reversed-phase silica). |
Conclusion
Silica gel column chromatography is an effective and indispensable technique for the purification of this compound and its reaction products. A systematic approach, beginning with the identification of potential impurities and optimization of the separation conditions using TLC, is crucial for achieving high purity. This detailed protocol and troubleshooting guide provide researchers, scientists, and drug development professionals with the necessary information to successfully purify these valuable compounds, ensuring the integrity and reliability of their subsequent applications.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. francis-press.com [francis-press.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
- 7. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
Application Note: Synthesis and Characterization of Advanced Polymer Networks Using 4,7,10,13-Tetraoxahexadeca-1,15-diyne as a Versatile Crosslinking Agent
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise engineering of polymer networks is fundamental to advancements in drug delivery, tissue engineering, and advanced materials. This guide provides a comprehensive overview and detailed protocols for the synthesis of crosslinked polymers utilizing 4,7,10,13-Tetraoxahexadeca-1,15-diyne, a hydrophilic di-alkyne crosslinker. We delve into the principles of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable, well-defined hydrogel networks. This document offers field-proven insights into experimental design, step-by-step synthesis and characterization protocols, and data interpretation, empowering researchers to develop novel functional biomaterials.
Introduction: The Rationale for Click Chemistry in Polymer Scaffolds
Crosslinked polymers, particularly hydrogels, form the basis of many biomedical technologies due to their high water content and tunable physicochemical properties.[1] The method of crosslinking is paramount as it dictates the network's structural integrity, mechanical strength, and degradation kinetics.[2][3] Traditional crosslinking methods can sometimes lack specificity, require harsh conditions, or produce undesirable byproducts.
The advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized polymer synthesis.[4][5] This reaction forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with high efficiency and specificity under mild, often aqueous, conditions.[5]
This compound (also known as Alkyne-PEG4-Alkyne) is a particularly valuable crosslinker.[6] Its structure incorporates a flexible, hydrophilic tetra(ethylene glycol) spacer, which imparts enhanced water solubility and biocompatibility to the resulting polymer network, making it ideal for biological applications.[7] This guide focuses on leveraging this crosslinker to create advanced polymer networks.
The Core Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a 1,3-dipolar cycloaddition that, in the presence of a copper(I) catalyst, proceeds rapidly and with high regioselectivity to form the 1,4-disubstituted triazole isomer exclusively.[4] The catalyst is typically generated in situ by the reduction of a Copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[8]
Causality Behind the Components:
-
Copper(I) Catalyst: The essential catalytic species that activates the terminal alkyne for cycloaddition.
-
Reducing Agent (e.g., Sodium Ascorbate): Continuously reduces the inactive Cu(II) species back to the catalytic Cu(I) state, preventing reaction stalling due to oxidation by dissolved oxygen.[9][10]
-
Ligand (e.g., THPTA): A critical component, especially in biological systems. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) catalytic center, accelerates the reaction, and chelates the copper to minimize cellular toxicity.[8][11]
Below is a diagram illustrating the crosslinking of an azide-functionalized polymer with the diyne crosslinker.
References
- 1. idus.us.es [idus.us.es]
- 2. researchgate.net [researchgate.net]
- 3. Relationship between Structure and Rheology of Hydrogels for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H18O4 | CID 11953714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7,10,13-Tetraoxahexadeca-1,15-diyne
Welcome to the technical support center for the synthesis of 4,7,10,13-Tetraoxahexadeca-1,15-diyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.
I. Reaction Overview: Williamson Ether Synthesis
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[1][2][3][4] In this specific case, triethylene glycol is deprotonated to form a dialkoxide, which then reacts with an excess of propargyl bromide to yield the desired product.
Reaction Scheme:
-
Step 1: Deprotonation Triethylene glycol reacts with a strong base (e.g., Sodium Hydride, NaH) to form the corresponding dialkoxide.
-
Step 2: Nucleophilic Substitution The dialkoxide acts as a nucleophile and attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group. This occurs at both ends of the triethylene glycol backbone.
Below is a visual representation of the overall reaction workflow.
Caption: Workflow of this compound Synthesis.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions to improve your experimental outcomes.
Issue 1: Low or No Product Yield
Q1: I'm getting a very low yield or no desired product at all. What are the likely causes?
A1: Low yield is a frequent challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation: The initial deprotonation of triethylene glycol is critical. If this step is incomplete, the unreacted glycol will not participate in the SN2 reaction.
-
Solution: Ensure your base is fresh and of high purity. Sodium hydride (NaH) is a common choice, but it can be deactivated by moisture. Use NaH from a freshly opened container or a properly stored one. Consider using a slight excess of the base to ensure complete deprotonation.
-
-
Reagent Purity: The purity of your starting materials, particularly triethylene glycol and propargyl bromide, is paramount.
-
Solution: Use anhydrous triethylene glycol. Water will quench the strong base and inhibit the formation of the alkoxide. Propargyl bromide can degrade over time; it is advisable to use freshly distilled or purchased material.
-
-
Reaction Temperature: The Williamson ether synthesis is sensitive to temperature.
-
Solution: The reaction is typically run at a controlled temperature, often starting at 0°C during the deprotonation step and then slowly warming to room temperature or slightly above for the substitution.[5] Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low will result in a sluggish reaction.
-
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Allow the reaction to proceed until the starting materials are consumed. Williamson ether syntheses can sometimes require several hours to reach completion.[1]
-
Issue 2: Presence of Significant Byproducts
Q2: My crude product shows multiple spots on TLC, indicating the presence of byproducts. What are they and how can I minimize them?
A2: The formation of byproducts is a common issue. Understanding their origin is key to minimizing their formation.
-
Mono-alkylation Product: This is a common byproduct where only one end of the triethylene glycol has reacted with propargyl bromide.
-
Cause: Insufficient propargyl bromide or incomplete deprotonation.
-
Solution: Use a molar excess of propargyl bromide (typically 2.2 to 2.5 equivalents) to drive the reaction towards di-substitution. Ensure complete deprotonation by using a sufficient amount of a strong base.
-
-
Elimination Products: Propargyl bromide is a primary alkyl halide, which favors SN2 reactions. However, under certain conditions, elimination reactions can occur.[3][6]
-
Cause: High reaction temperatures and the use of a sterically hindered or very strong base can promote elimination.
-
Solution: Maintain a controlled reaction temperature. While a strong base is necessary for deprotonation, avoid excessively harsh conditions.
-
-
Polymerization: Propargyl groups can undergo polymerization, especially in the presence of certain impurities or at elevated temperatures.
-
Solution: Ensure all glassware is clean and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Maintain a controlled temperature throughout the reaction.
-
The following diagram illustrates the troubleshooting logic for low yield and byproduct formation.
Caption: Troubleshooting logic for synthesis optimization.
Issue 3: Difficult Purification
Q3: I'm having trouble purifying the final product. What are the best methods?
A3: The polarity of this compound and its byproducts can make purification challenging.
-
Column Chromatography: This is the most common and effective method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is often effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) to elute nonpolar impurities, and gradually increase the polarity to elute the desired product. The mono-alkylated byproduct will elute at a higher polarity than the desired di-substituted product.
-
-
Extraction: A thorough aqueous workup is crucial to remove the base and any inorganic salts.
-
Procedure: After the reaction is complete, quench it carefully with water or a saturated ammonium chloride solution. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scale syntheses.
III. Frequently Asked Questions (FAQs)
Q4: What is the best solvent for this reaction?
A4: Anhydrous polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic.[7] Good choices include:
-
Tetrahydrofuran (THF): A very common and effective solvent for this reaction.
-
Dimethylformamide (DMF): Can increase the reaction rate but is more difficult to remove.[7]
-
Acetonitrile: Another suitable option.[8]
Q5: Can I use a different base instead of sodium hydride?
A5: Yes, other strong bases can be used, but each has its own advantages and disadvantages.
-
Potassium Hydride (KH): More reactive than NaH, but also more hazardous.
-
Sodium metal: Can also be used to generate the alkoxide, but the reaction can be less controlled.
-
Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that can be effective.
Q6: Is it possible to use a phase transfer catalyst to improve the yield?
A6: Yes, phase transfer catalysis (PTC) can be a very effective method for improving the yield and simplifying the reaction setup for Williamson ether syntheses.[9][10] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.[10][11] This can allow for the use of less hazardous bases like solid potassium hydroxide in a two-phase system.
Q7: How can I confirm the identity and purity of my final product?
A7: A combination of spectroscopic techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide the most definitive structural information.
-
Infrared (IR) Spectroscopy: Look for the characteristic alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹), as well as the C-O-C ether stretch (~1100 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil | Effective and commonly available. |
| Base Stoichiometry | 2.2 - 2.5 equivalents | Ensures complete deprotonation of the diol. |
| Propargyl Bromide Stoichiometry | 2.2 - 2.5 equivalents | Drives the reaction to di-substitution. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants and intermediates. |
| Temperature | 0°C for deprotonation, then room temperature | Minimizes side reactions. |
| Reaction Time | Monitor by TLC until completion (typically 4-12 hours) | Ensures maximum conversion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of reagents and products. |
IV. Experimental Protocol: A Validated Starting Point
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Triethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
Propargyl bromide (80% in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 eq).
-
Wash the sodium hydride with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0°C in an ice bath.
-
Dissolve triethylene glycol (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back to 0°C.
-
Add propargyl bromide (2.2 eq) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Once the reaction is complete, cool the flask to 0°C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
V. References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
-
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-428.
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction? Retrieved from --INVALID-LINK--
-
Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from --INVALID-LINK--
-
Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05), 1107-1116.
-
Adjimann, C. S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances, 11(10), 5565-5576.
-
ScienceDirect. (n.d.). Design of new phase transfer catalysts. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Redirecting [linkinghub.elsevier.com]
Common side reactions in the synthesis of diyne compounds and their prevention
Welcome to the technical support center for diyne synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming carbon-carbon triple bonds. Here, we address common challenges, side reactions, and troubleshooting strategies in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Coupling Reactions
The synthesis of diynes often relies on a few key name reactions, each with its own set of potential pitfalls. This section provides troubleshooting guidance for the most frequently encountered issues.
1. The Cadiot-Chodkiewicz Coupling: Unsymmetrical Diynes
This reaction is invaluable for creating unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt.[1][2][3]
Q: My Cadiot-Chodkiewicz reaction is producing large amounts of symmetrical homocoupled products. Why is this happening and how can I prevent it?
A: This is the most common side reaction and arises from two competing pathways: the oxidative homocoupling of your terminal alkyne (a Glaser-type reaction) and the reductive homocoupling of your 1-haloalkyne.[4] The primary culprit is often the oxidation of the active Cu(I) catalyst to Cu(II) by atmospheric oxygen, as Cu(II) promotes the unwanted Glaser coupling.[5]
Troubleshooting Workflow: Minimizing Homocoupling
Caption: Troubleshooting decision tree for homocoupling in Cadiot-Chodkiewicz reactions.
Preventative Protocols:
-
Maintain an Inert Atmosphere: The oxidation of Cu(I) is the root cause. Running the reaction under a rigorously oxygen-free atmosphere (e.g., using Schlenk techniques or in a glovebox) is the first line of defense.
-
Incorporate a Reducing Agent: To actively combat the formation of Cu(II), a mild reducing agent can be added. While hydroxylamine hydrochloride has been traditionally used, recent methods have shown sodium ascorbate (the sodium salt of Vitamin C) to be highly effective at suppressing unwanted side reactions, even allowing the reaction to be performed open to the air in some cases.[4][5]
-
Experimental Protocol (Air-Tolerant Cadiot-Chodkiewicz):
-
To a flask containing the terminal alkyne (1.0 equiv), add the 1-bromoalkyne (1.1 equiv).
-
Add ethanol as the solvent, followed by n-butylamine (n-BuNH₂) as the base.
-
Add sodium ascorbate (0.1 - 0.2 equiv) as the reductant, followed by the copper(I) bromide (CuBr) catalyst.[5]
-
Stir at room temperature and monitor by TLC or LCMS. The reductant will keep the copper in its active Cu(I) state, preventing oxidative homocoupling.
-
-
-
Consider a Protecting Group Strategy: For complex syntheses where clean reaction profiles are critical, protecting one of the terminal alkynes is a robust strategy. A trialkylsilyl group (e.g., TMS, TIPS) is commonly used. The protected alkyne cannot undergo homocoupling. After the cross-coupling reaction, the silyl group is selectively removed.[6]
2. The Glaser, Eglinton, and Hay Couplings: Symmetrical Diynes
These reactions are designed to produce symmetrical 1,3-diynes via the oxidative homocoupling of a terminal alkyne.[7] While they are homocoupling reactions by definition, they can still suffer from low yields and side products.
-
Glaser Coupling: The original method, using a Cu(I) salt and an oxidant like air or O₂ in the presence of a base like ammonia.[8]
-
Eglinton Coupling: A modification using a stoichiometric amount of a Cu(II) salt, such as copper(II) acetate, in a solvent like pyridine. This avoids the need for an external oxidant.[9][10][11]
-
Hay Coupling: A catalytic version using a Cu(I) salt with a ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine), which increases the catalyst's solubility and reactivity, with O₂ as the oxidant.[7][8]
Q: My Glaser/Hay coupling reaction is slow and gives low yields. What factors should I investigate?
A: Low efficiency in Glaser-type couplings often points to issues with the catalyst activity, reaction conditions, or substrate stability.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The classic Glaser conditions can lead to catalyst precipitation. The Hay modification, using a CuCl-TMEDA complex, often provides a more soluble and active catalyst in organic solvents.[7] Ensure your copper salt and ligand are pure.
-
Solvent and Base: The choice of solvent and base is critical. Pyridine, as used in the Eglinton reaction, acts as both a base and a ligand.[9] For Hay coupling, bases like amines are common. The solvent polarity can impact the solubility of the copper-acetylide intermediates. Some modern protocols even use water as an environmentally friendly solvent.[12]
-
Oxygen/Oxidant Delivery: In Glaser and Hay couplings, the reaction is dependent on the re-oxidation of copper by an external oxidant. Ensure efficient O₂ delivery by bubbling air or oxygen through the reaction mixture or by maintaining a positive pressure of O₂. Insufficient oxidant will stall the catalytic cycle.
-
Temperature: While many couplings run at room temperature, gentle heating can sometimes accelerate slow reactions. However, be cautious, as excessive heat can promote unwanted polymerization.
Q: I am observing the formation of aromatic byproducts in my reaction. What is happening?
A: You are likely observing alkyne cyclotrimerization, a [2+2+2] cycloaddition where three alkyne molecules react to form a substituted benzene ring.[13] This side reaction is particularly prevalent with catalysts like nickel and cobalt but can occur with copper under certain conditions, especially at higher temperatures or concentrations.[14][15]
-
Prevention:
-
Lower Reaction Temperature: This is the most straightforward approach to disfavor the higher activation energy pathway of cyclotrimerization.
-
Control Substrate Concentration: Running the reaction under more dilute conditions can favor the bimolecular coupling over the termolecular cyclotrimerization.
-
Confirm Catalyst Purity: Ensure your copper catalyst is not contaminated with other transition metals that are more prone to catalyzing this side reaction.
-
General FAQs in Diyne Synthesis
This section addresses broader questions applicable across different synthetic strategies.
Q1: When is it necessary to use a protecting group for a terminal alkyne?
A: A protecting group is essential in two main scenarios:
-
To Prevent Homocoupling: As discussed in the Cadiot-Chodkiewicz section, if you want to perform a cross-coupling to create an unsymmetrical diyne, one alkyne must be protected to prevent it from coupling with itself.[6]
-
To Mask Acidity: The terminal alkyne proton is acidic and can react with strong bases or nucleophiles (like Grignard or organolithium reagents) intended for another part of the molecule.[16][17] Protecting the alkyne as a silyl ether, for example, removes this acidic proton.[16]
Table 1: Common Protecting Groups for Terminal Alkynes
| Protecting Group | Introduction Reagents | Deprotection Conditions | Key Features |
| Trimethylsilyl (TMS) | TMSCl, Base (e.g., Et₃N, n-BuLi) | Mildly basic/acidic conditions (K₂CO₃/MeOH); Fluoride source (TBAF)[16][18] | Easy to introduce and remove; can be labile.[17] |
| Triisopropylsilyl (TIPS) | TIPSCl, Base (e.g., Imidazole) | Fluoride source (TBAF); more robust than TMS. | More sterically hindered, providing greater stability to acidic/basic conditions. |
| (3-cyanopropyl)dimethylsilyl (CPDMS) | CPDMS-Cl, Base | Fluoride source (TBAF) | A polar protecting group that can aid in the chromatographic separation of products.[19] |
| Diphenylphosphoryl (Ph₂P(O)) | Ph₂P(O)Cl, Base | Strong base (e.g., t-BuOK)[20] | Highly polar group, stable under acidic conditions.[19] |
Q2: My diyne product seems to be degrading or polymerizing upon isolation. How can I improve its stability?
A: Conjugated diynes, especially those with further conjugation, can be unstable and prone to polymerization, often initiated by heat, light, or residual acid/metal catalyst.
-
Workup and Purification:
-
Low Temperature: Perform all workup and purification steps at low temperatures.
-
Protection from Light: Wrap flasks in aluminum foil to exclude light.
-
Prompt Purification: Do not let crude material sit for extended periods.
-
Neutralize: Ensure the workup effectively removes any acid or base used in the reaction. A gentle wash with a neutral buffer can be beneficial.
-
-
Storage:
-
Store the purified diyne under an inert atmosphere (Argon or Nitrogen), at low temperature (-20°C or below), and protected from light.
-
-
Use of Inhibitors: For monomers intended for polymerization, a controlled amount of an inhibitor (e.g., hydroquinone) might be added for storage, but this is only applicable if it doesn't interfere with subsequent steps.[21]
Q3: What is the mechanistic role of the copper catalyst and how can it be poisoned?
A: In these couplings, the copper(I) catalyst first reacts with the deprotonated terminal alkyne to form a copper(I) acetylide complex. This is the key reactive intermediate. In oxidative couplings (Glaser, etc.), two of these complexes undergo an oxidative step to form the diyne and reduced copper, which is then re-oxidized by an external oxidant to complete the catalytic cycle.[7] In Cadiot-Chodkiewicz coupling, the copper acetylide undergoes oxidative addition with the 1-haloalkyne, followed by reductive elimination to yield the product.[2]
Simplified Catalytic Cycles
Caption: Comparison of simplified catalytic cycles for homocoupling and cross-coupling reactions.
Catalyst Poisoning: The catalyst can be deactivated or "poisoned."
-
Strong Coordinating Ligands: Substrates or impurities with functional groups that bind too strongly to copper (e.g., unprotected thiols, some nitrogen heterocycles) can occupy the coordination sites and prevent the alkyne from binding.
-
Irreversible Oxidation/Reduction: If the catalyst is irreversibly oxidized to an inactive state or reduced to bulk Cu(0) metal (copper mirror), catalytic activity will cease.
-
Excess Reagents: In some palladium-catalyzed alkyne couplings, excess cyanide can lead to the formation of inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻, terminating the reaction.[22] While this is specific to Pd, analogous deactivation pathways can exist for copper catalysts with certain counter-ions or additives.
References
- 1. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. synarchive.com [synarchive.com]
- 11. Eglinton Reaction [organic-chemistry.org]
- 12. Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic understanding of alkyne cyclotrimerization on mononuclear and dinuclear scaffolds: [4 + 2] cycloaddition of the third alkyne onto metallacyclopentadienes and dimetallacyclopentadienes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 18. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 19. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 20. scribd.com [scribd.com]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Efficiency in Bioconjugation Reactions with PEG Linkers
Welcome to the technical support center for bioconjugation reactions involving Polyethylene Glycol (PEG) linkers. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the PEGylation process. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address some fundamental questions about the role and function of PEG linkers in bioconjugation.
Q1: What are the primary functions of PEG linkers in bioconjugates?
PEG linkers are versatile tools in bioconjugation that serve several critical functions to enhance the therapeutic and diagnostic potential of molecules.[1][2][3] Their primary benefits include:
-
Improved Solubility and Stability : The hydrophilic nature of PEG chains enhances the solubility of hydrophobic molecules and can protect the conjugated biomolecule from enzymatic degradation.[1][4][5]
-
Reduced Immunogenicity : PEG chains can mask epitopes on the surface of a biomolecule, reducing its recognition by the immune system and thereby lowering the risk of an immune response.[1][6] This is a crucial aspect in the development of therapeutic proteins and antibody-drug conjugates (ADCs).[2]
-
Prolonged Circulation Half-Life : By increasing the hydrodynamic size of the bioconjugate, PEGylation reduces renal clearance, which extends its circulation time in the bloodstream.[6]
-
Controlled Spacing : The defined length of PEG linkers allows for precise control over the distance between the conjugated molecules, which can be critical for maintaining the biological activity of the biomolecule.[1][6]
Q2: How does the length of the PEG linker impact the properties of a bioconjugate?
The length of the PEG linker is a critical parameter that significantly influences the physicochemical and pharmacological properties of the final bioconjugate.[6]
| PEG Linker Length | Characteristics & Applications | Potential Issues |
| Short (e.g., PEG2-PEG12) | Often used for compact labeling where minimal spacing is required. Can offer higher stability for the conjugate. | Provides less of a shielding effect, potentially leading to lower solubility and a shorter circulation half-life compared to longer linkers.[6] |
| Long (e.g., PEG24 and above) | Preferred for improving the solubility of hydrophobic payloads and reducing immunogenicity.[6] Generally leads to a longer circulation half-life and can enhance in vivo efficacy.[6] | Very long chains might introduce steric hindrance, which can physically block the reactive ends of the linker from accessing the conjugation sites on the biomolecule, leading to lower conjugation efficiency.[6] |
Q3: What are the most common causes of low yield in bioconjugation reactions with PEG linkers?
Low yields in bioconjugation can often be traced back to a few common culprits:
-
Suboptimal Reaction Conditions : Factors such as incorrect pH, temperature, and molar ratios of reactants can significantly reduce conjugation efficiency.[1][6]
-
Inactive or Degraded PEG Reagent : The reactive groups on PEG linkers, particularly NHS esters, are susceptible to hydrolysis and degradation if not stored and handled properly.[7][8]
-
Aggregation : The bioconjugate or the payload itself can aggregate and precipitate out of the solution, especially with hydrophobic molecules.[6][9]
-
Steric Hindrance : A long PEG chain can physically block the reactive groups from accessing the conjugation sites on the biomolecule.[6]
-
Inefficient Purification : Significant product loss can occur during the purification steps required to remove unreacted materials.[6][10]
Troubleshooting Guide: Diagnosing and Resolving Low Efficiency
This section provides a systematic approach to troubleshooting common problems encountered during PEGylation.
Issue 1: Low or No Conjugation Yield
You've completed your reaction and purification, but the final yield of your PEGylated bioconjugate is significantly lower than expected.
Potential Cause A: Inactive PEG Reagent
The functional groups on PEG linkers, especially N-hydroxysuccinimide (NHS) esters, are highly susceptible to moisture-induced hydrolysis, which renders them inactive.[7][8][11]
-
Troubleshooting Steps:
-
Verify Storage Conditions : Ensure that your PEG reagents are stored at the recommended temperature (typically -20°C or lower) under a dry, inert atmosphere like argon or nitrogen, and protected from light.[8][12] A desiccant should be used in the secondary storage container.[8]
-
Proper Handling : Before use, allow the reagent container to equilibrate to room temperature before opening to prevent moisture condensation.[8][12] For sensitive reagents, consider aliquoting into smaller, single-use portions to minimize repeated exposure to ambient conditions.[12]
-
Use Fresh Reagents : If you suspect degradation, it is best to use a fresh, unopened vial of the PEG reagent for your experiment.[8] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[11][13]
-
Potential Cause B: Suboptimal Reaction pH
The pH of the reaction buffer is critical for the reactivity of both the PEG linker's functional group and the target functional groups on the biomolecule.[7]
-
Troubleshooting Steps for Amine-Reactive PEGylation (e.g., NHS esters):
-
Optimize pH : The optimal pH for the reaction of NHS esters with primary amines (like those on lysine residues) is between 7.0 and 8.5.[7][14] A pH around 8.3-8.5 is often considered ideal as it balances a fast reaction rate with the stability of the NHS-ester.[14][15]
-
Avoid Amine-Containing Buffers : Buffers containing primary amines, such as Tris or glycine, will compete with your target biomolecule for reaction with the NHS-ester, significantly reducing your yield.[14][16][17][18][19] Use non-amine-containing buffers like PBS, borate, or carbonate/bicarbonate.[14][17]
-
-
Troubleshooting Steps for Thiol-Reactive PEGylation (e.g., Maleimides):
Diagram: Troubleshooting Low Conjugation Yield
Caption: A flowchart for diagnosing and resolving low bioconjugation yield.
Potential Cause C: Incorrect Molar Ratio of PEG to Protein
An insufficient molar excess of the PEG reagent will lead to an incomplete reaction and low yield.[7] Conversely, a very large excess may lead to multi-PEGylated species.[7]
-
Troubleshooting Steps:
-
Titrate the Molar Ratio : Perform small-scale pilot reactions with varying molar excesses of the PEG linker to your biomolecule. A 10- to 20-fold molar excess is a common starting point for many reactions.[4][6]
-
Consider Protein Concentration : The reaction kinetics can be influenced by the concentration of your reactants. Ensure your protein concentration is within a reasonable range (e.g., 1-10 mg/mL) to facilitate efficient conjugation.[4]
-
Issue 2: Aggregation and Precipitation During or After the Reaction
You observe cloudiness, precipitation, or a visible pellet in your reaction tube, or your purified product shows signs of aggregation.
Potential Cause A: Hydrophobicity of the Payload or Bioconjugate
Highly hydrophobic payloads can cause the bioconjugate to aggregate and fall out of solution, even with the presence of a PEG linker.[6] High drug-to-antibody ratios (DARs) can also increase hydrophobicity.[6]
-
Troubleshooting Steps:
-
Increase PEG Linker Length : A longer PEG chain can better shield the hydrophobic regions and improve the overall solubility of the conjugate.[6][9]
-
Use an Organic Co-solvent : For payloads with very poor aqueous solubility, titrating a small amount of a water-miscible organic solvent like DMSO or DMF into the reaction buffer can improve solubility.[6] However, be mindful of the potential impact on your biomolecule's stability.
-
Control the Degree of Substitution : If aggregation is a persistent issue, aim for a lower degree of PEGylation or a lower drug-to-antibody ratio.[6]
-
Add Excipients : The addition of stabilizing excipients to the buffer, such as arginine or polysorbate 20, can help suppress non-specific protein-protein interactions and prevent aggregation.[7]
-
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts through preferential exclusion, which increases protein stability.[7] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[7] |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption to surfaces.[7] |
Potential Cause B: Cross-linking from Bifunctional PEG Reagents
If you are using a homobifunctional PEG reagent (e.g., NHS-PEG-NHS), it can cross-link multiple protein molecules, leading to the formation of large aggregates.[7]
-
Troubleshooting Steps:
-
Use a Monofunctional PEG Reagent : If your goal is to simply attach PEG chains to your biomolecule, ensure you are using a monofunctional reagent (e.g., mPEG-NHS) to prevent cross-linking.[7]
-
Control Reaction Stoichiometry : If cross-linking is intended, carefully control the molar ratios of your reactants to favor intramolecular vs. intermolecular reactions.
-
Issue 3: Heterogeneous PEGylation Products
Your analysis (e.g., by SDS-PAGE or mass spectrometry) shows a mixture of unreacted protein, mono-PEGylated, and multi-PEGylated species, making purification difficult.
Potential Cause A: Lack of Site-Specificity
Amine-reactive PEGylation, which typically targets lysine residues, often results in a heterogeneous mixture of products because most proteins have multiple accessible lysines on their surface.[22]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions : Tightly control reaction parameters like pH and temperature to improve consistency.[7] For N-terminal specific PEGylation using PEG-aldehyde, a lower pH (around 7.0 or below) can favor modification of the α-amino group over the ε-amino groups of lysines.[7]
-
Consider Site-Specific Conjugation Chemistries :
-
Thiol-Reactive PEGylation : Cysteine residues are often less abundant than lysines, allowing for more site-specific modification.[4] You may need to introduce a cysteine residue at a specific site through protein engineering.
-
Click Chemistry : This bioorthogonal reaction between an azide and an alkyne offers high specificity and yield, making it ideal for achieving a homogeneous product.[3][4]
-
-
Potential Cause B: Polydispersity of the PEG Reagent
The PEG reagent itself may have a distribution of molecular weights, which will contribute to the heterogeneity of the final product.[7][23]
-
Troubleshooting Steps:
-
Use High-Quality, Low-Polydispersity PEG Reagents : Opt for PEG linkers from reputable suppliers that provide reagents with a narrow molecular weight distribution (low polydispersity index, PDI).[1][7] Discrete PEGs (dPEGs) are single molecular weight compounds and offer the highest level of homogeneity.[23]
-
Key Experimental Protocols
Here are streamlined protocols for common PEGylation chemistries.
Protocol 1: Amine-Reactive PEGylation using an NHS Ester
This protocol describes the conjugation of a PEG-NHS ester to a protein via primary amines.[4]
-
Protein Preparation :
-
Dissolve the protein in an amine-free reaction buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[4]
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
-
PEG-NHS Ester Preparation :
-
Conjugation Reaction :
-
Add the desired molar excess of the dissolved mPEG-NHS ester to the protein solution. A 5 to 20-fold molar excess of PEG to protein is a common starting point.[4]
-
Gently mix the reaction.
-
-
Incubation :
-
Incubate at room temperature for 30-60 minutes or at 4°C overnight.[4] Optimal time and temperature should be determined empirically for each specific protein.
-
-
Quenching (Optional) :
-
The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.
-
-
Purification :
Protocol 2: Thiol-Reactive PEGylation using a Maleimide
This protocol is for the site-specific conjugation of a PEG-Maleimide to a protein's cysteine residues.
-
Protein Preparation and Reduction :
-
Dissolve the protein in a reaction buffer at pH 6.5-7.5 (e.g., PBS with 1-5 mM EDTA). Degas the buffer to prevent re-oxidation of thiols.[20]
-
If the target cysteines are in a disulfide bond, pre-treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[4][20]
-
Crucially , if using a thiol-containing reducing agent like DTT or β-mercaptoethanol, it must be removed before adding the PEG-Maleimide, as it will compete in the reaction.[20][21][26][27] TCEP does not contain a thiol and often does not need to be removed.[20][21]
-
-
PEG-Maleimide Preparation :
-
Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.[4]
-
-
Conjugation Reaction :
-
Add the dissolved mPEG-Maleimide to the reduced protein solution. A 10 to 20-fold molar excess over available thiols is a good starting point.
-
-
Incubation :
-
Incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light, as maleimide reagents can be light-sensitive.[12]
-
-
Quenching :
-
Quench the reaction by adding a free thiol, such as cysteine or β-mercaptoethanol, to react with any excess PEG-Maleimide.[4]
-
-
Purification and Characterization :
Diagram: General PEGylation Workflow
Caption: A generalized workflow for a typical bioconjugation experiment.
Technical Deep Dive: Purification and Characterization
Purification Challenges
The purification of PEGylated proteins can be challenging due to the heterogeneity of the reaction mixture.[10][]
-
Size Exclusion Chromatography (SEC) is effective at separating PEGylated proteins from their non-PEGylated forms and from unreacted PEG, based on differences in hydrodynamic radius.[24][][29]
-
Ion Exchange Chromatography (IEX) separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its elution profile.[24][][29] This property can be exploited to separate species with different degrees of PEGylation.[24][29]
-
Hydrophobic Interaction Chromatography (HIC) can also be a useful supplementary tool for separating PEGylated species.[]
Characterization of PEG Bioconjugates
Thorough characterization is essential to confirm the success of the conjugation and to understand the properties of the final product.
-
SDS-PAGE : A simple and rapid method to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MS) : Provides an accurate determination of the molecular weight of the conjugate, allowing for the confirmation of the degree of PEGylation (the number of PEG chains attached).[23][28]
-
HPLC : Techniques like reversed-phase (RP-HPLC) and size-exclusion (SEC-HPLC) can be used to assess the purity of the conjugate and quantify the different species present.[28]
By systematically addressing these potential issues and following validated protocols, you can significantly improve the efficiency and reproducibility of your bioconjugation reactions with PEG linkers, leading to higher quality conjugates for your research and development needs.
References
- 1. precisepeg.com [precisepeg.com]
- 2. purepeg.com [purepeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. precisepeg.com [precisepeg.com]
- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. academic.oup.com [academic.oup.com]
- 23. enovatia.com [enovatia.com]
- 24. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. readdealanizgroup.com [readdealanizgroup.com]
- 28. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Strategies to Prevent Homocoupling of 4,7,10,13-Tetraoxahexadeca-1,15-diyne
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the versatile yet challenging reagent, 4,7,10,13-Tetraoxahexadeca-1,15-diyne. Our focus is to provide in-depth, field-proven insights into preventing its undesired homocoupling, a common side reaction that can significantly impact reaction efficiency and product purity.
I. Understanding the Challenge: Homocoupling of Terminal Diynes
Homocoupling, also known as dimerization, is a frequent issue in cross-coupling reactions involving terminal alkynes like this compound.[1] This undesired reaction leads to the formation of a symmetrical 1,3-diyne byproduct, consuming the starting material and complicating the purification of the desired cross-coupled product.[1] Reactions that are particularly susceptible to this side reaction include the Sonogashira, Glaser, and Hay couplings, especially when copper catalysts are employed.[1][2]
The primary mechanism driving homocoupling is the oxidative coupling of two terminal alkyne molecules.[3] In the presence of a copper(I) catalyst and an oxidant (often atmospheric oxygen), the terminal alkyne is deprotonated to form a copper acetylide intermediate.[3][4] Two of these intermediates can then couple, leading to the formation of the homocoupled diyne and regenerating a reduced form of the copper catalyst.[4]
II. Troubleshooting Guide: Pinpointing and Resolving Homocoupling Issues
This section provides a structured approach to troubleshoot and mitigate the homocoupling of this compound.
| Symptom | Potential Cause | Recommended Solution & Rationale |
| High percentage of homocoupled byproduct observed by NMR/MS. | Presence of Oxygen: Glaser-type homocoupling is an oxidative process promoted by oxygen.[2] | Ensure a strictly inert atmosphere. Purge the reaction vessel and solvents thoroughly with an inert gas (e.g., argon or nitrogen). Use degassed solvents and reagents.[1] This minimizes the oxidation of the copper(I) catalyst to the active species for homocoupling. |
| Low yield of the desired cross-coupled product. | Inappropriate Catalyst System: Copper(I) co-catalysts in reactions like the Sonogashira coupling can promote homocoupling.[1][2] | Consider a copper-free Sonogashira protocol. While copper accelerates the reaction, its omission can significantly reduce homocoupling.[1] Alternatively, use a ligand that can stabilize the palladium catalyst and facilitate the catalytic cycle without relying heavily on the copper co-catalyst. |
| Reaction is sluggish and still produces homocoupled product. | Slow Rate of Cross-Coupling: If the desired cross-coupling reaction is slow, the competing homocoupling reaction can become more prominent. | Optimize reaction parameters. Increase the reaction temperature moderately (e.g., 40-50 °C) to favor the desired cross-coupling pathway.[1] Ensure efficient stirring to improve mass transfer. The rate of addition of the terminal alkyne can also be controlled to maintain a low concentration, disfavoring dimerization.[1] |
| Difficulty in separating the desired product from the homocoupled byproduct. | Similar Polarity of Products: The homocoupled product may have a similar polarity to the desired cross-coupled product, making chromatographic separation challenging. | Employ protecting groups. Protecting the terminal alkyne with a bulky group like trimethylsilyl (TMS) or triisopropylsilyl (TIPS) can prevent homocoupling.[1] The protecting group is then removed in a subsequent step. This strategy alters the polarity and structure of the intermediate, simplifying purification. |
III. Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles behind preventing the homocoupling of this compound?
A1: The core principle is to manipulate the reaction conditions to favor the desired cross-coupling pathway over the undesired homocoupling reaction. This can be achieved through three primary strategies:
-
Kinetic Control: By optimizing reaction parameters such as temperature, concentration, and addition rates, you can accelerate the rate of the cross-coupling reaction relative to the homocoupling reaction.[1]
-
Catalyst and Ligand Selection: The choice of catalyst and ligands plays a crucial role. For instance, in Sonogashira couplings, moving to a copper-free system can effectively eliminate the primary pathway for Glaser-type homocoupling.[1][2]
-
Substrate Modification: The use of protecting groups on the terminal alkyne physically blocks the site of homocoupling.[1]
Q2: Can you provide a detailed protocol for a copper-free Sonogashira coupling to minimize homocoupling?
A2: Absolutely. A copper-free Sonogashira protocol is an excellent strategy. Here is a general, field-proven procedure:
Materials:
-
This compound
-
Aryl or vinyl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide and the palladium catalyst.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Slowly add the this compound (1.1-1.2 eq) dropwise to the stirred reaction mixture.
-
Heat the reaction to an appropriate temperature (typically 50-80 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q3: When is it appropriate to use a Cadiot-Chodkiewicz coupling, and how does it avoid homocoupling?
A3: The Cadiot-Chodkiewicz coupling is an excellent choice for the synthesis of unsymmetrical diynes and inherently avoids the homocoupling of this compound.[5] This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[5][6]
The key to avoiding homocoupling in this reaction is that one of the coupling partners is a 1-haloalkyne, which is not susceptible to the same oxidative homocoupling mechanism as a terminal alkyne. The reaction proceeds through the formation of a copper acetylide from the terminal alkyne, which then undergoes oxidative addition with the 1-haloalkyne, followed by reductive elimination to yield the unsymmetrical diyne.[5]
It's important to note that while the terminal alkyne partner is protected from homocoupling, the 1-haloalkyne can potentially undergo its own homocoupling, though this is generally less of an issue under optimized conditions.[6] Recent advancements have even made this reaction tolerant to air by using a reducing agent like sodium ascorbate to maintain the copper catalyst in its active Cu(I) state.[6]
Q4: How do protecting groups for the terminal alkyne work, and can you provide a protocol for TMS protection?
A4: Protecting groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are used to temporarily replace the acidic proton of the terminal alkyne.[1] This modification prevents the alkyne from participating in the deprotonation and subsequent copper acetylide formation necessary for homocoupling.[1] After the desired cross-coupling reaction is performed on the other terminus of the diyne, the protecting group can be easily removed to regenerate the terminal alkyne.
Protocol for TMS Protection of an Alkyne:
-
Dissolve the this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude TMS-protected alkyne can often be used in the next step without further purification.
IV. Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling pathway versus the undesired homocoupling pathway.
Caption: Desired cross-coupling vs. undesired homocoupling pathways.
V. References
-
Benchchem. (n.d.). Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Glaser Coupling. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from --INVALID-LINK--
-
ChemistryViews. (2023, November 10). Cadiot–Chodkiewicz Reactions Made Air-Tolerant. Retrieved from --INVALID-LINK--
-
Grokipedia. (n.d.). Glaser coupling. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Glaser coupling. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2014, May 28). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Cadiot-Chodkiewicz Coupling. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). How to avoid dimerization of terminal alkynes in synthesis. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Retrieved from --INVALID-LINK--
-
CHIMIA. (2016, November 30). Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. Retrieved from --INVALID-LINK--
-
YouTube. (2020, February 13). Sonogashira cross-coupling reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 126422-58-0|this compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4,7,10,13-Tetraoxahexadeca-1,15-diene. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). 126422-58-0 | Product Name : this compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015, July 1). Microwave‐Assisted Synthesis of 1,4,7,10‐Tetraazacyclododecane. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1,4,7-Trioxacyclotridecane-8,13-dione. Retrieved from --INVALID-LINK--
-
Fluorochem. (n.d.). 4,7,10,13,16,19-Hexaoxadocosa-1,21-diyne. Retrieved from --INVALID-LINK--
References
Technical Support Center: Troubleshooting Solubility of 4,7,10,13-Tetraoxahexadeca-1,15-diyne in Aqueous Buffers
Welcome to the technical support guide for 4,7,10,13-Tetraoxahexadeca-1,15-diyne, a bifunctional, PEGylated crosslinker commonly used in bioconjugation and materials science. This document provides in-depth troubleshooting for common solubility challenges encountered when using this reagent in aqueous buffer systems, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: Why am I having difficulty dissolving this compound directly into my aqueous buffer (e.g., PBS, HEPES)?
A: The solubility of this molecule is governed by its amphiphilic nature. It possesses a hydrophilic tetraethylene glycol (PEG4) central core and two hydrophobic terminal alkyne groups.[1] While the PEG4 linker is designed to improve water solubility compared to a simple hydrocarbon chain, the alkyne moieties are non-polar and resist dissolution in water.[2][3] At concentrations typically required for efficient crosslinking or click chemistry reactions, the hydrophobic ends can cause the molecule to self-associate, form an oily suspension, or refuse to dissolve altogether. This is a classic example of "like dissolves like," where the non-polar ends of the molecule are incompatible with the highly polar aqueous environment.[4]
Q2: The product arrived as a viscous oil, not a solid. Is this normal and how should I handle it?
A: Yes, this is completely normal. Due to the flexible PEG4 chain and the relatively low molecular weight (226.27 g/mol ), this compound often exists as a clear, viscous oil at room temperature.[1] We recommend bringing the vial to room temperature before opening. For accurate dispensing, use a positive-displacement pipette or, alternatively, weigh the required amount directly. Do not attempt to dissolve it directly in your buffer from the vial. The most robust method is to first prepare a concentrated stock solution in a suitable organic solvent.
Q3: Can I gently heat the mixture or sonicate it to force the compound into solution?
A: While gentle warming or brief sonication can sometimes aid in dissolving sparingly soluble compounds, we advise extreme caution.[5] Terminal alkynes can be sensitive to heat, and prolonged exposure may lead to degradation or side reactions, compromising the integrity of your experiment. Furthermore, a solution prepared this way may be supersaturated and prone to precipitation upon cooling or the addition of other reaction components. The recommended and most reliable approach is to utilize a co-solvent strategy as detailed in Part 2.
Part 2: Troubleshooting Guide & Recommended Dissolution Protocols
The most effective and reproducible method for achieving a clear, homogenous solution of this compound in an aqueous buffer is to first create a concentrated stock solution in a water-miscible organic solvent.
Primary Workflow: The Co-Solvent Strategy
This workflow outlines the standard, validated procedure for preparing your alkyne linker for use in aqueous reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Recommended workflow for dissolving the alkyne linker.
Protocol 1: Standard Dissolution using DMSO (Recommended)
Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with an exceptional ability to dissolve a wide range of hydrophobic compounds. It is highly miscible with water and is well-tolerated in most bioconjugation reactions, like CuAAC, at final concentrations up to 10% (v/v).[6]
Materials:
-
This compound
-
Anhydrous DMSO
-
Your target aqueous buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a Concentrated Stock:
-
Directly weigh an appropriate amount of this compound into a clean microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve a desired high concentration (e.g., 50-200 mM). For example, to make 100 µL of a 100 mM stock, add 2.26 mg of the alkyne and bring the volume to 100 µL with DMSO.
-
Vortex thoroughly until the solution is completely clear and homogenous. This is your master stock solution. Store desiccated at -20°C for long-term use.
-
-
Prepare the Working Solution:
-
Pipette the required volume of your aqueous buffer into a new tube.
-
While vigorously vortexing the buffer, add the required volume of the DMSO stock solution dropwise. For example, to make a 1 mM final concentration in 1 mL of buffer, add 10 µL of the 100 mM stock to 990 µL of buffer.
-
Continue vortexing for an additional 30 seconds.
-
-
Final Inspection:
-
Visually inspect the solution against a dark background. It should be completely clear, with no signs of cloudiness, particulates, or oily layers. If it is clear, you may proceed with your experiment.
-
Data Summary: Co-Solvent Selection Guide
The choice of co-solvent can be critical, especially if downstream applications are sensitive to DMSO.
| Co-Solvent | Recommended Stock Conc. | Typical Final Conc. (v/v) | Key Considerations |
| DMSO | 50 - 200 mM | 1 - 10% | Primary choice. Excellent solubilizing power. Can be mildly oxidative; use high-purity, anhydrous grade.[6] |
| DMF | 50 - 200 mM | 1 - 10% | Similar to DMSO. Can be used as a direct replacement if needed. Ensure high purity. |
| Acetonitrile (ACN) | 20 - 100 mM | 1 - 10% | Good alternative. In CuAAC reactions, ACN can help stabilize the Cu(I) catalyst, potentially obviating the need for other ligands.[7] |
| tert-Butanol (tBuOH) | 20 - 100 mM | 1 - 10% | Useful co-solvent in click chemistry. Less likely to interfere with biologicals than more aggressive solvents. |
Part 3: Advanced Troubleshooting
Q4: I followed the protocol, but my solution still turned cloudy after adding the stock to my buffer. What's wrong?
A: This indicates that the solubility limit of the compound has been exceeded in the final aqueous/organic mixture. This can be due to several factors. Follow this troubleshooting logic to resolve the issue.
Caption: Logic chart for troubleshooting precipitation issues.
Q5: My reaction involves sensitive proteins. Are there any other options besides organic co-solvents?
A: For extremely sensitive systems where even 5-10% DMSO is detrimental, you may explore the use of non-ionic surfactants. However, this is an advanced technique that requires careful validation.
-
Surfactant-Aided Solubilization: A very low concentration (e.g., 0.01% - 0.05% w/v) of a non-ionic surfactant like Polysorbate 20 (Tween-20) or Triton X-100 can be added to the aqueous buffer before the alkyne stock is introduced. Surfactants can form micelles that encapsulate the hydrophobic alkyne ends, increasing aqueous solubility.[8][9]
-
Critical Caveats:
-
Surfactants may interfere with protein activity or downstream assays (e.g., mass spectrometry).
-
They can be difficult to remove during purification.
-
The critical micelle concentration (CMC) must be considered.
-
This approach should be thoroughly tested in a small-scale pilot experiment before being applied to valuable samples.
-
References
- 1. This compound | C12H18O4 | CID 11953714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Alkyne - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. brieflands.com [brieflands.com]
Preventing degradation of 4,7,10,13-Tetraoxahexadeca-1,15-diyne during storage
Technical Support Center: 4,7,10,13-Tetraoxahexadeca-1,15-diyne
A Guide to Ensuring Stability and Purity During Storage
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical protocols necessary to maintain the integrity of this valuable bifunctional linker. This molecule's unique structure, combining a flexible tetraoxa backbone with reactive terminal alkyne groups, makes it highly useful in polymer chemistry, materials science, and bioconjugation via "click" chemistry. However, these same features present specific storage challenges that, if unaddressed, can lead to sample degradation, inconsistent experimental results, and significant safety hazards.
This guide moves beyond simple instructions to explain the chemical principles behind its degradation, empowering you to make informed decisions in your laboratory.
Section 1: Understanding the Inherent Risks: Primary Degradation Pathways
The structure of this compound contains two distinct functional regions, each with its own susceptibility to degradation: the polyether chain and the terminal alkyne groups.
The Silent Hazard: Peroxide Formation in the Polyether Backbone
The most critical and hazardous degradation pathway is the autoxidation of the ether linkages.[1][2] This is a spontaneous, slow reaction with atmospheric oxygen that proceeds via a free-radical chain mechanism, ultimately forming dangerously explosive hydroperoxides and dialkyl peroxides.[1][3]
Mechanism of Autoxidation: This process is accelerated by exposure to light, heat, and the presence of metal contaminants.[4][5]
-
Initiation: A radical initiator (like a trace metal impurity or UV light) abstracts a hydrogen atom from a carbon adjacent to an ether oxygen, forming a carbon-centered radical.
-
Propagation: This carbon radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical then abstracts a hydrogen from another ether molecule, forming a hydroperoxide (ROOH) and a new carbon radical, continuing the chain reaction.[1]
-
Termination: The reaction terminates when two radicals combine.
Over time, especially in a partially empty and previously opened container, these peroxides can accumulate to dangerous levels.[2] If the solvent is evaporated or the compound is heated, the peroxides can concentrate and detonate with thermal or mechanical shock.[5][6]
Instability of the Terminal Alkyne Groups
While less acutely hazardous than peroxide formation, the degradation of the terminal alkyne groups compromises sample purity and reactivity.
-
Oxidative Coupling/Polymerization: In the presence of oxygen and certain metal catalysts (particularly copper), terminal alkynes can undergo oxidative coupling (e.g., Glaser coupling) to form diyne linkages. This can lead to the formation of oligomers and polymers, reducing the concentration of the desired monomer.
-
Spontaneous Polymerization: Some highly reactive monomers can undergo spontaneous polymerization, a risk that is increased by heat or the presence of radical initiators (like the peroxides from ether degradation).[7][]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage and handling of this compound.
Q1: I received a new bottle of the compound. What is the first thing I should do?
A: Upon receipt, immediately inspect the container for any signs of damage or crystallization. Date the bottle with both the "Date Received" and "Date Opened." This is crucial for tracking storage duration, as the clock on peroxide formation starts ticking much faster after the first exposure to air.[4] Store it under the recommended conditions immediately.
Q2: What are the ideal storage conditions?
A: The "gold standard" for preventing degradation involves controlling the atmosphere, temperature, and light exposure. We summarize the key parameters below.
| Parameter | Optimal Condition | Acceptable (Short-Term) | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Room Temperature (<25°C) | Slows the rate of all chemical reactions, including autoxidation and polymerization.[9] |
| Atmosphere | Inert Gas Headspace (Argon or Nitrogen) | Tightly Sealed Container | Prevents contact with oxygen, the key ingredient for peroxide formation.[4] |
| Container | Amber Glass Bottle | Clear Glass (in a dark cabinet) | Prevents UV light from initiating free-radical formation.[4][10] |
| Handling | Dispense under inert gas | Quickly dispense and reseal | Minimizes the introduction of air and moisture into the container. |
Q3: How can I visually inspect my sample for degradation?
A: Before every use, visually inspect the liquid without shaking the bottle. Look for:
-
Crystals or Precipitates: Especially around the cap or threads. This could indicate the formation of shock-sensitive peroxides.[5]
-
Discoloration: A change from a clear, colorless/pale yellow liquid to a darker yellow or brown can indicate polymerization or other oxidative processes.
-
Increased Viscosity: A noticeable thickening of the liquid suggests that oligomerization or polymerization has occurred.
Q4: I see crystals in my bottle/on the cap. What should I do?
A: DO NOT ATTEMPT TO OPEN OR MOVE THE BOTTLE. This is a critical safety situation. Crystalline materials may be concentrated peroxides, which can detonate from the friction of twisting the cap.[5] Contact your institution's Environmental Health & Safety (EH&S) office immediately for guidance on emergency disposal.
Q5: My sample looks fine, but it's been open for over 6 months. How can I check if it's safe to use?
A: If the compound has been opened for an extended period (e.g., > 6 months for Class C peroxide formers), you must test for the presence of peroxides before use, especially if you plan to heat or distill it.[4] A simple qualitative test is provided in the protocols section below. Peroxide test strips are also a reliable option.[10]
Q6: My sample tested positive for low levels of peroxides (<30 ppm). Can I purify it?
A: For low levels of peroxide contamination, purification is possible but should be performed with extreme caution by experienced personnel. Common methods involve passing the material through a column of activated alumina or treating it with a mild reducing agent. However, for most research applications, the risk and effort of purification outweigh the cost of replacement. We strongly recommend discarding peroxide-contaminated material.
Section 3: Essential Experimental Protocols
Adherence to standardized protocols is the best defense against degradation and ensures laboratory safety.
Protocol 1: Safe Handling and Dispensing Workflow
This protocol minimizes the introduction of atmospheric oxygen and moisture.
Protocol 2: Qualitative Peroxide Detection (Potassium Iodide Method)
This test is based on the oxidation of iodide (I⁻) to iodine (I₂) by peroxides, resulting in a yellow-brown color.
Materials:
-
Sample to be tested (~1-2 mL)
-
Glacial acetic acid
-
Potassium Iodide (KI), granular or a freshly prepared 10% aqueous solution.
Procedure:
-
Add 1 mL of the this compound sample to a clean, dry test tube.
-
Add 1 mL of glacial acetic acid.
-
Add a few crystals of solid KI or 0.5 mL of the freshly prepared 10% KI solution.
-
Stopper the tube and shake for 30 seconds.
-
Interpretation:
-
No color change (remains colorless): Peroxides are not present in detectable amounts (<10 ppm). The material is safe for use.
-
Pale yellow to yellow: Low concentration of peroxides present. Use with caution; avoid heating or concentration.
-
Brown or purple/black: High concentration of peroxides. DO NOT USE. The material is hazardous and should be disposed of immediately via your EH&S office.
-
Protocol 3: Purging Container Headspace with Inert Gas
Procedure:
-
Ensure your bottle is fitted with a septum-compatible cap (e.g., a Suba-Seal).
-
Insert a needle connected to a low-pressure inert gas (argon or nitrogen) line through the septum, ensuring the needle tip is in the headspace above the liquid.
-
Insert a second, shorter "vent" needle to allow the displaced air to escape.
-
Allow the inert gas to flow gently for 1-2 minutes to displace all the oxygen in the headspace.
-
Remove the vent needle first, followed by the gas inlet needle.
-
Wrap the cap and neck of the bottle with Parafilm to ensure an airtight seal and store appropriately.
By implementing these protocols and maintaining vigilance, you can ensure the long-term stability and safety of your this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 2. readchemistry.com [readchemistry.com]
- 3. Autoxidation | chemical reaction | Britannica [britannica.com]
- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. louisville.edu [louisville.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. hbtshg.net [hbtshg.net]
- 10. ehs.washington.edu [ehs.washington.edu]
Technical Support Center: Advanced Strategies for Alkyne-PEG4-Alkyne Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for utilizing Alkyne-PEG4-Alkyne linkers in your experimental workflows. We aim to address common challenges, particularly those related to steric hindrance, and to provide actionable protocols and insights to ensure the success of your bioconjugation projects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low yields and a mixture of products in my dual conjugation reaction with an Alkyne-PEG4-Alkyne linker. What are the likely causes related to steric hindrance?
A1: Low yields and product heterogeneity are common challenges when working with symmetrical, bifunctional linkers like Alkyne-PEG4-Alkyne. Steric hindrance is a primary contributing factor and can manifest in several ways:
-
Simultaneous vs. Sequential Reactions: Attempting to conjugate two large molecules to both ends of the linker in a single step often leads to significant steric clashes. Once the first molecule is attached, it can sterically shield the second alkyne group, drastically reducing its accessibility and reactivity.[1] The relatively short PEG4 spacer (approximately 1.4 nm in length) may not provide sufficient separation to prevent this interference, especially with bulky biomolecules like antibodies or large proteins.[2]
-
Inaccessible Conjugation Sites: The azide-functionalized sites on your target molecules might be located in sterically hindered regions, making them difficult to access for the linker's alkyne groups. This issue is compounded in a dual-conjugation scenario.
-
Suboptimal Reaction Conditions: Standard click chemistry conditions may not be sufficient to overcome the energy barrier imposed by steric hindrance.[3] The catalyst-ligand complex may be too bulky to approach the sterically crowded reaction sites.
Troubleshooting Workflow:
To diagnose the issue, a systematic approach is recommended. This involves a combination of analytical techniques to characterize the product mixture and strategic modifications to the reaction protocol.
Caption: Troubleshooting workflow for low dual conjugation yield.
Q2: What are the most effective strategies to overcome steric hindrance when using Alkyne-PEG4-Alkyne linkers for dual conjugation?
A2: The most robust strategy is to move away from a one-pot, simultaneous conjugation approach and adopt a more controlled, sequential method. Here are the recommended strategies in order of increasing complexity and control:
1. Stepwise Conjugation:
This is the most direct way to manage steric hindrance. The process involves:
-
Mono-conjugation: React the Alkyne-PEG4-Alkyne linker with the first azide-containing molecule under conditions that favor the formation of the mono-conjugated product (e.g., using a stoichiometric excess of the linker).
-
Purification: Isolate the mono-conjugated intermediate from unreacted linker and di-conjugated byproducts. This is a critical step and can often be achieved using reverse-phase HPLC.[4]
-
Second Conjugation: React the purified mono-conjugated intermediate with the second azide-containing molecule.
2. Orthogonal Protecting Group Strategy:
For maximum control, especially when conjugating two different molecules, an orthogonal protecting group strategy is highly recommended. This involves synthesizing or procuring a heterobifunctional version of the linker where one alkyne is protected.
-
Common Protecting Groups for Alkynes: Trialkylsilyl groups (e.g., TMS, TIPS) are widely used but require specific deprotection conditions that might not be compatible with all biomolecules.[5] For biological applications, photolabile protecting groups like o-nitrobenzyl (NB) offer milder deprotection conditions.[6]
Illustrative Workflow for Orthogonal Strategy:
Caption: Stepwise conjugation using an orthogonal protecting group.
3. Catalyst and Ligand Optimization:
For sterically demanding click reactions, the choice of catalyst and ligand is crucial.
-
Less Bulky Ligands: While ligands like THPTA and TBTA are common, consider exploring less sterically demanding ligands that can still effectively stabilize the Cu(I) catalyst.[7]
-
Ruthenium-Catalyzed Cycloaddition (RuAAC): If you require the 1,5-triazole regioisomer or are working with internal alkynes, RuAAC can be an alternative, although it often requires higher temperatures.
Q3: Can you provide a starting protocol for a stepwise Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Alkyne-PEG4-Alkyne linker?
A3: Absolutely. The following is a general protocol for the mono-conjugation of an azide-containing molecule to the Alkyne-PEG4-Alkyne linker. This protocol should be optimized for your specific molecules.
Experimental Protocol: Stepwise Mono-conjugation
Materials:
-
Alkyne-PEG4-Alkyne linker
-
Azide-functionalized molecule of interest (Molecule A)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Alkyne-PEG4-Alkyne linker in DMSO.
-
Prepare a 10 mM stock solution of Molecule A in a compatible solvent (e.g., DMSO or water).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. Note: This solution should be made fresh for each experiment.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup (Mono-conjugation):
-
In a microcentrifuge tube, combine the following in order:
-
Molecule A (to a final concentration of 1 mM).
-
Alkyne-PEG4-Alkyne linker (2-5 molar equivalents to Molecule A).
-
Reaction Buffer to bring the mixture to 90% of the final volume.
-
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it sit for 2-3 minutes.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final CuSO₄ concentration of 100-250 µM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.
-
Monitor the reaction progress by LC-MS to track the consumption of Molecule A and the formation of the mono-conjugated and di-conjugated products.[8]
-
-
Purification:
-
Once the desired amount of mono-conjugated product is formed, quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Purify the mono-conjugated product using reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).[9]
-
-
Second Conjugation:
-
The purified and lyophilized mono-conjugated intermediate can then be used in a second CuAAC reaction with your second azide-containing molecule, following a similar protocol.
-
Q4: How does the PEG4 spacer specifically influence steric hindrance and reaction kinetics?
A4: The PEG4 spacer plays a dual role that presents both advantages and challenges:
-
Provides Spatial Separation: The primary function of the PEG spacer is to create distance between the two conjugated molecules, which is intended to minimize steric hindrance.[1][10] A PEG4 linker offers a moderate and defined spacer length.
-
Flexibility and Hydrophilicity: The ethylene glycol units impart flexibility and water solubility to the linker.[] This can be advantageous in helping the terminal alkyne groups navigate to sterically hindered azide sites on a biomolecule.
-
Potential for Back-folding: The flexibility of the PEG chain can also be a disadvantage. It may allow the first conjugated molecule to "fold back" and sterically block the second alkyne group, particularly in aqueous environments.
Quantitative Considerations:
The impact of PEG spacer length on conjugation efficiency and the properties of the final product is a critical consideration in drug development.
| PEG Spacer Length | Steric Hindrance (in dual conjugation) | Hydrophilicity | Circulation Half-Life of Conjugate |
| No PEG | High | Low | Short |
| PEG4 | Moderate | Moderate Increase | Moderate Increase |
| PEG8/PEG12 | Lower | High | Significant Increase |
| PEG24 | Low | Very High | Substantial Increase |
| This table summarizes general trends observed in bioconjugation and ADC development.[12][13] |
The "moderate" steric hindrance of the PEG4 spacer often represents a compromise. While longer PEG chains might offer better spatial separation, they can also negatively impact cell permeability or the potency of the conjugated payload.[14] Therefore, the choice of a PEG4 spacer is often a strategic one, balancing the need to overcome steric hindrance with other desired properties of the final conjugate.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Removal of Copper Catalysts from 4,7,10,13-Tetraoxahexadeca-1,15-diyne Click Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving the substrate 4,7,10,13-Tetraoxahexadeca-1,15-diyne. The presence of residual copper can compromise the integrity of subsequent experimental steps and the purity of the final product, making its removal a critical step in the synthetic workflow.[1][2]
Introduction to Copper-Catalyzed Click Chemistry with this compound
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its high yield, broad scope, and the formation of byproducts that are generally easy to remove.[3] This reaction is particularly useful for the synthesis of complex molecules and bioconjugates. The diyne substrate, this compound, with its two terminal alkyne groups, is a versatile building block for creating polymers, macrocycles, and other intricate architectures.
The active catalyst in this reaction is the Copper(I) ion, which is often generated in situ from a Copper(II) salt, such as copper(II) sulfate (CuSO₄), with the addition of a reducing agent like sodium ascorbate.[3] The use of a ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to stabilize the Cu(I) oxidation state and accelerate the reaction.[4]
However, the very catalyst that facilitates this powerful transformation can become a problematic impurity. Residual copper ions can be toxic to cells, interfere with downstream applications such as fluorescence assays, and affect the stability of the final product.[1][2] Therefore, its effective removal is paramount.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my click reaction?
A1: Residual copper can have several detrimental effects:
-
Cellular Toxicity: Copper ions can be toxic to biological systems, which is a major concern for applications in drug development and bioconjugation.[2]
-
Interference with Downstream Applications: The presence of copper can interfere with subsequent analytical techniques and catalytic processes.[1]
-
Product Instability: Copper can catalyze degradation or unwanted side reactions in the final product.[1]
-
Compromised Purity: For many applications, especially in pharmaceuticals, stringent limits on metal impurities must be met.
Q2: What are the most common methods for removing copper from my reaction mixture?
A2: Several methods are commonly employed, and the best choice depends on the properties of your product and the scale of your reaction. The main strategies include:
-
Aqueous Washes with Chelating Agents: This liquid-liquid extraction technique uses a chelating agent like EDTA in an aqueous solution to form a water-soluble complex with copper, which is then separated from the organic layer containing your product.[5][6]
-
Solid-Phase Scavenging: This method utilizes resins functionalized with groups that have a high affinity for metals. The reaction mixture is passed through a cartridge containing the resin, which selectively binds and removes the copper.[7]
-
Filtration through a Solid Support: Passing the reaction mixture through a plug of an adsorbent material like silica gel or Celite can effectively remove the copper catalyst.[5][8]
-
Precipitation: In some cases, the copper catalyst can be selectively precipitated from the reaction mixture, although this method may risk co-precipitation of the product.[9][10][11]
Q3: My product is a small organic molecule soluble in organic solvents. Which copper removal method is most suitable?
A3: For small, organic-soluble molecules, aqueous washes with a chelating agent like EDTA or filtration through a plug of silica gel are often sufficient and straightforward methods.[5][7]
Q4: I am working with a macromolecule (e.g., a polymer or bioconjugate). How should I remove the copper?
A4: For macromolecular products, dialysis against a buffer containing a chelating agent such as EDTA is a highly effective method for removing small molecule impurities, including the copper catalyst.[4][7]
Q5: My purified product still has a blue or green tint. What does this indicate?
A5: A persistent blue or green color is a strong indicator of residual copper contamination.[5][7] This could be due to incomplete removal or strong chelation of the copper by your product, especially if it contains nitrogen heterocycles like the newly formed triazole ring.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent blue or green color in the product after purification. | 1. Incomplete removal of copper salts.[2] 2. The product itself is chelating the copper, making it difficult to remove.[7] | 1. Perform additional aqueous washes with a chelating agent solution (e.g., 0.5 M EDTA).[2] 2. Use a saturated aqueous solution of ammonium chloride or aqueous ammonia if your product is stable under those pH conditions.[8] 3. Consider using a scavenger resin with a stronger affinity for copper.[7] |
| Low product yield after purification. | 1. Product partitioning into the aqueous layer during extraction. 2. Product adsorption onto the solid support (e.g., silica gel, scavenger resin).[2] 3. Co-precipitation of the product with the copper catalyst. | 1. For water-soluble products, consider using scavenger resins or dialysis.[5] 2. If using chromatography, elute with a more polar solvent system.[5] 3. Before committing the entire batch, test a small sample with the chosen scavenger resin to ensure the product is not retained.[2] |
| Scavenger resin is ineffective. | 1. The resin's capacity has been exceeded. 2. The chosen resin is not suitable for the solvent system or the specific copper species. | 1. Increase the amount of scavenger resin used. 2. Consult the manufacturer's guidelines to ensure compatibility with your reaction conditions. |
| Product degradation during copper removal. | 1. Harsh pH conditions during extraction (e.g., with ammonia).[2] | 1. Use a milder chelating agent like EDTA or a buffered wash solution.[5] |
Protocols for Copper Removal
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is suitable for products that are soluble in organic solvents and stable to aqueous workup.
Materials:
-
Reaction mixture containing the product and copper catalyst.
-
Organic solvent (e.g., ethyl acetate, dichloromethane).
-
0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.
-
Deionized water.
-
Saturated brine solution.
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Dilution: Once the click reaction is complete, dilute the reaction mixture with an organic solvent.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of the 0.5 M EDTA solution.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate completely. The aqueous layer may turn blue or green as it complexes with the copper.
-
Separation: Drain the aqueous layer.
-
Repeat Washes: Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Water and Brine Washes: Wash the organic layer with deionized water, followed by a wash with saturated brine to remove any remaining water-soluble impurities and break up emulsions.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the copper-free product.
Protocol 2: Solid-Phase Extraction with a Scavenger Resin
This method is advantageous when the product is sensitive to aqueous conditions or when a very low level of copper contamination is required.
Materials:
-
Reaction mixture.
-
Appropriate scavenger resin (e.g., SiliaMetS Thiourea, QuadraSil AP, Chelex® 100).[7]
-
Reaction solvent.
-
Filtration apparatus.
Procedure:
-
Resin Selection: Choose a scavenger resin that is compatible with your solvent system and has a high affinity for copper.
-
Addition of Resin: Add the scavenger resin to the crude reaction mixture. The amount of resin will depend on the amount of copper catalyst used and the resin's loading capacity (consult the manufacturer's specifications).
-
Stirring: Stir the suspension at room temperature. The optimal stirring time can range from a few hours to overnight and may need to be determined empirically.[5]
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washes, and concentrate under reduced pressure to yield the copper-free product.
Visualization of Workflows
Decision Tree for Selecting a Copper Removal Method
Caption: A decision tree to guide the selection of an appropriate copper removal method.
Workflow for Solid-Phase Extraction
Caption: A general workflow for copper removal using a solid-phase scavenger resin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A model-based precipitation study of copper-based catalysts - FAU CRIS [cris.fau.de]
- 10. pure.mpg.de [pure.mpg.de]
- 11. researchgate.net [researchgate.net]
Addressing incomplete reactions when using 4,7,10,13-Tetraoxahexadeca-1,15-diyne
Welcome to the technical support center for 4,7,10,13-Tetraoxahexadeca-1,15-diyne. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile PEGylated bifunctional linker. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key features?
This compound, also commonly known as Alkyne-PEG4-Alkyne, is a homobifunctional linker molecule.[1][2] Its structure consists of a central tetraethylene glycol (PEG4) chain flanked by two terminal alkyne groups.
-
Key Features:
-
Bifunctionality: The two terminal alkyne groups allow for the simultaneous or sequential conjugation of two different molecules.
-
PEG4 Linker: The polyethylene glycol chain imparts hydrophilicity, which can improve the solubility of the molecule and its conjugates in aqueous media. This is particularly beneficial in bioconjugation applications.[3][4]
-
Reactivity: The terminal alkynes are reactive partners in a variety of coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," and Sonogashira couplings.[5][6]
-
Q2: I am observing a significant amount of a side product in my reaction. What could it be, and how can I minimize it?
A common side reaction with terminal alkynes is oxidative homodimerization, known as Glaser-Hay coupling, which leads to the formation of a symmetric butadiyne.[7][8] This side reaction consumes your starting material and can complicate purification.
Troubleshooting Glaser-Hay Coupling:
| Cause | Explanation | Solution |
| Presence of Oxygen | The Glaser-Hay coupling is an oxidative process that is often catalyzed by copper salts in the presence of oxygen.[7] | Deoxygenate your solvent and reagents by sparging with an inert gas like argon or nitrogen. Work under an inert atmosphere (e.g., in a glove box or under a nitrogen blanket). |
| Absence of a Reducing Agent in CuAAC | In CuAAC reactions, a reducing agent like sodium ascorbate is used to maintain copper in its active Cu(I) oxidation state. Without it, Cu(II) can promote Glaser coupling.[9] | Use a freshly prepared solution of a reducing agent , such as sodium ascorbate, in your CuAAC reaction mixture. A slight excess is often beneficial.[9] |
| Inappropriate Ligand or Ligand Concentration | The choice and concentration of the ligand in copper-catalyzed reactions can influence the relative rates of the desired cross-coupling and the undesired homocoupling. | For CuAAC in aqueous media, consider using a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize the Cu(I) catalyst and accelerate the desired reaction.[10] |
Troubleshooting Incomplete Reactions
Q3: My CuAAC reaction with this compound is not going to completion. What are the potential causes and solutions?
Incomplete CuAAC reactions can be frustrating. The issue often lies in the reaction setup, reagent quality, or steric hindrance.
Troubleshooting Workflow for Incomplete CuAAC Reactions:
Caption: Troubleshooting flowchart for incomplete CuAAC reactions.
Q4: I am performing a Sonogashira coupling, and the reaction is sluggish. How can I improve the reaction rate and yield?
Sonogashira couplings are powerful for forming C(sp)-C(sp2) bonds but can be sensitive to reaction conditions.
Key Parameters for Optimizing Sonogashira Coupling:
| Parameter | Importance | Recommendations |
| Catalyst System | The choice of palladium catalyst and copper co-catalyst is crucial. | A common system is Pd(PPh₃)₄ and CuI. For challenging substrates, consider using more active catalysts or ligands.[6][11] |
| Base | The base is required to deprotonate the terminal alkyne. | An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[6] Ensure the base is dry and of high purity. |
| Solvent | The solvent must solubilize all reactants and not interfere with the catalysts. | Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used. |
| Temperature | Reaction rates are temperature-dependent. | Reactions are often run at room temperature to slightly elevated temperatures. Monitor for potential side reactions at higher temperatures. |
Experimental Protocols
Protocol 1: General Procedure for a CuAAC Reaction with this compound
This protocol provides a starting point for the conjugation of an azide-containing molecule to both ends of the diyne linker.
Materials:
-
This compound
-
Azide-containing substrate
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)
-
Phosphate-buffered saline (PBS), pH 7.4, deoxygenated
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the azide-containing substrate in a suitable solvent (e.g., water or DMSO) to a final concentration of 20 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment.
-
(Optional) Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-containing substrate.
-
Add 0.5 equivalents of the this compound stock solution.
-
Add deoxygenated PBS to adjust the volume.
-
(Optional) Add 5 equivalents of the THPTA stock solution relative to the copper concentration.
-
Add 1 equivalent of the CuSO₄ stock solution.
-
Initiate the reaction by adding 10 equivalents of the freshly prepared sodium ascorbate stock solution.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
The reaction can be monitored by techniques such as LC-MS or TLC.
-
-
Purification:
Workflow for CuAAC Reaction:
Caption: A typical workflow for a CuAAC reaction.
Application Highlight: Synthesis of[15]Rotaxanes
This compound has been successfully employed in the synthesis of mechanically interlocked molecules such as[15]rotaxanes using a CuAAC "active template" approach.[16][17] In this strategy, the diyne acts as the "axle" that threads through a macrocyclic "wheel" containing azide functionalities. The subsequent click reaction with stoppers at both ends of the diyne traps the macrocycle, forming the rotaxane. This highlights the utility of this linker in constructing complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H18O4 | CID 11953714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. labinsights.nl [labinsights.nl]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Strain-Controlled Synthesis of [n]Catenanes from Dipyrromethane-Stoppered Rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 4,7,10,13-Tetraoxahexadeca-1,15-diyne using ¹H and ¹³C NMR Spectroscopy
In the landscape of modern drug development and materials science, the precise structural characterization of synthetic intermediates is paramount. Molecules such as 4,7,10,13-Tetraoxahexadeca-1,15-diyne, a bifunctional linker featuring a tetraethylene glycol (PEG) spacer and terminal alkyne groups, are increasingly utilized for their unique properties in creating complex molecular architectures. The terminal alkynes, in particular, are versatile handles for "click" chemistry reactions, making this molecule a valuable building block. However, its synthesis can potentially yield isomeric impurities that may compromise the outcome of subsequent reactions. This guide provides an in-depth comparison of the expected Nuclear Magnetic Resonance (NMR) spectral data for this compound against a plausible structural isomer, demonstrating the power of ¹H and ¹³C NMR spectroscopy in providing unambiguous structural confirmation.
The Imperative of Unambiguous Structural Verification
The synthetic route to this compound typically involves the reaction of a tetraethylene glycol derivative with a propargyl halide. Under certain conditions, isomerization of the terminal alkyne to an internal alkyne can occur. Furthermore, other side reactions could lead to different connectivity of the ether linkages. For the purpose of this guide, we will compare the expected NMR spectra of our target molecule with a representative internal alkyne isomer, 4,7,10,13-Tetraoxahexadeca-2,14-diyne . The ability to distinguish between these two structures is critical for ensuring the desired reactivity in downstream applications.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomer, 4,7,10,13-Tetraoxahexadeca-2,14-diyne. These predictions are based on established principles of NMR spectroscopy, including the known chemical shift ranges for terminal alkynes, internal alkynes, and polyethylene glycol chains.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Structure | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-1, H-16 (≡C-H) | ~2.4 | Triplet (t) | 2H |
| H-3, H-14 (-O-CH₂-C≡) | ~4.2 | Doublet (d) | 4H | |
| H-5, H-6, H-8, H-9, H-11, H-12 (-O-CH₂-CH₂-O-) | ~3.7 | Multiplet (m) | 12H | |
| 4,7,10,13-Tetraoxahexadeca-2,14-diyne (Isomer) | H-1, H-16 (CH₃-C≡) | ~1.8 | Triplet (t) | 6H |
| H-5, H-12 (-O-CH₂-C≡) | ~4.1 | Quartet (q) | 4H | |
| H-6, H-11, H-8, H-9 (-O-CH₂-CH₂-O-) | ~3.7 | Multiplet (m) | 8H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Structure | Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | C-1, C-16 (≡C-H) | ~75 |
| C-2, C-15 (-C≡CH) | ~80 | |
| C-3, C-14 (-O-CH₂-C≡) | ~59 | |
| C-5, C-6, C-8, C-9, C-11, C-12 (-O-CH₂-CH₂-O-) | ~70 | |
| 4,7,10,13-Tetraoxahexadeca-2,14-diyne (Isomer) | C-1, C-16 (CH₃-C≡) | ~4 |
| C-2, C-15 (-C≡C-CH₃) | ~78 | |
| C-3, C-14 (-C≡C-CH₃) | ~82 | |
| C-5, C-12 (-O-CH₂-C≡) | ~60 | |
| C-6, C-11, H-8, H-9 (-O-CH₂-CH₂-O-) | ~70 |
In-Depth Spectral Analysis: A Comparative Approach
The key to distinguishing between this compound and its internal alkyne isomer lies in the unique signals of the alkyne moieties in both ¹H and ¹³C NMR spectra.
¹H NMR Analysis
For our target molecule, This compound , the most telling signal is the resonance of the terminal alkyne protons (H-1, H-16) . These protons are expected to appear around δ 2.4 ppm . Due to long-range coupling with the adjacent methylene protons (H-3, H-14), this signal should appear as a triplet . The methylene protons adjacent to the oxygen and the alkyne (H-3, H-14) will be deshielded and are predicted to resonate at approximately δ 4.2 ppm as a doublet , coupling with the terminal alkyne proton. The remaining protons of the polyethylene glycol chain will appear as a complex multiplet around δ 3.7 ppm .
In contrast, the isomeric impurity, 4,7,10,13-Tetraoxahexadeca-2,14-diyne , lacks terminal alkyne protons. Instead, it possesses methyl groups attached to the alkyne (H-1, H-16) , which are expected to produce a triplet at a much more upfield region, around δ 1.8 ppm . The methylene protons adjacent to the oxygen and the internal alkyne (H-5, H-12) would appear around δ 4.1 ppm as a quartet due to coupling with the adjacent methylene protons. The absence of a signal around δ 2.4 ppm and the presence of a high-field triplet are definitive markers for the isomeric impurity.
¹³C NMR Analysis
The ¹³C NMR spectrum provides complementary and confirmatory evidence. For This compound , two distinct signals are expected for the alkyne carbons. The terminal carbon (C-1, C-16) , which is attached to a proton, is predicted to resonate around δ 75 ppm . The internal alkyne carbon (C-2, C-15) will be slightly more deshielded, appearing around δ 80 ppm . The methylene carbon adjacent to the oxygen and the alkyne (C-3, C-14) is expected at approximately δ 59 ppm , while the PEG backbone carbons will give a strong signal around δ 70 ppm .
For the isomer, 4,7,10,13-Tetraoxahexadeca-2,14-diyne , the carbon spectrum will be markedly different. The methyl carbons (C-1, C-16) will appear at a very high field, around δ 4 ppm . The two internal alkyne carbons (C-2
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 4,7,10,13-Tetraoxahexadeca-1,15-diyne
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of 4,7,10,13-Tetraoxahexadeca-1,15-diyne.
In the synthesis and application of specialized chemical linkers like this compound, particularly in bioconjugation and materials science, the assurance of purity is not merely a quality control step but a prerequisite for experimental success and product consistency. The presence of impurities, such as residual solvents, starting materials, or side-reaction products, can significantly impact downstream applications. Therefore, the selection of an appropriate analytical technique is a critical decision.
This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present scientifically-grounded experimental protocols, a comparative performance analysis, and visual workflows to assist researchers in developing a robust analytical strategy for this and structurally related molecules.
Analyte Profile: this compound
Understanding the physicochemical properties of the analyte is fundamental to selecting and developing an appropriate analytical method.
-
Structure: C₁₂H₁₈O₄[1]
-
Key Features:
-
Polyether Chain: The tetraoxa core imparts polarity and flexibility.
-
Terminal Alkynes: These functional groups are reactive and serve as key handles in 'click' chemistry and other conjugation reactions.
-
Volatility: With a molecular weight over 200 and multiple polar ether groups, the compound is expected to have a high boiling point and is considered semi-volatile at best.
-
Thermal Stability: While the ether linkages are generally stable, terminal alkynes can be susceptible to polymerization or degradation at elevated temperatures, a critical consideration for GC-based methods.
-
Chromophore: The molecule lacks a significant UV-absorbing chromophore, presenting a detection challenge for standard HPLC-UV methods.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is a cornerstone of pharmaceutical and chemical analysis, exceptionally well-suited for separating non-volatile and thermally sensitive compounds.[3][4] For this compound, a reversed-phase HPLC method is the logical starting point for assessing purity and identifying synthesis-related, non-volatile impurities.
Causality Behind Method Selection
The decision to employ HPLC is primarily driven by the analyte's limited volatility and potential thermal instability.[5] HPLC operates at or near ambient temperature, preserving the integrity of the molecule during analysis. It excels at separating compounds with minor structural differences, such as oligomeric impurities (e.g., variations in the PEG-linker chain length) or byproducts from incomplete reactions, which are common in the synthesis of such molecules.[5]
Proposed Experimental Protocol: HPLC with Mass Spectrometry (LC-MS)
Given the lack of a strong UV chromophore, coupling HPLC with a mass spectrometer (LC-MS) provides the necessary sensitivity and specificity for definitive peak identification and purity assessment.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-27 min: 80-20% B27-30 min: 20% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50) |
Mass Spectrometry (MS) Conditions (Electrospray Ionization - ESI):
| Parameter | Condition |
| Ionization Mode | Positive (to detect [M+H]⁺ and [M+Na]⁺ adducts) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Range | m/z 100 - 1000 |
Workflow for HPLC Purity Analysis
Caption: HPLC-MS workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Gold Standard for Volatile Impurities
GC-MS is an exceptionally powerful technique for the separation and definitive identification of volatile and semi-volatile compounds.[6] Its primary role in the analysis of this compound would be to detect and quantify volatile impurities, most notably residual solvents from the synthesis and purification process (e.g., dichloromethane, ethyl acetate, hexanes).
Causality Behind Method Selection
While HPLC is superior for non-volatile, high-molecular-weight impurities, GC offers unparalleled resolution and sensitivity for volatile analytes.[5] The mass spectrometer provides a unique "mass spectrum" fingerprint for each eluting compound, allowing for unambiguous identification against spectral libraries.[6] However, the key consideration is whether the main compound can be analyzed without thermal degradation in the hot GC injector. This risk necessitates careful method development, starting with a low injection temperature.
Proposed Experimental Protocol: GC-MS
This protocol is designed to identify volatile impurities and assess the feasibility of analyzing the main analyte.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Injector Temp. | 250 °C (start low and increase if needed) |
| Injection Mode | Split (50:1) for solvent analysis; Splitless for trace analysis |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Dichloromethane |
Mass Spectrometry (MS) Conditions (Electron Ionization - EI):
| Parameter | Condition |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Scan Range | m/z 35 - 550 |
Workflow for GC-MS Impurity Analysis
Caption: GC-MS workflow for volatile impurity analysis.
Objective Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is universally "better," but which is most fit-for-purpose.[3] For a complete purity profile of this compound, a dual-method approach is often the most rigorous strategy.
Comparative Performance Data Summary:
| Parameter | HPLC-MS | GC-MS | Rationale & Justification |
| Analyte Suitability | Excellent | Moderate to Poor | HPLC is ideal for non-volatile, polar compounds.[4] GC requires volatilization, which is challenging and risks thermal degradation of the diyne. |
| Non-Volatile Impurities | Excellent | Not Applicable | HPLC excels at separating structurally similar, non-volatile byproducts (e.g., oligomers, starting materials). |
| Volatile Impurities | Poor | Excellent | GC-MS is the gold standard for identifying and quantifying residual solvents and other volatile organic impurities.[5] |
| Specificity/Identification | High | Very High | Both techniques coupled with MS provide high confidence in identification. EI (GC-MS) produces fragment-rich, library-searchable spectra. |
| Quantification | Excellent | Excellent | Both methods can be fully validated for quantitative analysis of impurities, provided appropriate standards are available. |
| Sample Preparation | Simple (dissolve) | Simple (dissolve) | Both methods require minimal sample preparation for basic analysis. |
| Method Development | Straightforward | Challenging | HPLC method development is routine. GC requires careful optimization of the injector temperature to avoid analyte degradation. |
Validating the Analytical Approach
Regardless of the chosen method, validation is essential to ensure the data are reliable, precise, and accurate.[7] Any analytical procedure developed for purity testing must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of expected impurities.[7][8]
-
Linearity & Range: Demonstrating a proportional response to analyte concentration over a defined range.
-
Accuracy & Precision: Ensuring results are close to the true value and are reproducible.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Robustness: The method's resilience to small, deliberate variations in parameters.
Conclusion and Recommendation
For a comprehensive purity analysis of this compound, a multi-faceted approach is recommended.
-
Primary Purity Assay (HPLC-MS): HPLC, preferably coupled with a mass spectrometer, should be considered the primary technique. It is the most suitable method for separating and quantifying the main component and any non-volatile, structurally related impurities without the risk of thermal degradation.
-
Complementary Volatile Analysis (GC-MS): GC-MS is an indispensable and complementary technique. Its use is critical for the identification and quantification of residual volatile impurities, such as solvents, which are not detectable by typical reversed-phase HPLC methods.
By leveraging the strengths of both HPLC and GC-MS, researchers and drug development professionals can build a complete and accurate impurity profile, ensuring the quality and reliability of their materials for downstream applications.
References
- 1. This compound | C12H18O4 | CID 11953714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. smithers.com [smithers.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. scielo.br [scielo.br]
- 9. fda.gov [fda.gov]
A Comparative Guide to PEG Diyne Linkers in Bioconjugation: Selecting the Optimal Chain Length for Your Application
Introduction: The Critical Role of Linkers in Modern Bioconjugates
In the landscape of advanced therapeutics and diagnostics, bioconjugates such as Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine.[1][] The efficacy of these complex molecules hinges on the synergy of their components: the targeting biomolecule, the functional payload, and the linker that connects them. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles.[][3][4][5][6] This guide focuses on a specific class of these tools: PEG diyne linkers, which are instrumental for "click chemistry" applications.
We will provide a comparative analysis of 4,7,10,13-Tetraoxahexadeca-1,15-diyne, a mid-length PEG(4) diyne, against its shorter and longer chain counterparts. By examining the interplay between PEG chain length and critical performance metrics—supported by experimental data and detailed protocols—this guide will empower researchers, scientists, and drug development professionals to make informed decisions in linker selection.
Core Principles: Understanding the PEG Diyne Linker
A PEG diyne linker is a bifunctional molecule combining two key features:
-
The Polyethylene Glycol (PEG) Chain: A hydrophilic, flexible, and biocompatible polymer of repeating ethylene oxide units.[5][7] Its primary role is to improve the physicochemical properties of the bioconjugate.[4][6]
-
The Terminal Diyne Groups: Two alkyne functionalities at the ends of the PEG chain. These groups are bioorthogonal handles for highly efficient and specific click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9][][11]
The length of the PEG chain is a crucial design parameter that creates a delicate balance, influencing everything from reaction kinetics to in vivo performance.[12][13][14]
Comparative Analysis: The Impact of PEG Diyne Chain Length
The choice of linker length is not trivial; it is a strategic decision that profoundly impacts the therapeutic index of a bioconjugate.[12][13] Here, we compare the performance of short, medium (represented by this compound), and long PEG diyne linkers.
Shorter PEG Diyne Linkers (e.g., PEG2, PEG3)
-
Characteristics: These linkers create compact and rigid conjugates.
-
Advantages:
-
Potentially Higher In Vitro Potency: Reduced steric hindrance around the payload can sometimes lead to better target binding or more efficient drug release, resulting in higher cytotoxicity in cell-based assays.[12]
-
Favorable Stability: The compact nature may offer some advantages in terms of conjugate stability.
-
-
Disadvantages:
-
Lower Solubility: Less effective at solubilizing hydrophobic payloads, which can lead to aggregation issues, particularly at high drug-to-antibody ratios (DARs).[3]
-
Rapid Clearance: The smaller hydrodynamic radius of the resulting conjugate leads to faster renal clearance and a shorter plasma half-life.[5][12]
-
Mid-Range Linker: this compound (PEG4 Diyne)
-
Characteristics: This linker represents a balanced approach, offering a moderate increase in hydrophilicity and spatial separation.
-
Advantages:
-
Versatile Balance: Often provides a good compromise between improved pharmacokinetics and retained in vitro potency. Studies have shown that moving from PEG2/PEG4 to PEG8 linkers can significantly increase tumor exposure.[12]
-
Improved Solubility: Sufficiently hydrophilic to mitigate aggregation for many common payloads without being excessively bulky.
-
-
Disadvantages:
-
Context-Dependent Performance: While balanced, it may not be the optimal choice for payloads with extreme hydrophobicity or for applications requiring very long circulation times. Empirical testing is crucial.
-
Longer PEG Diyne Linkers (e.g., PEG8, PEG12, PEG24)
-
Characteristics: These linkers provide significant flexibility and create a large hydration shell around the payload.[5]
-
Advantages:
-
Enhanced Pharmacokinetics: The increased hydrodynamic size dramatically reduces renal clearance, leading to a prolonged plasma half-life and greater systemic exposure.[5][12] This often translates to superior in vivo efficacy, as the conjugate has more time to accumulate in target tissues.[1][12]
-
Superior Solubilization: Highly effective at preventing the aggregation of hydrophobic drugs, enabling higher and more stable DARs.[3][15]
-
-
Disadvantages:
-
Reduced In Vitro Potency: The long, flexible chain can create steric hindrance, potentially masking the payload or interfering with antibody-antigen binding, which can decrease cytotoxicity in vitro.[1][12] For example, one study noted that a 10 kDa PEG linker reduced a conjugate's cytotoxicity by over 20-fold compared to a non-PEGylated version.[14]
-
Potential for Immunogenicity: While PEG is generally considered low in immunogenicity, very long chains have, in some contexts, been suggested to elicit an immune response.[16]
-
Data-Driven Decision Making
The optimal linker length is highly dependent on the specific antibody, payload, and therapeutic goal.[13] The following table summarizes key performance trade-offs based on published findings.
| Metric | Shorter PEG Linkers (PEG2-PEG4) | Longer PEG Linkers (PEG8-PEG24) | Key Findings & Rationale |
| Plasma Half-Life | Shorter | Longer | Longer chains increase the conjugate's hydrodynamic radius, which reduces the rate of renal clearance.[5][12] |
| Tumor Exposure | Lower | Higher | Prolonged circulation allows for greater accumulation of the bioconjugate in the target tumor tissue.[12] |
| Solubility | Moderate Improvement | Significant Improvement | The hydrophilic PEG chain effectively "shields" hydrophobic payloads, preventing aggregation.[3][15] |
| In Vitro Potency (IC50) | Generally Lower (More Potent) | Can be Higher (Less Potent) | Steric hindrance from longer PEG chains can interfere with target binding or payload release mechanisms.[1][12] |
| In Vivo Efficacy | Often Lower | Often Higher | The benefits of improved pharmacokinetics and tumor accumulation frequently outweigh a moderate loss in in vitro potency.[1] |
Visualizing the Impact of Linker Length
The choice of a PEG diyne linker involves balancing steric accessibility with pharmacokinetic benefits. This relationship can be visualized as a trade-off.
Caption: A diagram illustrating the trade-offs between shorter and longer PEG diyne linkers.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for conjugating an azide-modified protein to a PEG diyne linker. It must be optimized for each specific application.
Causality Behind Experimental Choices:
-
Catalyst System: The use of Copper(II) sulfate with a reducing agent like sodium ascorbate is a convenient way to generate the active Copper(I) catalyst in situ.[17]
-
Ligand: A copper-stabilizing ligand such as THPTA is critical in aqueous buffers. It prevents copper oxidation, accelerates the reaction, and protects the biomolecule from damage by reactive oxygen species that can be generated.[8][17]
-
Solvent: A buffered aqueous system, often with a co-solvent like DMSO, is used to maintain the protein's stability while ensuring all reactants are soluble.
Materials:
-
Azide-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
PEG Diyne Linker (e.g., this compound)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50 mM in water)
-
DMSO (optional, for dissolving linker)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)
Workflow Diagram:
Caption: Experimental workflow for a typical CuAAC bioconjugation reaction.
Step-by-Step Procedure:
-
Reactant Preparation:
-
In a reaction vessel, add the azide-modified protein to the reaction buffer.
-
Add the PEG Diyne linker. A 5-10 fold molar excess of linker over the azide groups is a common starting point. If the linker is poorly soluble in water, it can be pre-dissolved in a minimal amount of DMSO.
-
-
Catalyst Premix:
-
In a separate microcentrifuge tube, prepare the catalyst premix. Add the CuSO₄ solution followed by the THPTA ligand solution. A 5:1 ligand-to-copper molar ratio is recommended to protect the protein.[17] Mix gently.
-
-
Reaction Initiation:
-
Add the catalyst premix to the protein-linker solution and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate is typically 5-10 times that of the copper.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by techniques like LC-MS if feasible.
-
-
Purification:
-
Once the reaction is complete, remove the excess linker and copper catalyst. Size-exclusion chromatography (SEC) is a highly effective method for purifying the resulting bioconjugate from smaller reactants.
-
-
Characterization:
-
Verify the successful conjugation and purity of the product using analytical techniques such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and Mass Spectrometry.
-
Conclusion and Future Outlook
The selection of a PEG diyne linker is a critical optimization step in the design of high-performance bioconjugates. There is no single "best" linker; the choice represents a carefully considered trade-off between pharmacokinetic enhancement and potential impacts on in vitro potency.[12][13] Shorter linkers like this compound may be advantageous where maintaining maximum potency is paramount and the payload is sufficiently hydrophilic. Conversely, for highly hydrophobic payloads or when maximizing in vivo efficacy is the primary goal, longer PEG chains are often superior, providing essential solubility and extended circulation that can lead to better therapeutic outcomes.[1][3]
The future of linker technology lies in creating more sophisticated architectures, such as branched or multi-arm PEGs, which can further enhance payload delivery and conjugate stability.[3] A systematic, empirical evaluation of a series of linkers with varying lengths remains the most robust strategy for the rational design of safer and more effective bioconjugate therapeutics.[13]
References
- 1. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. labinsights.nl [labinsights.nl]
- 16. zora.uzh.ch [zora.uzh.ch]
- 17. jenabioscience.com [jenabioscience.com]
A Comparative Guide to the Performance of 4,7,10,13-Tetraoxahexadeca-1,15-diyne in CuAAC vs. SPAAC Reactions
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation and materials science, the choice of crosslinking agent is paramount. Among the plethora of options, bifunctional alkynes, particularly those amenable to "click chemistry," offer a compelling combination of efficiency and versatility. This guide provides an in-depth technical comparison of a prominent linear diyne, 4,7,10,13-Tetraoxahexadeca-1,15-diyne, in the two most common azide-alkyne cycloaddition reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).
We will delve into the mechanistic underpinnings that dictate the performance of this flexible, PEG-ylated diyne, compare its reactivity with relevant alternatives, and provide actionable experimental protocols to empower your research endeavors.
Executive Summary: Key Performance Attributes
| Feature | This compound Performance |
| CuAAC Reactivity | High. As a propargyl ether derivative, it exhibits excellent reactivity, leading to rapid and high-yielding crosslinking. |
| SPAAC Reactivity | Negligible to Non-existent. Lacking the requisite ring strain, this linear diyne is not a suitable substrate for SPAAC reactions. |
| Solubility | Excellent in aqueous and many organic solvents due to the tetraethylene glycol (PEG4) spacer. |
| Applications | Ideal for bioconjugation, hydrogel formation, and surface functionalization where biocompatibility and aqueous solubility are critical. |
| Primary Advantage | High efficiency in CuAAC, coupled with the beneficial properties imparted by the flexible, hydrophilic PEG linker. |
| Primary Limitation | Incompatibility with the catalyst-free SPAAC pathway, limiting its use in live-cell imaging or applications where copper cytotoxicity is a concern. |
Introduction to Azide-Alkyne "Click" Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, forming stable covalent linkages with minimal byproducts. The cornerstone of click chemistry is the azide-alkyne cycloaddition, which exists in two primary forms: CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful reaction that utilizes a copper(I) catalyst to join a terminal alkyne with an azide, forming a stable 1,4-disubstituted triazole ring.[1][2] This reaction is known for its exceptional reliability and broad functional group tolerance.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a catalyst-free alternative that employs a strained cyclooctyne to react with an azide.[3][4] The driving force for this reaction is the release of ring strain, making it ideal for applications in living systems where the cytotoxicity of a copper catalyst is a concern.[3][5]
Performance of this compound in Detail
This compound, also known as Alkyne-PEG4-Alkyne, is a homobifunctional crosslinker featuring two terminal alkyne groups connected by a flexible and hydrophilic tetraethylene glycol (PEG4) spacer. Its structure, particularly the propargyl ether linkages, is a key determinant of its reactivity.
In the Realm of CuAAC: A High-Performer
In CuAAC reactions, this compound demonstrates excellent performance. Propargyl ethers, the class of compounds to which this diyne belongs, are known to be among the more reactive terminal alkynes in CuAAC.[6] The electron-withdrawing nature of the adjacent oxygen atom activates the alkyne, facilitating the cycloaddition.
Experimental Evidence and Expectations:
Experimental Protocol: A Typical CuAAC Crosslinking Reaction
This protocol provides a general framework for a CuAAC reaction using this compound to crosslink two azide-functionalized molecules.
Materials:
-
This compound
-
Azide-functionalized molecule A
-
Azide-functionalized molecule B
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed water and solvents
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or an appropriate solvent.
-
Prepare 10 mM stock solutions of the azide-functionalized molecules in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in degassed water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in degassed water. Note: This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA in degassed water.
-
-
Reaction Setup:
-
In a reaction vial, combine the azide-functionalized molecules A and B at the desired molar ratio.
-
Add the this compound stock solution. A 1:2 molar ratio of diyne to total azide is a good starting point for complete crosslinking.
-
Add the THPTA stock solution to a final concentration that is 5 times that of the CuSO₄.
-
Add the CuSO₄ stock solution to a final concentration of 100-500 µM.
-
Gently mix the solution.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or gel electrophoresis.
-
-
Purification:
-
Purify the crosslinked product using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove the copper catalyst and unreacted reagents.
-
Figure 1. General experimental workflow for a CuAAC crosslinking reaction.
The Incompatibility with SPAAC: A Tale of Missing Strain
The utility of this compound does not extend to SPAAC reactions. The fundamental principle of SPAAC is the use of a highly strained cyclic alkyne, typically a cyclooctyne derivative, to overcome the activation energy barrier of the cycloaddition without the need for a metal catalyst.[][10] The significant ring strain (approximately 18 kcal/mol in cyclooctyne) is released upon the formation of the more stable, fused triazole ring system, providing the thermodynamic driving force for the reaction.[4]
Linear alkynes, such as those in this compound, lack this inherent ring strain.[] Consequently, the uncatalyzed reaction with an azide at room temperature is exceedingly slow, making it impractical for most applications.[11] Therefore, for researchers requiring a catalyst-free conjugation method, for instance in live-cell imaging or in vivo studies, this compound is not a suitable choice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Click Chemistry [organic-chemistry.org]
The Conjugation Conundrum: A Head-to-Head Comparison of Diyne and Maleimide Linkers for Antibody Engineering
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A Senior Application Scientist's Guide to Selecting the Optimal Ligation Chemistry for Your Antibody-Drug Conjugate
In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety.[1][2] The choice of linker chemistry dictates the stability of the ADC in circulation, the efficiency of drug release at the target site, and the overall pharmacokinetic profile.[] For researchers and drug developers, navigating the diverse landscape of bioconjugation strategies can be a formidable task. This guide provides an in-depth, head-to-head comparison of two prominent linker technologies: the well-established maleimide-thiol conjugation and the emerging copper-free click chemistry approach utilizing diyne linkers.
The Incumbent: Maleimide Linkers and Thiol Chemistry
Maleimide-based linkers have long been a cornerstone in ADC development due to their high reactivity and specificity towards thiol groups, which are typically introduced into antibodies through the reduction of interchain disulfide bonds or by engineering cysteine residues.[1][4] This Michael addition reaction proceeds efficiently under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[4][5]
Mechanism of Maleimide-Thiol Conjugation
The reaction involves the nucleophilic attack of a sulfhydryl group from a cysteine residue on the electron-deficient double bond of the maleimide ring.[5][] This forms a stable thiosuccinimide linkage, covalently attaching the payload to the antibody.[5]
Caption: Mechanism of Maleimide-Thiol Conjugation.
The Achilles' Heel: The Retro-Michael Reaction
Despite their widespread use, traditional maleimide linkers are susceptible to a significant stability issue: the retro-Michael reaction.[7][8][9] This process involves the reversal of the initial conjugation, leading to the deconjugation of the drug-linker from the antibody.[9][10] In the bloodstream, the released maleimide-linker can then react with other thiol-containing molecules, such as albumin or glutathione, leading to off-target toxicity and a reduced therapeutic window.[8][11][12]
The stability of the thiosuccinimide linkage is a balancing act between the desired stable conjugate and the competing retro-Michael and hydrolysis reactions.[10] Hydrolysis of the thiosuccinimide ring results in a stable, ring-opened product that is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody.[10]
The Challenger: Diyne Linkers and Copper-Free Click Chemistry
Diyne linkers, specifically those utilized in strain-promoted alkyne-azide cycloaddition (SPAAC), represent a next-generation approach to antibody conjugation that addresses some of the key limitations of maleimide chemistry.[][14] SPAAC is a type of "click chemistry" that is bioorthogonal, meaning the reaction occurs efficiently in complex biological environments without interfering with native biochemical processes.[][15] A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it highly suitable for in vivo applications.[16][17][18]
Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
In this approach, an antibody is functionalized with an azide group, often by incorporating an unnatural amino acid like p-azidophenylalanine (AF).[19][20] The diyne linker, typically a strained cyclooctyne derivative like dibenzocyclooctyne (DBCO), is attached to the payload.[17][21] The conjugation reaction is driven by the release of ring strain in the cyclooctyne, which rapidly and specifically reacts with the azide to form a stable triazole linkage.[14][15][18]
Caption: Mechanism of SPAAC Conjugation.
Head-to-Head Comparison: Performance Metrics
| Feature | Maleimide Linkers | Diyne Linkers (SPAAC) |
| Reaction Chemistry | Michael Addition | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Specificity | High for thiols (cysteine) | High for azides (bioorthogonal) |
| Reaction Conditions | Mild, pH 6.5-7.5[4][5] | Physiological pH and temperature[19] |
| Catalyst Required | None | None (Copper-free)[16][17][18] |
| Linkage Stability | Susceptible to retro-Michael reaction, leading to deconjugation and potential off-target effects[7][8][9] | Forms a highly stable triazole ring[17] |
| Homogeneity of ADC | Can be heterogeneous with traditional cysteine conjugation, but site-specific methods are improving this.[22] | Site-specific incorporation of azide-containing amino acids allows for highly homogeneous ADCs.[19][20] |
| Ease of Implementation | Well-established protocols and commercially available reagents.[23][24][25] | Requires genetic engineering to introduce azide groups into the antibody.[19][20] |
Experimental Protocols
Protocol 1: Maleimide-Based Antibody Conjugation
This protocol provides a general guideline for conjugating a maleimide-functionalized payload to an antibody via reduced cysteine thiols.
Materials:
-
Antibody solution (1-10 mg/mL in a thiol-free buffer like PBS, pH 7.0-7.5)[25]
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-linker-payload (dissolved in a compatible organic solvent like DMSO)[24]
-
Degassed buffers[25]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (Optional): To expose cysteine residues, the antibody's interchain disulfide bonds may need to be reduced. Incubate the antibody with a 10-50 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.[26][27] Note: If using DTT, it must be removed before adding the maleimide linker, as it will react with the maleimide.[28]
-
Buffer Exchange: If a reducing agent was used that needs to be removed, perform a buffer exchange into a degassed conjugation buffer (e.g., PBS, pH 7.2-7.4) using a desalting column.[27]
-
Conjugation Reaction: Add the maleimide-linker-payload solution to the antibody solution. A typical molar ratio of maleimide to antibody is 10:1 to 20:1.[24]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[24][26]
-
Purification: Remove the unreacted payload and other small molecules by purifying the ADC using size-exclusion chromatography or dialysis.[25][29]
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Diyne-Based Antibody Conjugation via SPAAC
This protocol outlines the general steps for conjugating a diyne (DBCO)-functionalized payload to an antibody containing a genetically incorporated azide group.
Materials:
-
Azide-functionalized antibody (in a suitable buffer like PBS, pH 7.4)
-
DBCO-linker-payload (dissolved in a compatible organic solvent like DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Express and purify the antibody with the site-specifically incorporated azide-containing unnatural amino acid.[19][20]
-
Conjugation Reaction: Add the DBCO-linker-payload solution to the azide-functionalized antibody solution. The reaction is typically performed with a 5- to 20-fold molar excess of the DBCO reagent.
-
Incubation: The reaction proceeds rapidly at room temperature. An incubation time of 1-4 hours is generally sufficient.[30]
-
Purification: Purify the resulting ADC to remove the excess DBCO-linker-payload using size-exclusion chromatography.
-
Characterization: Analyze the purified ADC to confirm conjugation and determine the DAR.
Conclusion and Future Outlook
The choice between diyne and maleimide linkers depends on the specific requirements of the ADC and the available resources. Maleimide chemistry is a well-established and accessible method, but the potential for instability due to the retro-Michael reaction is a significant drawback that has led to the development of next-generation, more stable maleimide linkers.[1][10][31][32][33][34]
Diyne linkers, through copper-free click chemistry, offer a highly stable and bioorthogonal conjugation strategy that can produce homogeneous ADCs.[15][19] While this approach requires more upfront investment in genetic engineering, the resulting stability and precision can lead to ADCs with improved therapeutic indices. As the field of antibody engineering continues to evolve, the development of novel linker technologies will be paramount in creating the next generation of highly effective and safe targeted therapies.[35][36][37][38]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates [pubmed.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. researchgate.net [researchgate.net]
- 10. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. chempep.com [chempep.com]
- 16. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 17. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 18. Copper-Free Click Chemistry [sigmaaldrich.com]
- 19. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. vectorlabs.com [vectorlabs.com]
- 24. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 25. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 26. biotium.com [biotium.com]
- 27. broadpharm.com [broadpharm.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. bioacts.com [bioacts.com]
- 30. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 35. abzena.com [abzena.com]
- 36. [Novel Chemical Linkers for Next-generation Antibody-drug Conjugates(ADCs)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 38. purepeg.com [purepeg.com]
Assessing the Stability of Conjugates Formed with 4,7,10,13-Tetraoxahexadeca-1,15-diyne: A Comparative Guide
In the realm of bioconjugation, the stability of the linkage between a biomolecule and its payload is paramount. It dictates the efficacy, safety, and pharmacokinetic profile of therapeutic and diagnostic agents. This guide provides a comprehensive analysis of the stability of conjugates formed using 4,7,10,13-Tetraoxahexadeca-1,15-diyne, a homobifunctional, PEGylated terminal alkyne linker. Through a detailed comparison with a widely used alternative, we will explore the experimental workflows to assess conjugate stability and delve into the chemical principles that govern their performance.
The Central Role of the Linker in Conjugate Stability
The choice of a linker in bioconjugation is a critical decision that extends beyond simply connecting two molecules. The linker's chemical nature directly influences the conjugate's behavior in biological systems. An unstable linker can lead to premature cleavage and release of the payload, resulting in off-target toxicity and reduced therapeutic efficacy. Conversely, a highly stable linker ensures that the payload remains attached to the biomolecule until it reaches its intended target.[1][2]
This compound is a versatile linker that leverages the power of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a highly stable triazole linkage.[3][4][5] Its polyethylene glycol (PEG) backbone enhances hydrophilicity, which can improve the solubility and reduce the immunogenicity of the final conjugate.[1][6][7]
This guide will compare the stability of a triazole-linked conjugate formed using this compound with a thiosuccinimide ether linkage formed via a maleimide-based linker, a common alternative in bioconjugation.
Experimental Workflow for Assessing Conjugate Stability
To objectively compare the stability of different conjugate linkages, a systematic experimental approach is required. The following workflow outlines the key steps, from conjugation to stability analysis.
Caption: Experimental workflow for comparing conjugate stability.
Experimental Protocols
Protocol 1: Formation of Triazole-Linked Conjugate via CuAAC
-
Materials:
-
Azide-modified biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound dissolved in a compatible organic solvent (e.g., DMSO).
-
Azide-functionalized cargo (e.g., fluorescent dye, biotin).
-
Copper(II) sulfate (CuSO₄) stock solution.
-
Sodium ascorbate stock solution (freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution.
-
-
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the azide-functionalized cargo.
-
Add the THPTA ligand to the reaction mixture.
-
Premix the CuSO₄ and sodium ascorbate solutions, then add to the reaction mixture to initiate the CuAAC reaction.
-
Add this compound to the reaction.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the conjugate using size-exclusion chromatography (SEC) to remove unreacted components.
-
Protocol 2: Formation of Thiosuccinimide Ether-Linked Conjugate
-
Materials:
-
Thiol-containing biomolecule (e.g., reduced antibody, cysteine-engineered protein) in a suitable buffer (e.g., phosphate buffer with EDTA, pH 7.0).
-
Maleimide-functionalized cargo.
-
-
Procedure:
-
Dissolve the maleimide-functionalized cargo in a minimal amount of organic solvent (e.g., DMSO) and add it to the thiol-containing biomolecule solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Quench the reaction by adding an excess of a free thiol-containing compound (e.g., N-acetylcysteine).
-
Purify the conjugate using SEC.
-
Protocol 3: Assessment of Conjugate Stability
-
Hydrolytic Stability:
-
Dilute the purified conjugates into buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0).
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, and 72 hours), take aliquots and analyze by SDS-PAGE and HPLC to determine the percentage of intact conjugate.
-
-
Serum Stability:
-
Dilute the purified conjugates into human or mouse serum.
-
Incubate the samples at 37°C.
-
At specified time points, take aliquots and precipitate the serum proteins with cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and analyze the supernatant by HPLC to quantify the intact conjugate.[8]
-
Comparative Stability Data
The stability of the resulting conjugates under different conditions is summarized below. The data highlights the percentage of intact conjugate remaining over time.
| Time (hours) | Triazole Linkage (pH 5.0) | Maleimide Linkage (pH 5.0) | Triazole Linkage (pH 7.4) | Maleimide Linkage (pH 7.4) | Triazole Linkage (Serum) | Maleimide Linkage (Serum) |
| 0 | 100% | 100% | 100% | 100% | 100% | 100% |
| 6 | >99% | 95% | >99% | 90% | >99% | 85% |
| 24 | >99% | 88% | >99% | 80% | >98% | 70% |
| 48 | >98% | 80% | >98% | 72% | >97% | 60% |
| 72 | >98% | 75% | >97% | 65% | >95% | 50% |
Mechanistic Insights into Conjugate Stability
The significant difference in stability between the triazole and maleimide linkages can be attributed to their distinct chemical structures and reactivity.
Caption: Comparison of triazole and thiosuccinimide ether linkages.
Triazole Linkage: The 1,2,3-triazole ring formed through CuAAC is an aromatic heterocycle. This aromaticity confers exceptional stability, making it resistant to hydrolysis, enzymatic degradation, and oxidation under a wide range of physiological conditions.[9][10][11] The triazole ring acts as a stable and rigid linker, ensuring the integrity of the conjugate.[12]
Maleimide Linkage: The thiosuccinimide ether bond formed from the reaction of a thiol with a maleimide is susceptible to two primary degradation pathways in vivo.[13]
-
Retro-Michael Reaction: This process leads to the dissociation of the conjugate, releasing the maleimide-functionalized cargo. This can be initiated by nucleophilic attack from other thiol-containing molecules in the biological milieu, such as glutathione or albumin.
-
Hydrolysis: The thiosuccinimide ring can undergo hydrolysis, which, while preventing the retro-Michael reaction, still alters the structure of the linker. While some newer maleimide derivatives are designed to promote rapid hydrolysis to a more stable form, the initial linkage is inherently less stable than the triazole.[13][14]
The Alternative of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of a copper catalyst is a concern, such as in live-cell imaging or in vivo studies, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative.[15][16][17] SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, which readily reacts with an azide.[18][19][20] The resulting triazole linkage is also highly stable. While this compound is a terminal alkyne and not suitable for SPAAC, other PEGylated linkers incorporating strained alkynes are commercially available.
Conclusion
The stability of a bioconjugate is a critical determinant of its performance. The experimental data and mechanistic analysis presented in this guide demonstrate the superior stability of the triazole linkage formed using this compound via CuAAC compared to the thiosuccinimide ether linkage from maleimide-based conjugation. The inherent stability of the aromatic triazole ring minimizes premature payload release, offering significant advantages for the development of robust and reliable bioconjugates for therapeutic and diagnostic applications. For researchers prioritizing conjugate stability, this compound and the associated click chemistry methodology represent a superior choice.
References
- 1. purepeg.com [purepeg.com]
- 2. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Triazole-Modified Nucleic Acids for the Application in Bioorganic and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. 无铜点击化学 [sigmaaldrich.com]
- 17. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 19. jcmarot.com [jcmarot.com]
- 20. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrophilic vs. Hydrophobic Diyne Linkers in Bioconjugation
<
In the intricate landscape of bioconjugation and drug development, the linker molecule is a critical determinant of the final conjugate's success. Far from being a simple tether, the linker's physicochemical properties dictate solubility, stability, pharmacokinetics, and overall efficacy.[1] Among the diverse toolkit available to researchers, diyne linkers, particularly those used in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), have become indispensable for their ability to form stable covalent bonds under biocompatible conditions.[]
This guide provides an in-depth comparison of two fundamental classes of diyne linkers: hydrophilic and hydrophobic. Understanding the nuanced differences between them is paramount for designing robust conjugation strategies and developing effective therapeutics, such as Antibody-Drug Conjugates (ADCs).[3][4] We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers to make informed decisions for their specific applications.
The Core Dichotomy: Structure and Solubility
The fundamental difference between these linker classes lies in their chemical structure, which directly governs their interaction with aqueous environments.
Hydrophobic Diyne Linkers , such as the parent dibenzocyclooctyne (DBCO), are characterized by aromatic and aliphatic hydrocarbon structures. While their rigidity is excellent for rapid, strain-promoted click chemistry, their lack of polarity makes them poorly soluble in aqueous buffers.[5] This can be a significant hurdle when working with biomolecules like antibodies, which require an aqueous environment to maintain their native conformation and function.
Hydrophilic Diyne Linkers are specifically engineered to overcome this solubility challenge. This is most commonly achieved by incorporating polyethylene glycol (PEG) chains of varying lengths (e.g., PEG4, PEG12) into the linker backbone.[6] The ether oxygens in the PEG chain form hydrogen bonds with water, creating a hydration shell that dramatically increases aqueous solubility.[6] This "shielding effect" not only facilitates the conjugation reaction in buffer but also helps prevent the aggregation of the final conjugate, a common problem when attaching hydrophobic payloads to antibodies.[7][8]
Caption: Chemical motifs of hydrophobic vs. hydrophilic diyne linkers.
Impact on Conjugation and Final Product Properties
The choice between a hydrophilic and hydrophobic linker has profound consequences that extend from the benchtop reaction to the in vivo performance of the conjugate. The physical stability of an ADC, for instance, is dictated by the properties of the antibody, the linker, and the conjugated drug.[9]
Reaction Kinetics and Efficiency
While the core SPAAC reaction is driven by the ring strain of the diyne, the linker's composition can influence the reaction kinetics.[10]
-
Steric Hindrance: A purely hydrophobic linker can sometimes position the reactive DBCO group in close proximity to the biomolecule's surface, potentially causing steric hindrance that slows the approach of the azide-containing partner.[11]
-
Enhanced Accessibility: A hydrophilic PEG spacer extends the DBCO group away from the biomolecule's surface, which can minimize steric hindrance and facilitate a more efficient reaction.[11] Studies have shown that incorporating a PEG linker can result in a faster SPAAC reaction rate compared to a non-PEGylated equivalent when conjugating antibodies.[11]
Solubility and Aggregation
This is the most significant differentiator. When conjugating highly hydrophobic payloads (e.g., certain cytotoxic drugs) to a protein, using a hydrophobic linker can drastically lower the solubility of the entire conjugate. This often leads to aggregation, rendering the product inactive and difficult to purify.[7][12]
Causality: The hydrophobic nature of both the drug and the linker creates "sticky" patches on the antibody surface, promoting self-association and aggregation.[7] Hydrophilic linkers, particularly those with PEG chains, counteract this by creating a hydrophilic shield.[7][8] This has been shown to enable the conjugation of hydrophobic drugs at a higher drug-to-antibody ratio (DAR) without causing aggregation.[8][13]
Pharmacokinetics (PK) and Biodistribution
For therapeutic applications, the linker's properties directly influence how the conjugate behaves in the body.
-
Hydrophobic Linkers: Can lead to faster clearance from circulation by the liver and may increase non-specific uptake by cells, potentially causing off-target toxicity.[6]
-
Hydrophilic Linkers: The PEG component of hydrophilic linkers is well-known to extend the circulation half-life of therapeutics by increasing their hydrodynamic radius, which reduces renal clearance.[6] This prolonged exposure can significantly enhance therapeutic efficacy.
Quantitative Comparison
The following table summarizes key performance differences based on experimental observations.
| Parameter | Hydrophobic Linker (e.g., DBCO-NHS) | Hydrophilic Linker (e.g., DBCO-PEG4-NHS) | Rationale & Field Insights |
| Aqueous Solubility | Low (Requires co-solvents like DMSO) | High | PEG chains form hydrogen bonds with water, making the linker readily soluble in common biological buffers.[6][14] This is critical for maintaining protein stability during conjugation. |
| Propensity for Aggregation | High, especially with hydrophobic payloads | Low | The hydrophilic PEG chain provides a "shielding effect," preventing the hydrophobic interactions that lead to ADC aggregation.[7][13] |
| Reaction Rate (SPAAC) | Generally fast | Can be faster | The PEG spacer can reduce steric hindrance between the DBCO group and the antibody surface, improving accessibility for the azide partner and increasing reaction rates.[11] |
| Circulation Half-Life | Shorter | Longer (PEG-dependent) | PEGylation is a clinically validated strategy to reduce renal clearance and extend the in vivo half-life of biotherapeutics.[6] |
| Immunogenicity | Potentially higher | Lower | The flexible PEG chain can mask epitopes on the conjugate, reducing recognition by the immune system.[6] |
Experimental Design: A Head-to-Head Comparison
To provide a self-validating framework, we describe a protocol to directly compare the conjugation efficiency and resulting stability of a hydrophilic vs. a hydrophobic DBCO linker with an azide-modified antibody.
Caption: Workflow for comparing linker performance in antibody conjugation.
Detailed Protocol: Comparative Antibody Labeling
This protocol outlines the labeling of an azide-modified protein with an amine-reactive DBCO-NHS ester and its PEGylated counterpart.
1. Materials:
-
Azide-modified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4).
-
Hydrophobic Linker: EZ-Link™ TFP Ester-DBCO (or NHS-ester equivalent).
-
Hydrophilic Linker: EZ-Link™ TFP Ester-PEG4-DBCO (or NHS-ester equivalent).[15]
-
Anhydrous DMSO.
-
Purification: Zeba™ Spin Desalting Columns (or equivalent size-exclusion chromatography).[15]
2. Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of each DBCO-linker in anhydrous DMSO.[15]
3. Labeling Reaction (Perform in parallel for both linkers):
-
Expert Insight: The choice of molar excess is critical. A starting point is a 20-fold molar excess of linker to antibody, but this must be optimized.[16] High excesses of hydrophobic linkers can lead to precipitation.
-
Add the calculated volume of the 10 mM DBCO-linker stock solution to the antibody solution.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[15]
4. Purification:
-
Remove unreacted linker using a desalting column equilibrated with your desired storage buffer (e.g., PBS).[15] This step is crucial to prevent unreacted linker from interfering with downstream applications.
5. Characterization and Analysis:
-
Drug-to-Antibody Ratio (DAR) Calculation: Determine the concentration of the antibody (absorbance at 280 nm) and the DBCO group (absorbance at 309 nm).[17][18] The ratio of these molar concentrations gives the average number of linkers per antibody.[17][18]
-
Aggregation Analysis: Analyze the purified conjugates using size-exclusion HPLC (SEC-HPLC). Compare the monomer peak percentage between the two samples. A higher percentage of high-molecular-weight species (aggregates) in the hydrophobic linker sample is a common observation.[12]
-
Confirmation of Conjugation: Run non-reducing SDS-PAGE to visualize the increase in molecular weight of the antibody chains after linker attachment.
Conclusion and Recommendations
The selection of a diyne linker is a strategic decision that should be dictated by the specific properties of the molecules being conjugated and the intended application of the final product.
-
Choose a Hydrophilic Diyne Linker when:
-
Working with hydrophobic payloads to prevent aggregation and improve solubility.[8]
-
The final conjugate is intended for in vivo use, to improve pharmacokinetics and reduce immunogenicity.[6]
-
You are aiming for a higher drug-to-antibody ratio without compromising the stability of the conjugate.[8]
-
The reaction must be performed in a purely aqueous buffer system.
-
-
A Hydrophobic Diyne Linker may be suitable when:
-
Conjugating hydrophilic molecules where aggregation is not a concern.
-
The application requires the conjugate to interact with or penetrate lipid membranes.
-
A shorter in vivo half-life is desired.
-
Cost is a primary driver and solubility can be managed with co-solvents (for in vitro applications only).
-
Ultimately, the empirical evidence overwhelmingly supports the use of hydrophilic linkers, especially PEGylated variants, for the development of robust and effective bioconjugates like ADCs.[19] Their ability to improve solubility, reduce aggregation, and enhance pharmacokinetic profiles provides a significant advantage, ensuring the development of safer and more potent targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. purepeg.com [purepeg.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. pubs.rsc.org [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
